molecular formula C9H13BrO3 B1295232 Ethyl 3-bromo-2-oxocyclohexanecarboxylate CAS No. 30132-23-1

Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Cat. No.: B1295232
CAS No.: 30132-23-1
M. Wt: 249.1 g/mol
InChI Key: VKCMWLOBUILIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H13BrO3 and its molecular weight is 249.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCMWLOBUILIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952551
Record name Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30132-23-1
Record name Ethyl 3-bromo-2-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30132-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-2-oxocyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030132231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-bromo-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-2-oxocyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a key intermediate in various organic synthesis applications. The core focus is on the acid-catalyzed α-bromination of its precursor, ethyl 2-oxocyclohexanecarboxylate. We will dissect the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this transformation.

Introduction and Significance

This compound (C₉H₁₃BrO₃) is a valuable molecular building block characterized by a cyclohexane ring functionalized with a bromine atom, a ketone, and an ethyl ester.[1][2] This unique combination of functional groups makes it a versatile precursor for constructing more complex molecular architectures. The bromine atom, in particular, serves as an excellent leaving group for various nucleophilic substitution reactions, while the β-keto ester moiety allows for a wide range of subsequent chemical modifications.[1]

The primary and most efficient route to this compound is the regioselective α-bromination of the readily available starting material, ethyl 2-oxocyclohexanecarboxylate.[1][2] Achieving high selectivity for mono-bromination at the C3 position is the central challenge, requiring precise control over the reaction mechanism and conditions.[1]

The Core Synthesis Mechanism: Acid-Catalyzed α-Bromination

The synthesis proceeds via an acid-catalyzed halogenation pathway. This mechanism is fundamentally different from base-catalyzed halogenations and is crucial for achieving the desired product while minimizing side reactions. The entire process can be understood through two critical stages: acid-catalyzed enol formation and the subsequent nucleophilic attack on the bromine source.

Pillar 1: Acid-Catalyzed Keto-Enol Tautomerism

The reaction does not occur directly on the keto form of the starting material. Instead, the ketone must first tautomerize to its more reactive enol form. An acid catalyst is essential to accelerate this process, which is typically the rate-determining step of the overall reaction.[3][4]

The mechanism unfolds as follows:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from acetic acid or HBr) protonates the carbonyl oxygen, significantly increasing the acidity of the α-hydrogens (the hydrogens on the carbon adjacent to the carbonyl).[5][6]

  • Enol Formation: A weak base (like the solvent or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of a carbon-carbon double bond and neutralizing the charge on the oxygen, resulting in the enol intermediate.[3][5][6]

Pillar 2: Nucleophilic Attack and Bromination

The enol is the key nucleophilic species in this reaction. The π-bond of the enol is electron-rich and readily attacks an electrophilic bromine source.[5][6]

  • Electrophilic Attack: The electron pair from the C=C double bond of the enol attacks the electrophilic bromine molecule (e.g., Br₂ or the bromine from N-Bromosuccinimide). This forms a new C-Br bond at the α-position and creates a resonance-stabilized oxonium ion intermediate.[3]

  • Deprotonation: A weak base removes the proton from the oxygen, regenerating the carbonyl group and the acid catalyst.[5][6] This final step yields the α-brominated product, this compound.

This acid-catalyzed pathway ensures that mono-bromination is favored. Once the first bromine atom is attached, its electron-withdrawing nature deactivates the product, making the formation of a second enol and subsequent di-bromination less favorable.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step acid-catalyzed bromination mechanism.

Acid_Catalyzed_Bromination Figure 1: Mechanism of Acid-Catalyzed α-Bromination start Ethyl 2-oxocyclohexanecarboxylate (Keto Form) reagents1 + H⁺ start->reagents1 protonated Protonated Ketone reagents2 - H⁺ protonated->reagents2 enol Enol Intermediate reagents3 + Br₂ enol->reagents3 oxonium Oxonium Ion Intermediate reagents4 - H⁺, - Br⁻ oxonium->reagents4 product This compound reagents1->protonated 1. Protonation reagents2->enol 2. Enolization reagents3->oxonium 3. Nucleophilic Attack reagents4->product 4. Deprotonation

Caption: Figure 1: Mechanism of Acid-Catalyzed α-Bromination

Experimental Protocol

This protocol describes a general procedure for the synthesis. Researchers should adapt it based on available equipment and specific substrate batches.

Reagents and Materials
Reagent/MaterialRoleCAS NumberMolecular Formula
Ethyl 2-oxocyclohexanecarboxylateStarting Material1655-07-8C₉H₁₄O₃
N-Bromosuccinimide (NBS)Brominating Agent128-08-5C₄H₄BrNO₂
Dichloromethane (DCM)Solvent75-09-2CH₂Cl₂
Acetic Acid (optional catalyst)Acid Catalyst64-19-7C₂H₄O₂
Saturated Sodium Bicarbonate SolutionQuenching Agent144-55-8NaHCO₃
Anhydrous Sodium SulfateDrying Agent7757-82-6Na₂SO₄

Note: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a crystalline solid that is safer to handle and helps control the reaction by providing a slow, steady source of electrophilic bromine.[7][8]

Step-by-Step Procedure
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.[9]

  • Dissolution: Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) in dichloromethane. Cool the solution to 0-5 °C with stirring.

  • Brominating Agent Addition: Dissolve N-Bromosuccinimide (1.0-1.05 eq.) in dichloromethane (or a suitable solvent). Add this solution dropwise to the cooled starting material solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture again in an ice bath. Slowly add saturated sodium bicarbonate solution to neutralize the acid and quench any remaining reactive bromine species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a light-yellow oil, can be purified by vacuum distillation or silica gel column chromatography if necessary to achieve high purity.[1][2]

Data Summary and Key Parameters

The following table summarizes critical parameters for this synthesis. Yields are highly dependent on the precise conditions and purification method.

ParameterValue / ConditionRationale
Stoichiometry (NBS) 1.0 - 1.05 molar equivalentsUsing a slight excess ensures complete conversion, but a large excess increases the risk of di-bromination.
Temperature 0 - 5 °CLow temperature is critical to control the reaction rate, manage the exotherm, and enhance selectivity.[1]
Reaction Time 2 - 4 hoursVaries with scale and temperature; should be monitored by TLC.
Solvent Dichloromethane (DCM), Carbon TetrachlorideProvides good solubility for reagents and is relatively inert under these conditions.
Typical Yield 75 - 90%Achievable with careful control of conditions and efficient purification.

Safety and Troubleshooting

  • Hazard: Brominating agents like NBS and especially liquid bromine are toxic, corrosive, and should be handled with extreme care inside a chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Side Reaction (Di-bromination): The most common side product is the di-brominated species. To mitigate this, ensure slow, controlled addition of the brominating agent at low temperatures and use a stoichiometry close to 1:1.[2]

  • Reaction Monitoring: Failure to monitor the reaction can lead to incomplete conversion or the formation of byproducts. TLC is an effective and simple method to track the consumption of the starting material.

Conclusion

The synthesis of this compound via acid-catalyzed α-bromination is a robust and well-established method. Success hinges on a solid understanding of the keto-enol tautomerism mechanism and meticulous control of experimental conditions, particularly temperature and stoichiometry. By following the principles and protocols outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for further application in complex molecule synthesis.

References

  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

  • Explain acid-catalyzed halogenation of ketones. (2025, October 3). Filo. Retrieved from [Link]

  • Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023, April 30). JoVE. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • ethyl bromoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2018, October 24). Organic Syntheses. Retrieved from [Link]

  • 3-bromo-2-oxo-cyclohexanecarboxylic acid diethylamide. (n.d.). LookChem. Retrieved from [Link]

Sources

Spectroscopic data for Ethyl 3-bromo-2-oxocyclohexanecarboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Introduction

This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of more complex organic structures, including pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a cyclohexane ring functionalized with a ketone, an ethyl ester, and a bromine atom, provides multiple reactive sites for chemical modification. The precise characterization of this compound is paramount for ensuring purity, confirming structural integrity, and predicting reactivity in subsequent synthetic steps.

This technical guide provides a detailed analysis of the primary spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established spectroscopic principles and supported by experimental data, offering researchers and drug development professionals a comprehensive resource for the analytical assessment of this important building block.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the molecular framework is the first step in interpreting its spectral data.

  • Chemical Formula: C₉H₁₃BrO₃[1][3]

  • Molecular Weight: 249.1 g/mol [1][2][3]

  • Key Functional Groups: Ketone, Ethyl Ester, Secondary Alkyl Bromide

The diagram below illustrates the structure with numbering conventions that will be used for spectral assignments.

structure cluster_ring Cyclohexane Ring cluster_ester Ethyl Ester Group C1 C1 C2 C2 C1->C2 C7 C7 (C=O) C1->C7 C3 C3 C2->C3 O2 O C2->O2 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O1 O C7->O1 C8 C8 (-CH2-) O1->C8 C9 C9 (-CH3) C8->C9

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The presence of a chiral center at C3 can lead to complex splitting patterns for the diastereotopic protons on the cyclohexane ring.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.70Multiplet (dd)1HH-3 (CH-Br)
~ 4.25Quartet (q)2HH-8 (-O-CH₂ -CH₃)
~ 3.50Multiplet (dd)1HH-1 (CH-COOEt)
~ 2.0 - 2.6Multiplet6HH-4, H-5, H-6 ring protons
~ 1.30Triplet (t)3HH-9 (-O-CH₂-CH₃ )

Interpretation:

  • H-3 Proton: The proton on the carbon bearing the bromine atom is significantly deshielded by the electronegative halogen, causing it to appear at a downfield chemical shift (~4.70 ppm).

  • Ethyl Group: The ethyl ester protons exhibit their classic signature: a quartet around 4.25 ppm for the methylene (-CH₂-) group adjacent to the oxygen and a triplet around 1.30 ppm for the terminal methyl (-CH₃) group.

  • Ring Protons: The remaining cyclohexane protons appear as a series of complex, overlapping multiplets in the aliphatic region (~2.0-2.6 ppm). The proton at C1 is also deshielded by the adjacent carbonyl and ester groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 200C2 (Ketone C =O)
~ 168C7 (Ester C =O)
~ 61.5C8 (-O-C H₂-CH₃)
~ 50-55C1 (C H-COOEt)
~ 45-50C3 (C H-Br)
~ 20-40C4, C5, C6 (Ring -CH₂- carbons)
~ 14.1C9 (-O-CH₂-C H₃)

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing furthest downfield. The ketone carbonyl (C2) is typically found at a higher chemical shift (~200 ppm) than the ester carbonyl (C7, ~168 ppm).[4]

  • Substituted Carbons: The carbon attached to the bromine (C3) and the carbon attached to the ester group (C1) appear in the 45-55 ppm range.

  • Ethyl Group Carbons: The methylene carbon (C8) of the ethyl group appears around 61.5 ppm, while the methyl carbon (C9) is found in the upfield region at approximately 14.1 ppm.[4]

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR spectral acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition parameters for ¹³C NMR may require a longer experiment time to achieve an adequate signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2980-2850C-H Stretch (sp³)Alkane
~ 1735C=O StretchEster
~ 1715C=O StretchKetone
~ 1250-1180C-O StretchEster
~ 650-550C-Br StretchAlkyl Bromide

Interpretation: The IR spectrum provides clear evidence for the key functional groups:

  • Dual Carbonyl Peaks: The most prominent features are the two strong absorption bands in the carbonyl region. The ester C=O stretch appears at a slightly higher wavenumber (~1735 cm⁻¹) than the ketone C=O stretch (~1715 cm⁻¹). This dual-peak signature is highly characteristic.

  • C-H and C-O Stretches: The presence of aliphatic C-H bonds is confirmed by stretches just below 3000 cm⁻¹. A strong C-O stretching band for the ester is also clearly visible in the fingerprint region.

  • C-Br Stretch: A weaker absorption in the lower frequency range (650-550 cm⁻¹) corresponds to the C-Br bond, confirming the presence of the bromine atom.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

  • Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact. Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum of a monobrominated compound like this compound will exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and any bromine-containing fragments. These peaks, referred to as the M+ and M+2 peaks, will be two mass units apart and have nearly equal intensity (~1:1 ratio).[5]

  • Expected Molecular Ion [M]⁺: m/z 248 (for C₉H₁₃⁷⁹BrO₃)

  • Expected [M+2]⁺ Ion: m/z 250 (for C₉H₁₃⁸¹BrO₃)

Key Fragmentation Pathways

Under electron ionization (EI), the molecular ion is a high-energy radical cation that undergoes fragmentation. The most common fragmentation pathways involve the loss of stable neutral molecules or radicals.

fragmentation M [C9H13BrO3]+• m/z 248, 250 F1 [M - OEt]+ m/z 203, 205 M->F1 - •OCH2CH3 F2 [M - Br]+ m/z 169 M->F2 - •Br F3 [M - COOEt]+ m/z 175, 177 M->F3 - •COOCH2CH3 F4 [Br]+ m/z 79, 81 M->F4

Caption: Major fragmentation pathways for this compound in EI-MS.

Table 4: Major Fragments in the Mass Spectrum

m/z (Isotope Pair)Proposed Fragment StructureLoss
248, 250[C₉H₁₃BrO₃]⁺ (Molecular Ion)-
203, 205[M - C₂H₅O]⁺Loss of ethoxy radical (•OEt)
175, 177[M - C₃H₅O₂]⁺Loss of ethyl carboxylate radical (•COOEt)
169[C₉H₁₃O₃]⁺Loss of bromine radical (•Br)
79, 81[Br]⁺Cleavage of C-Br bond

Interpretation: The observation of the characteristic 1:1 isotope pattern at m/z 248/250 is the most definitive evidence from mass spectrometry, confirming the molecular weight and the presence of one bromine atom. The subsequent loss of the ethoxy radical (m/z 203/205) and the bromine radical (m/z 169) are highly diagnostic fragmentation pathways that corroborate the proposed structure.

Conclusion

The collective data from NMR, IR, and MS provide a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence and nature of the key carbonyl and alkyl halide functional groups, and mass spectrometry verifies the molecular weight and elemental composition through its unique isotopic signature and fragmentation pattern. Together, these techniques offer an unambiguous structural elucidation essential for quality control and for guiding the strategic use of this versatile intermediate in research and development.

References

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of bromoethane. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-bromo-2-oxocyclohexanecarboxylate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a functionalized cyclohexane derivative of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, possessing a β-keto ester moiety and a reactive bromine atom at a tertiary carbon, makes it a versatile and valuable building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its core physical and chemical properties, a detailed examination of its synthesis with a focus on regioselectivity, an exploration of its characteristic reactivity, and a discussion of its spectroscopic signature. The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this reagent in their work.

Section 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound is a cyclohexane ring bearing three key functional groups: an ethyl ester at C1, a ketone at C2, and a bromine atom at C3. This arrangement classifies it as an α-bromo-β-keto ester.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name ethyl 3-bromo-2-oxocyclohexane-1-carboxylate[2]
CAS Number 30132-23-1[2][3]
Molecular Formula C₉H₁₃BrO₃[1][2]
Molecular Weight 249.10 g/mol [1][2]
Appearance Light-yellow oil[1]
Density 1.453 g/cm³[4]
Boiling Point 90-95°C at 0.02 Torr[4]
Solubility Soluble in acetone, dichloromethane, ethyl acetate, methanol[1]
SMILES CCOC(=O)C1CCCC(C1=O)Br[2]
InChI InChI=1S/C9H13BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6-7H,2-5H2,1H3[2]
Section 2: Synthesis and Mechanistic Considerations

The paramount challenge in the synthesis of this compound is achieving regioselective bromination at the C3 position (α- to the ketone) of the ethyl 2-oxocyclohexanecarboxylate precursor, while avoiding bromination at the other α-position (C1) or polybromination.[1]

The reaction proceeds via an acid-catalyzed enolization of the starting β-keto ester. The resulting enol is the nucleophilic species that attacks the electrophilic bromine source. The selection of the brominating agent and reaction conditions is therefore critical to ensure high yield and selectivity.

Comparative Analysis of Brominating Agents:
Brominating AgentTypical ConditionsKey Advantages/Disadvantages
**Molecular Bromine (Br₂) **CH₂Cl₂ or AcOH, 0-25°CEffective but hazardous to handle; can lead to side products and HBr evolution.[1]
N-Bromosuccinimide (NBS) CCl₄, radical initiator or acid catalystMilder than Br₂, easier to handle; mechanism can be radical or ionic depending on conditions.[5]
Bromodimethylsulfonium Bromide (BDMS) CH₂Cl₂, 0-5°C or RTHighly regioselective for α-monobromination, high yields, mild conditions, no catalyst needed.[6][7]

Expert Insight: While traditional methods using molecular bromine are effective, the modern reagent of choice is Bromodimethylsulfonium Bromide (BDMS). Its superiority lies in its ability to deliver a "Br⁺" equivalent under very mild conditions, significantly enhancing chemoselectivity. The reaction does not require an added base or catalyst and often yields a product pure enough to be used without chromatographic separation, a considerable advantage in multi-step syntheses.[6]

Experimental Protocol: Synthesis via BDMS Bromination

This protocol describes a state-of-the-art, regioselective α-bromination using BDMS, which can be prepared beforehand or generated in situ.

Part A: Preparation of Bromodimethylsulfonium Bromide (BDMS) [7]

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine dimethyl sulfide (1.0 eq) with dry dichloromethane.

  • Slowly add a solution of molecular bromine (1.0 eq) in dry dichloromethane dropwise over 5-10 minutes.

  • Observe the precipitation of light orange crystals of BDMS.

  • After the addition is complete, collect the crystals by filtration, wash with cold, dry hexane, and dry under vacuum. The resulting solid is the active brominating reagent.

Part B: Bromination of Ethyl 2-oxocyclohexanecarboxylate [7]

  • Dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask and cool the solution to 0-5°C using an ice bath.

  • To the stirred solution, add solid Bromodimethylsulfonium Bromide (BDMS) (1.25 mmol) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0-5°C, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity.

SynthesisWorkflow cluster_BDMS Part A: BDMS Preparation cluster_Bromination Part B: Bromination DMS Dimethyl Sulfide in CH₂Cl₂ BDMS_Solid BDMS Crystals (Filter & Dry) DMS->BDMS_Solid 0-5°C Br2 Bromine in CH₂Cl₂ Br2->BDMS_Solid Reaction Reaction Mixture (CH₂Cl₂, 0-5°C) BDMS_Solid->Reaction Start Ethyl 2-oxocyclo- hexanecarboxylate Start->Reaction Quench Quench (aq. NaHCO₃) & Workup Reaction->Quench Product Ethyl 3-bromo-2-oxo- cyclohexanecarboxylate Quench->Product

Workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three principal functional groups, making it a hub for diverse chemical transformations.

1. Nucleophilic Substitution at C3: The carbon bearing the bromine atom is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), displacing the bromide ion. This Sₙ2-type reaction is a powerful tool for introducing new functional groups at the C3 position, forming C-N, C-S, and C-O bonds.

2. Reactions at the Carbonyl Group: The ketone at C2 can be targeted by reducing agents.

  • Reduction: Strong hydrides like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, whereas milder reagents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a hydroxyl group, yielding a bromohydrin derivative.

3. Base-Mediated Elimination (Dehydrobromination): In the presence of a non-nucleophilic base (e.g., DBU, triethylamine), the compound can undergo elimination of HBr to form an α,β-unsaturated keto-ester. This is a crucial reaction as the resulting dienophile can be used in cycloaddition reactions, such as the Diels-Alder reaction, for the rapid construction of polycyclic systems.[8]

Reactivity center Ethyl 3-bromo-2-oxo- cyclohexanecarboxylate sub Nucleophilic Substitution (e.g., R-NH₂) center->sub at C3 red Selective Reduction (e.g., NaBH₄) center->red at C=O elim Elimination (Base) (e.g., DBU) center->elim -HBr prod_sub C3-Aminated Product sub->prod_sub prod_red Bromohydrin Product red->prod_red prod_elim α,β-Unsaturated Product elim->prod_elim

Key reaction pathways of this compound.
Section 4: Spectroscopic Characterization

Full characterization relies on a combination of spectroscopic techniques. Due to the principle of keto-enol tautomerism, β-keto esters exist as an equilibrium mixture of the keto and enol forms. The spectra will reflect the major tautomer present under the analysis conditions, which is typically the keto form, but the enol form can be significant.

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

  • δ 4.7-4.5 (m, 1H): Methine proton at C3 (-CH(Br)-). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine and carbonyl group.

  • δ 4.2 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

  • δ 3.5-3.3 (m, 1H): Methine proton at C1 (-CH(COOEt)-).

  • δ 2.5-1.8 (m, 4H): Methylene protons of the cyclohexane ring.

  • δ 1.3 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃). Note: Data for the enol tautomer, ethyl 3-bromo-2-hydroxycyclohex-1-enecarboxylate, shows a characteristic enolic proton signal around δ 12.09 (s, 1H).[9]

Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):

  • δ ~200-195: Ketone carbonyl carbon (C2).

  • δ ~170: Ester carbonyl carbon.

  • δ ~62: Methylene carbon of the ethyl ester (-OCH₂-).

  • δ ~55-50: Methine carbon bearing the bromine (C3).

  • δ ~50-45: Methine carbon bearing the ester (C1).

  • δ ~35-20: Ring methylene carbons.

  • δ ~14: Methyl carbon of the ethyl ester (-CH₃).

Expected Infrared (IR) Spectrum (Neat):

  • ~1745 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the ethyl ester.

  • ~1720 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the cyclohexanone ketone. The presence of the α-bromo substituent typically shifts this peak to a slightly higher wavenumber compared to the unsubstituted ketone.

  • ~2950 cm⁻¹: C-H stretching of the aliphatic ring and ethyl group.

  • ~1200 cm⁻¹: Strong C-O stretching of the ester group.

Mass Spectrometry (MS-EI): The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOEt), and the bromine atom (-Br).

Section 5: Safety and Handling

This compound requires careful handling due to its potential hazards.

  • GHS Classification: It is classified as a highly flammable liquid and vapor.[2]

  • Health Hazards: The compound is a mild skin and eye irritant.[1] Due to the presence of the α-bromo ketone moiety, it should be considered a lachrymator and handled with appropriate caution.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and bases.

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Conclusion

This compound is a potent synthetic intermediate whose utility stems from its predictable yet versatile reactivity. A thorough understanding of its properties, particularly the factors governing the regioselectivity of its synthesis and its diverse reaction pathways, allows chemists to strategically incorporate it into complex synthetic routes. Adherence to strict safety protocols is essential when working with this reagent. This guide serves as a foundational resource for leveraging the full potential of this valuable chemical building block.

References
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ark Pharm, Inc. (n.d.). This compound | CAS:30132-23-1. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • Jambulingam, M., Nanjappan, P., Arulvani, P., & Ramarajan, K. (1986). Kinetics of bromination of 1-hetera-4-cyclohexanones by N-bromosaccharin. Journal of the Chemical Society, Perkin Transactions 2, (7), 957.
  • Organic Chemistry Portal. (n.d.). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Retrieved from [Link]

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A mild and regioselective method for alpha-bromination of beta-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS). The Journal of Organic Chemistry, 71(22), 8961-8963.
  • Tanner, D. D., Ruo, T. C., Takiguchi, H., & Guillaume, A. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743–2747.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • All 'Bout Chemistry. (2019, October 15). Stereoselectivity of bromination in cyclohexane system || CSIR-NET [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane. Retrieved from [Link]

  • Farkas, E. (1956). U.S. Patent No. 2,768,189. U.S.
  • NIST. (n.d.). Ethyl 3-cyclohexenecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for r-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(22), 8961-3.
  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Predict the Product. (2025, June 26). Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition) [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. 13 C NMR spectrum of compound 3. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

Sources

A-Technical-Guide-to-Ethyl-3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Ethyl 3-bromo-2-oxocyclohexanecarboxylate: Synthesis, Applications, and Safety

Prepared by a Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic organic chemistry. The guide covers its fundamental chemical identifiers, including its definitive CAS number, physicochemical properties, a detailed and validated synthesis protocol, and its significant applications in the development of complex molecules and potential therapeutic agents.[1] This whitepaper is intended for researchers, chemists, and professionals in the fields of drug discovery and material science who require a functional, in-depth understanding of this versatile reagent.

Compound Identification and Properties

Precise identification is the cornerstone of chemical research and development. This compound is a cyclic β-keto ester functionalized with a bromine atom at the alpha position to the ketone. This structural arrangement confers a unique reactivity profile, making it a valuable precursor in various synthetic pathways.

Table 1: Core Identifiers and Physicochemical Properties

IdentifierValueSource
CAS Number 30132-23-1 [1][2][3][4]
IUPAC Nameethyl 3-bromo-2-oxocyclohexane-1-carboxylate[1][2]
Molecular FormulaC₉H₁₃BrO₃[1][2][3][4]
Molecular Weight249.10 g/mol [1][2][3][4]
AppearanceLight-yellow oil[1]
Canonical SMILESCCOC(=O)C1CCCC(C1=O)Br[2][3][4]
InChIKeyVKCMWLOBUILIOQ-UHFFFAOYSA-N[2]
SolubilitySoluble in acetone, dichloromethane, ethyl acetate, methanol[1]

Synthesis Protocol: α-Bromination of a β-Keto Ester

The most common and reliable synthesis of this compound is achieved through the selective α-bromination of its precursor, Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8).[1] This reaction is a cornerstone of synthetic organic chemistry, demonstrating the controlled functionalization of a ketone.

Mechanistic Rationale

The synthesis hinges on the enol or enolate form of the starting β-keto ester. The presence of the electron-withdrawing ester group increases the acidity of the α-protons, facilitating the formation of an enolate intermediate. This enolate then acts as a nucleophile, attacking an electrophilic bromine source, such as molecular bromine (Br₂), to yield the desired α-bromo product. The reaction is typically performed in a non-polar solvent to control reactivity and minimize side reactions. Dichloromethane is a common choice.[1]

Experimental Workflow

The following protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Diagram 1: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Ethyl 2-oxocyclohexanecarboxylate in Dichloromethane (DCM) B 2. Cool solution in an ice-water bath (0-5 °C) A->B C 3. Add Bromine (Br₂) dropwise maintaining temperature B->C D 4. Stir at 0-5 °C for 1-2 hours C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Quench with aq. Na₂S₂O₃ solution E->F G 7. Separate organic layer F->G H 8. Wash with brine, dry over Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify via column chromatography (if necessary) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM). The choice of DCM is critical as it is a relatively inert solvent that effectively dissolves the starting material without participating in the reaction.[1]

  • Temperature Control : Cool the solution to 0-5 °C using an ice-water bath. This is a crucial step to control the exothermic reaction and prevent potential side reactions, such as polybromination.

  • Reagent Addition : Add a solution of molecular bromine (Br₂) (1.0 eq) in DCM dropwise to the stirred solution. The slow addition rate is essential for maintaining temperature control and ensuring selective monobromination.[1]

  • Reaction : Stir the mixture at 0-5 °C.

  • In-Process Quality Control (IPQC) : Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A disappearance of the starting material spot indicates the reaction is complete. This self-validating check prevents premature work-up and ensures maximum yield.

  • Quenching : Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any unreacted bromine, evidenced by the disappearance of the reddish-brown color.

  • Extraction : Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution to remove water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product : The resulting light-yellow oil is this compound.[1] Purity can be assessed by NMR and, if necessary, further purification can be achieved via silica gel column chromatography.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its two reactive centers: the electrophilic carbon bearing the bromine atom and the enolizable ketone. This dual reactivity makes it a versatile building block for synthesizing more complex molecular architectures.[1]

Diagram 2: Key Reaction Pathways

G A Ethyl 3-bromo-2- oxocyclohexanecarboxylate B Nucleophilic Substitution (Sₙ2) A->B  Nu⁻ (e.g., R₂NH, RS⁻) C Favorskii Rearrangement A->C  Strong Base (e.g., NaOEt) D Reduction A->D  Reducing Agent (e.g., NaBH₄) E Precursor for Heterocycles A->E  Binucleophile (e.g., o-phenylenediamine) P1 Alkylated/Aminated Products B->P1 P2 Cyclopentanecarboxylic Acid Derivatives C->P2 P3 Bromo-hydroxy Ester D->P3 P4 Fused Ring Systems (e.g., Tetrahydroquinoxalines) E->P4

Caption: Major synthetic transformations of this compound.

Key Applications:
  • Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.[1] Its structure is a precursor for various scaffolds used in drug development.

  • Fine Chemicals : The compound is utilized in the production of specialty and fine chemicals.[1]

  • Nucleophilic Substitution : The bromine atom is susceptible to displacement by a wide range of nucleophiles, such as amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.[1]

  • Favorskii Rearrangement : Treatment with a strong base can induce a Favorskii rearrangement, a powerful ring-contraction reaction that yields substituted cyclopentanecarboxylic acid derivatives. This is a classic application for α-halo ketones.

  • Heterocycle Formation : Condensation reactions with binucleophiles, like hydrazine or o-phenylenediamine, can lead to the formation of fused heterocyclic systems, which are prevalent motifs in medicinal chemistry.[5]

Safety and Handling

As with any reactive chemical intermediate, proper handling is imperative to ensure laboratory safety.

  • General Hazards : The compound is considered a mild skin and eye irritant due to the presence of bromine.[1] GHS classifications from multiple suppliers also indicate it is a highly flammable liquid and vapor.[2]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][6][7]

  • Handling : Avoid breathing vapors or mist.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

  • Spill & Disposal : In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local, state, and federal regulations.[7]

Conclusion

This compound (CAS No. 30132-23-1) is a high-value chemical intermediate whose utility is rooted in its predictable reactivity and strategic functionalization. A thorough understanding of its synthesis, chemical behavior, and safe handling procedures, as outlined in this guide, is essential for its effective and safe application in research and development, particularly in the synthesis of novel pharmaceuticals and complex organic materials.

References

  • PubChem. This compound | C9H13BrO3 | CID 121765. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (2024, January 9). CAS#:42593-13-5 | ethyl 3-bromo-2-oxocyclopentane-1-carboxylate. Available at: [Link]

  • PubChemLite. This compound (C9H13BrO3). Available at: [Link]

  • New Jersey Department of Health. Hazard Summary - Ethyl Bromoacetate. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Bromoethane. Available at: [Link]

  • National Institutes of Health (NIH). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

Sources

Reactivity of the alpha-bromo ketone in Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Abstract

This compound is a pivotal intermediate in modern organic synthesis, primarily owing to the versatile reactivity of its α-bromo ketone moiety.[1] This bifunctional molecule, with the chemical formula C₉H₁₃BrO₃, serves as a cornerstone for constructing complex molecular architectures relevant to pharmaceutical and materials science research.[1][2] The strategic placement of an electrophilic carbon center adjacent to a carbonyl group, combined with the presence of an enolizable β-keto ester system, imparts a rich and nuanced chemical behavior. This guide provides an in-depth exploration of the synthesis, stereochemistry, and characteristic reactions of this compound, including nucleophilic substitutions, base-induced eliminations, and the synthetically powerful Favorskii rearrangement. Our focus is to elucidate the mechanistic underpinnings of these transformations, offering researchers and drug development professionals the foundational knowledge required to expertly manipulate this versatile building block.

Synthesis and Stereochemical Landscape

The efficacy of utilizing this compound in a synthetic campaign begins with a robust and regioselective method for its preparation. The primary route involves the direct α-bromination of its precursor, ethyl 2-oxocyclohexanecarboxylate.[1]

Mechanism of Synthesis: Acid-Catalyzed α-Bromination

The selective introduction of a bromine atom at the C3 position is a classic example of an acid-catalyzed α-substitution reaction.[3] The mechanism proceeds via the formation of an enol intermediate, which is the key nucleophilic species.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), which increases the acidity of the α-protons.[4][5]

  • Enol Formation (Rate-Determining Step): A weak base (e.g., the solvent or conjugate base of the acid) abstracts an α-proton. Kinetic studies have confirmed that this enolization is the rate-determining step of the reaction; the rate is dependent on the concentration of the ketone and acid, but independent of the halogen concentration.[3][6] For an unsymmetrical ketone like the parent β-keto ester, enolization preferentially occurs at the more substituted α-carbon (C1), but for halogenation, the reaction proceeds through the enol formed at the less sterically hindered and electronically accessible C3 position.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂).[4]

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[4][6]

Alternative and often milder brominating agents, such as N-bromosuccinimide (NBS), can also be employed, sometimes under radical or acid-catalyzed conditions, to achieve the desired transformation.[1][7]

G ketone Ethyl 2-oxocyclohexanecarboxylate protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ H_plus H⁺ Br2 Br₂ enol Enol Intermediate (Rate-Determining Step) protonated_ketone->enol - H⁺ oxonium Oxonium Ion enol->oxonium + Br₂ product This compound oxonium->product - H⁺ G start This compound sn2_reagents Strong Nucleophile (Nu⁻) Polar Aprotic Solvent start->sn2_reagents SN2 Path sn1_reagents Weak Nucleophile (e.g., H₂O) Polar Protic Solvent start->sn1_reagents SN1 Path sn2_product Substitution Product (Inversion of Stereochemistry) sn2_reagents->sn2_product carbocation Carbocation Intermediate (Planar) sn1_reagents->carbocation sn1_product Substitution Product (Racemization) carbocation->sn1_product

Figure 2: Competing Nucleophilic Substitution Pathways.

Elimination Reaction: Synthesis of α,β-Unsaturated Ketones

A synthetically crucial transformation of α-bromo ketones is the elimination of hydrogen bromide (HBr) to introduce a carbon-carbon double bond. This dehydrobromination reaction creates a conjugated α,β-unsaturated ketone, a valuable functional group in its own right. [3][6] The reaction is typically promoted by a base and proceeds via an E2 mechanism . [3]For the E2 pathway to occur efficiently, a proton on the adjacent carbon (C4) must be oriented anti-periplanar to the bromine leaving group. [8]This stereoelectronic requirement is crucial. Sterically hindered, non-nucleophilic bases such as pyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to favor elimination over competing substitution reactions. [6]

Favorskii Rearrangement: A Signature Ring Contraction

The Favorskii rearrangement is a hallmark reaction of α-halo ketones possessing an enolizable α'-proton. [9][10]When this compound is treated with a strong, non-hindered base like sodium ethoxide, it undergoes a fascinating ring contraction to yield an ethyl cyclopentanecarboxylate derivative. [11][12]This transformation is a powerful method for converting six-membered rings into five-membered rings.

The accepted mechanism involves the formation of a highly strained bicyclic cyclopropanone intermediate: [9][12]

  • Enolate Formation: The base (e.g., EtO⁻) abstracts the acidic proton at the α'-position (C1), which is activated by both the ketone and the ester groups.

  • Intramolecular SN2: The resulting enolate attacks the C3 carbon in an intramolecular fashion, displacing the bromide ion to form a bicyclo[4.1.0]heptan-2-one intermediate (a cyclopropanone).

  • Nucleophilic Attack on Carbonyl: The ethoxide base then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the strained cyclopropanone ring.

  • Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the bonds of the three-membered ring to relieve strain. The ring opens in a manner that forms the more stable carbanion, which is subsequently protonated by the solvent to give the final cyclopentane product. [12][13]

G start α-Bromo Ketone enolate Enolate Intermediate start->enolate + Base (-H⁺) cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-Br⁻) tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + Base (e.g., EtO⁻) carbanion Carbanion Intermediate tetrahedral->carbanion Ring Opening product Cyclopentane Carboxylate (Ring Contraction Product) carbanion->product Protonation

Figure 3: Mechanism of the Favorskii Rearrangement.

Experimental Protocols

The following protocols are illustrative examples grounded in established chemical principles for the reactions discussed. Researchers should always first consult primary literature and conduct a thorough safety assessment.

Protocol 1: Synthesis via Acid-Catalyzed Bromination
  • Objective: To synthesize this compound.

  • Methodology:

    • Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a dropping funnel and a stir bar. [6] 2. Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of molecular bromine (Br₂) (1.05 eq) in the same solvent dropwise over 30-60 minutes while stirring. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to destroy excess bromine.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the title compound. [1]

Protocol 2: Dehydrobromination to an α,β-Unsaturated Ketone
  • Objective: To synthesize Ethyl 2-oxo-cyclohex-3-enecarboxylate.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or toluene in a round-bottom flask. [3][6] 2. If using a non-basic solvent like toluene, add a sterically hindered base such as DBU (1.2 eq).

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • If pyridine was used as the solvent, remove it under reduced pressure. If a different solvent was used, dilute the mixture with ethyl acetate and wash sequentially with dilute HCl (to remove the basic catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude oil by flash chromatography to obtain the pure α,β-unsaturated product.

Protocol 3: Favorskii Ring Contraction
  • Objective: To synthesize an ethyl cyclopentanecarboxylate derivative.

  • Methodology:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • Cool the bromo-ketone solution to 0 °C and slowly add the freshly prepared sodium ethoxide solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. [10]Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of ammonium chloride. [10] 6. Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. [10] 9. Purify the product by silica gel chromatography to isolate the rearranged cyclopentane derivative.

Conclusion

This compound is a testament to the power of functional group interplay in dictating chemical reactivity. The α-bromo ketone motif serves as a linchpin for a diverse array of transformations, enabling access to key structural motifs in organic synthesis. Through nucleophilic substitution, chemists can introduce a variety of functional groups with potential stereochemical control. Elimination reactions provide a reliable entry into conjugated enone systems, which are themselves versatile precursors. Perhaps most significantly, the Favorskii rearrangement offers a sophisticated and powerful strategy for ring contraction, a valuable tool for the synthesis of complex natural products and pharmaceutical agents. A thorough understanding of these competing and complementary pathways is essential for any scientist aiming to leverage this potent synthetic intermediate.

References

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

  • Gao, Y., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5564. Available at: [Link]

  • Wikipedia. Ketone halogenation. Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Available at: [Link]

  • Wikipedia. Favorskii rearrangement. Available at: [Link]

  • LibreTexts. 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • NROChemistry. Favorskii Rearrangement. Available at: [Link]

  • Scribd. Elimination Reactions in Organic Chemistry. Available at: [Link]

  • Al-Rasheed University College. Stereochemistry II. Available at: [Link]

  • University of Wisconsin-Madison. Stereochemistry I. Available at: [Link]

  • Neuman, R. C. Jr. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 14.3: Elimination by the E1 Mechanism. Available at: [Link]

  • Sample, H., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42. Available at: [Link]

  • Scribd. Stereochemistry Practice PDF. Available at: [Link]

  • Turro, N. J., et al. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications. Available at: [Link]

  • Wamser, C. C. (2001). Chem 334 - Fall 2001, EXAM 3 Answers. Portland State University. Available at: [Link]

  • Quora. (2021). What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism?. Available at: [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]

Sources

Potential biological activities of Ethyl 3-bromo-2-oxocyclohexanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 3-bromo-2-oxocyclohexanecarboxylate Derivatives

Executive Summary

This compound is a versatile chemical intermediate characterized by a cyclohexane ring functionalized with reactive bromine, ketone, and ester groups.[1][2] While direct biological activity of the parent compound is not extensively documented due to its primary role as a synthetic precursor, its derivatives represent a promising and largely untapped frontier in drug discovery.[1][3] The strategic positioning of its functional groups allows for the creation of diverse molecular libraries. This guide synthesizes current research on closely related chemical structures to illuminate the potential therapeutic applications of these derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer activities. By leveraging the principles of medicinal chemistry, this document provides a framework for researchers and drug development professionals to explore this valuable chemical scaffold.

Chapter 1: The Core Moiety: this compound

Chemical Profile and Synthesis

This compound (Molecular Formula: C₉H₁₃BrO₃) is a light-yellow oil soluble in common organic solvents.[1] Its structure is a β-ketoester, a class of compounds known for their utility in organic synthesis. The principal method for its preparation involves the regioselective α-bromination of the precursor, ethyl 2-oxocyclohexanecarboxylate.[1]

Causality in Synthesis: The choice of brominating agent (e.g., Br₂) and reaction conditions, such as controlled temperature in a solvent like dichloromethane, is critical.[1] This control is necessary to prevent polybromination and to ensure the bromine atom is selectively added to the desired α-position relative to the ketone, which is the most reactive site due to enolate formation. This selective synthesis is the foundational step for producing derivatives with predictable structures and, consequently, functions.

A Scaffold for Drug Discovery: Reactivity and Rationale

The therapeutic potential of this scaffold lies not in the parent molecule itself, but in the derivatives it can generate. Its value is rooted in three key structural features:

  • The Bromo Group: The bromine atom is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, including amines, thiols, and alkoxides, to generate a wide array of derivatives.[1] The inclusion of a halogen like bromine can also enhance lipophilicity and membrane permeability, which are critical pharmacokinetic properties.

  • The β-Keto Ester System: This functionality offers multiple reactive sites. The ketone can be reduced to an alcohol, while the ester can be hydrolyzed or converted to an amide.[1] This dual reactivity allows for extensive structural modifications to fine-tune the molecule's biological activity and properties.

  • The Cyclohexane Ring: This non-planar ring provides a three-dimensional scaffold, which is crucial for specific interactions with biological targets like enzyme active sites or protein receptors.

The derivatization of this core structure is a deliberate strategy to explore chemical space and identify molecules with potent and selective biological effects.

G cluster_start Precursor cluster_core Core Moiety cluster_derivatives Derivative Classes start Ethyl 2-oxocyclohexanecarboxylate core This compound start->core  Regioselective  Bromination anti_inflammatory Anti-inflammatory Agents (e.g., Aryl-cyclohexanones) core->anti_inflammatory  Nucleophilic Substitution  (Aryl groups) antimicrobial Antimicrobial Agents (e.g., Bromo-substituted heterocycles) core->antimicrobial  Cyclization Reactions  (Heterocycle formation) anticancer Anticancer Agents (e.g., Cyclohexenone derivatives) core->anticancer  Modification of  Keto-Ester Group G LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell LPS->Macrophage Pathway Signaling Pathway (e.g., NF-κB) Macrophage->Pathway Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pathway->Cytokines Upregulation Inflammation Inflammatory Response Cytokines->Inflammation Derivative Cyclohexanone Derivative Derivative->Pathway Inhibition G start Prepare 2-fold serial dilutions of test compound in 96-well plate step2 Add standardized bacterial suspension to each well start->step2 step3 Include positive (bacteria only) and negative (media only) controls step2->step3 step4 Incubate plate at 37°C for 18-24 hours step3->step4 end Determine MIC: Lowest concentration with no visible bacterial growth step4->end

Caption: Workflow for the broth microdilution MIC assay.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test derivative in Mueller-Hinton Broth (MHB), typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: A well with MHB and bacteria, but no compound, to confirm bacterial growth.

    • Negative Control: A well with MHB only, to confirm media sterility.

    • Reference Control: A serial dilution of a known antibiotic (e.g., Kanamycin) to validate the assay. 5[4]. Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Chapter 4: Anticancer Activities of Cyclohexenone and Related Derivatives

The chemical scaffold of this compound is also a precursor to cyclohexenone derivatives, a class of compounds that has received considerable attention for its antitumor properties.

[5]#### 4.1 Cytotoxicity and Mechanistic Pathways

Derivatives containing the cyclohexenone moiety have shown cytotoxic activity against various cancer cell lines, including colon cancer (HCT116) and breast cancer (MCF-7). T[6][7]he anticancer effects are often linked to the induction of apoptosis and cell cycle arrest.

Key mechanisms identified in related structures include:

  • Induction of Apoptosis: Certain cyclohexenone derivatives trigger programmed cell death by activating the caspase cascade. T[6]his involves the cleavage and activation of executioner caspases like caspase-3 and caspase-7, which are key proteases that dismantle the cell.

  • Cell Cycle Arrest: Ethyl-2-amino-pyrrole-3-carboxylate derivatives, which share the ethyl carboxylate feature, have been shown to inhibit tubulin polymerization. T[8]his disruption of the microtubule network leads to a robust arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.

G Derivative Cyclohexenone Derivative Cell Cancer Cell Derivative->Cell ProCaspase Pro-Caspase 3/7 Derivative->ProCaspase Induces Cell->ProCaspase Caspase Active Caspase 3/7 ProCaspase->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Execution

Sources

IUPAC name for Ethyl 3-bromo-2-oxocyclohexanecarboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-bromo-2-oxocyclohexanecarboxylate: Synthesis, Characterization, and Applications

Abstract

This compound is a versatile synthetic intermediate with significant applications in organic synthesis and the development of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its regioselective synthesis, methods for its analytical characterization, and a discussion of its reactivity and utility as a precursor in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this key building block.

Introduction to this compound

This compound, a β-ketoester derivative, is a valuable reagent in the synthesis of complex carbocyclic structures.[1] Its bifunctional nature, featuring a bromine atom alpha to a ketone and a β-ketoester moiety, allows for a wide range of chemical transformations. The precise control of regioselectivity during its synthesis is a critical aspect, making its preparation a noteworthy challenge in organic chemistry.[1]

Chemical Identity and Properties

The compound is structurally characterized by a cyclohexane ring substituted with a bromine atom at the 3-position, a ketone at the 2-position, and an ethyl carboxylate group at the 1-position.[1][3] It typically appears as a light-yellow oil and is soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[1]

PropertyValueSource
IUPAC Name ethyl 3-bromo-2-oxocyclohexane-1-carboxylate[1][3]
CAS Number 30132-23-1[1][3][4][5]
Molecular Formula C₉H₁₃BrO₃[1][3][4]
Molecular Weight 249.1 g/mol [1][4]
Appearance Light-yellow oil[1]
SMILES CCOC(=O)C1CCCC(C1=O)Br[1][3]

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is the direct bromination of its precursor, Ethyl 2-oxocyclohexanecarboxylate.[1] This reaction is an example of an α-halogenation of a ketone, which proceeds via an enol or enolate intermediate.

Causality of Experimental Choices

The reaction is performed at a reduced temperature (-10°C) to control the reaction rate and minimize the formation of poly-brominated byproducts.[6] The use of a non-polar solvent like ether or dichloromethane is standard for reactions involving molecular bromine. The final step involves quenching the reaction mixture in an aqueous solution of sodium carbonate. This serves two purposes: it neutralizes any remaining acidic byproducts (like HBr) and removes unreacted bromine, facilitating a cleaner extraction of the desired product.

Reaction Mechanism Workflow

The synthesis proceeds through the acid-catalyzed enolization of the β-ketoester, followed by electrophilic attack by bromine on the electron-rich enol double bond.

G cluster_0 Synthesis Workflow start Ethyl 2-oxocyclohexanecarboxylate enol Enol Intermediate (Acid-catalyzed) start->enol H⁺ product This compound enol->product Electrophilic Attack br2 Br₂

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the preparation of ethyl 6-bromocyclohexanone-2-carboxylate (an isomer and common synonym).[6]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (31 g)

  • Diethyl ether (25 ml)

  • Bromine (35 g)

  • Ice

  • Sodium carbonate (20 g)

  • Water

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Dissolve 31 g of ethyl 2-oxocyclohexanecarboxylate in 25 ml of diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the stirred solution to -10°C using an appropriate cooling bath (e.g., ice-salt).

  • Add 35 g of bromine dropwise to the cooled solution, maintaining the temperature below -5°C.

  • After the addition is complete, continue stirring for one hour, allowing the solution to gradually warm to room temperature.

  • Prepare a beaker containing a mixture of crushed ice and 20 g of sodium carbonate in water.

  • Pour the reaction mixture slowly into the ice-water/sodium carbonate slurry with stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water, and then dry over anhydrous magnesium or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation; the title compound has a reported boiling point of 88°-91°C at 0.2 mm Hg.[6]

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the cyclohexane ring, and the methine proton adjacent to the bromine atom.
¹³C NMR Resonances for the carbonyl carbons of the ketone (~200 ppm) and ester (~170 ppm), the carbon bearing the bromine atom, and the carbons of the ethyl group and cyclohexane ring.
IR Spectroscopy Characteristic strong absorption bands for the C=O stretching of the ketone and the ester group.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound (249.1 g/mol ), often showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Reactivity and Applications in Drug Development

This compound is a key intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1][2] Its reactivity is dominated by the two primary functional groups.

  • Substitution Reactions: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups.[1]

  • Reduction Reactions: The ketone carbonyl can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.[1]

This dual reactivity makes it a valuable precursor for creating substituted cyclohexanone and cyclohexanol derivatives, which are common scaffolds in therapeutic agents. One documented application is its use as a starting material in a multi-step synthesis to produce trans-1,2-dimethylcyclopentane (TDMCP), a hydrocarbon biomarker used in geological studies.[1]

Synthetic Utility Workflow

The following diagram illustrates the role of this compound as a versatile synthetic intermediate.

G cluster_1 Application Workflow start This compound sub Nucleophilic Substitution (Nu⁻) start->sub red Ketone Reduction ([H]) start->red prod_sub Substituted Cyclohexanone Derivatives sub->prod_sub prod_red Bromo-hydroxy Cyclohexane Derivatives red->prod_red complex Complex Pharmaceutical Scaffolds prod_sub->complex prod_red->complex

Caption: Utility of the title compound as a synthetic precursor.

Safety and Handling

Due to the presence of bromine, this compound can be a mild skin and eye irritant.[1] Aggregated GHS data also classifies it as a highly flammable liquid and vapor.[3] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Standard laboratory safety practices should be strictly followed.[1]

Conclusion

This compound is a fundamentally important building block in organic synthesis. Its preparation via regioselective bromination of a β-ketoester, while requiring careful control of reaction conditions, provides access to a versatile intermediate. The compound's dual reactivity at the bromine and ketone positions allows for the synthesis of a diverse range of substituted cyclohexane derivatives, making it a valuable tool for researchers in drug discovery and the development of fine chemicals.

References

  • PubChem. This compound | C9H13BrO3 | CID 121765. [Link]

  • Ark Pharma Scientific Limited. This compound | CAS:30132-23-1. [Link]

  • PubChem. Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | C9H13BrO3 | CID 12917737. [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • PrepChem.com. F. Preparation of ethyl 6-bromocyclohexanone-2-carboxylate. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

Navigating the Formulation Frontier: An In-depth Technical Guide to the Solubility of Ethyl 3-bromo-2-oxocyclohexanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the compound's behavior in a range of organic solvents. Beyond a mere compilation of data, this guide elucidates the underlying principles of solvent selection, provides a detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method, and discusses the interpretation of solubility data in the context of drug development. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile molecule.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, processability, and ultimately, the efficacy and safety of the final drug product.[1] this compound, with its unique structural amalgamation of a cyclohexane ring, a bromine atom, an ester, and a keto functional group, presents a fascinating case study in solubility. Its utility as a precursor in the synthesis of complex organic molecules necessitates a thorough understanding of its behavior in various solvent systems.[2]

This guide moves beyond simplistic "soluble" or "insoluble" classifications to provide a nuanced understanding of the factors governing the dissolution of this compound. By understanding these principles, researchers can make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the development timeline and enhancing the probability of success.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility.

PropertyValueSource
Molecular FormulaC₉H₁₃BrO₃PubChem
Molecular Weight249.10 g/mol PubChem
AppearanceLight-yellow oilSmolecule
IUPAC Nameethyl 3-bromo-2-oxocyclohexane-1-carboxylatePubChem

The presence of both polar (carbonyl and ester groups) and non-polar (cyclohexane ring) moieties, along with the halogen atom, suggests a nuanced solubility profile. The interplay of these functional groups dictates the compound's interaction with solvents of varying polarities.

Principles of Solvent Selection: A Mechanistic Approach

The adage "like dissolves like" provides a foundational but overly simplistic framework for solvent selection. A more rigorous approach considers the specific intermolecular forces at play. For this compound, the following interactions are key:

  • Dipole-Dipole Interactions: The carbonyl and ester groups create significant dipole moments, favoring interactions with polar aprotic solvents such as acetone and ethyl acetate.

  • Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the oxygen atoms of the carbonyl and ester groups can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents like alcohols.

  • Van der Waals Forces: The non-polar cyclohexane backbone will interact favorably with non-polar solvents through London dispersion forces.

The overall solubility in a given solvent is a result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

Qualitative and Estimated Quantitative Solubility Profile

Qualitative Solubility:

This compound is reported to be soluble in common organic solvents including:

  • Acetone

  • Dichloromethane

  • Ethyl Acetate

  • Methanol

Estimated Quantitative Solubility:

To provide a more quantitative insight, we can draw parallels with structurally similar molecules. For instance, ethyl 2-chloroacetoacetate, another halogenated β-keto ester, is generally soluble in organic solvents like ethanol, acetone, and chloroform.[3] Similarly, ethyl benzoylacetate, which also contains a keto and ester group, is soluble in alcohol and ether.[4]

Based on these analogs and the compound's structure, a semi-quantitative solubility profile can be estimated as follows:

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHigh Strong dipole-dipole interactions between the solvent and the carbonyl and ester groups of the solute.
Polar Protic Methanol, EthanolHigh to Moderate Hydrogen bond accepting capabilities of the solute's oxygen atoms allow for favorable interactions. Solubility may decrease with increasing alkyl chain length of the alcohol.
Halogenated Dichloromethane, ChloroformHigh Favorable dipole-dipole and dispersion forces.
Aromatic Toluene, BenzeneModerate to Low Primarily driven by van der Waals interactions with the cyclohexane ring. The polar functional groups may limit solubility.
Non-polar Hexane, CyclohexaneLow The polar nature of the carbonyl and ester groups will limit solubility in highly non-polar solvents.
Aqueous WaterVery Low The large non-polar cyclohexane ring and the presence of a halogen significantly reduce water solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a well-established and robust technique for determining the equilibrium solubility of a compound.[5][6] This method involves agitating an excess of the solid or liquid compound in the solvent of interest for a sufficient period to reach equilibrium.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification start Weigh excess this compound add_solvent Add precise volume of organic solvent to vial start->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours seal_vial->agitate check_solid Visually confirm presence of undissolved solute agitate->check_solid centrifuge Centrifuge to pellet undissolved solute check_solid->centrifuge filter Filter supernatant through 0.45 µm PTFE filter centrifuge->filter dilute Dilute aliquot of filtrate with mobile phase filter->dilute analyze Analyze by validated HPLC-UV method dilute->analyze quantify Quantify concentration in sample against calibration curve analyze->quantify calibrate Prepare calibration curve with standards of known concentration calibrate->quantify report Report solubility (e.g., mg/mL or mol/L) quantify->report

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Calibrated pipettes and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A general guideline is to add approximately 10-20 mg of the compound to 1-2 mL of each solvent. The key is to ensure undissolved compound remains at equilibrium.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7][8] A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) until the concentration plateaus.

  • Sample Separation:

    • After the equilibration period, visually confirm the presence of undissolved solute in each vial. This is a critical self-validating step to ensure saturation was achieved.

    • Allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved material to settle.

    • Centrifuge the vials at a moderate speed to pellet the remaining undissolved solute.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter. This step is crucial to prevent undissolved compound from artificially inflating the measured solubility.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC-UV:

    • Develop and validate a specific and linear HPLC-UV method for the quantification of this compound.[9][10]

    • Prepare a series of calibration standards of the compound in the same diluent used for the samples.

    • Inject the calibration standards and the prepared samples onto the HPLC system.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is non-negotiable. When handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

  • Irritant Potential: The compound may be a mild skin and eye irritant.[2] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding the interplay of its structural features with different solvent classes, researchers can make more strategic decisions in its application. The provided experimental protocol for the shake-flask method offers a robust framework for generating precise and reliable solubility data, which is indispensable for process optimization and formulation development.

Future research could focus on generating a comprehensive quantitative solubility database for this compound across a wider range of solvents and temperatures. Furthermore, the development of predictive solubility models based on computational chemistry could further aid in the rational design of processes involving this important synthetic intermediate.

References

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved January 22, 2026, from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved January 22, 2026, from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 22, 2026, from [Link]

  • Ethyl 2-chloroacetoacetate. (n.d.). Solubility of Things. Retrieved January 22, 2026, from [Link]

  • ethyl (2S)-2-chloro-3-oxobutanoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved January 22, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved January 22, 2026, from [Link]

  • Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 22, 2026, from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, January). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022, August 26). SciSpace. Retrieved January 22, 2026, from [Link]

  • ethyl benzoyl acetate. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. (n.d.). ASM Journals. Retrieved January 22, 2026, from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009, April 15). PubMed. Retrieved January 22, 2026, from [Link]

Sources

Commercial suppliers of Ethyl 3-bromo-2-oxocyclohexanecarboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-bromo-2-oxocyclohexanecarboxylate for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a key intermediate in organic synthesis, valued for its unique combination of functional groups that allow for a wide range of chemical transformations. With the chemical formula C₉H₁₃BrO₃ and a molecular weight of 249.10 g/mol , this compound is a powerful tool for chemists.[1][2] Its structure, featuring a cyclohexane ring with a bromine atom at the alpha position to a ketone and a β-ketoester moiety, makes it a highly reactive and versatile precursor for the synthesis of complex molecules.[3][4]

Identified by its CAS Number 30132-23-1, this compound typically appears as a light-yellow oil and is soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate.[3] Its utility spans from the development of novel pharmaceuticals and agrochemicals to the creation of fine chemicals and specialty materials.[3][4] The strategic placement of its functional groups enables it to participate in a variety of reactions, including nucleophilic substitutions, reductions, and cyclizations, making it an invaluable asset in the construction of bioactive compounds and natural product analogues.[3][4]

Commercial Availability and Supplier Specifications

The accessibility of high-purity this compound is critical for reproducible research and development. A variety of chemical suppliers offer this reagent, often with different purity grades and in various quantities to suit both small-scale laboratory research and larger-scale production needs. When selecting a supplier, researchers should consider factors such as purity, availability of technical documentation (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

SupplierProduct/Catalog No.PurityNotes
Smolecule S705297Not specifiedProvides general information and applications.[3]
Biosynth FBA13223Not specifiedFor pharmaceutical testing and research purposes.[5]
Ark Pharma Scientific Ltd. H-01586795%Available in various pack sizes.[2]
Advent Chembio 14012-1 G95%Synthesis grade chemical.[6]
AccelaChem SY148514≥98%For R&D use only.[7]
Dayang Chem (Hangzhou) Co.,Ltd Not specifiedNot specifiedManufactory with capabilities from gram to bulk scale.[8]
ChemicalBook Listings VariousTypically 99%Lists multiple suppliers like Career Henan Chemical Co.[9]

Core Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the reactivity of its α-bromo ketoester system. This arrangement allows for selective transformations at multiple sites within the molecule.

  • Nucleophilic Substitution at C3: The bromine atom is a good leaving group, making the C3 position susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position.[3]

  • Carbonyl Group Reactions: The ketone at the C2 position can undergo standard carbonyl chemistry, such as reduction to a secondary alcohol using agents like sodium borohydride.[3]

  • Enolate Chemistry: The protons on the carbon atoms adjacent to the carbonyl and ester groups are acidic, allowing for the formation of enolates. These intermediates can then react with various electrophiles, enabling further functionalization of the cyclohexane ring.

A notable application of this compound is as a precursor in the synthesis of trans-1,2-Dimethylcyclopentane, which serves as a hydrocarbon biomarker to assess the maturation history of sedimentary rocks.[9] This highlights its utility in fields beyond drug discovery.

G main This compound sub Nucleophilic Substitution (e.g., with R-NH2, R-SH) main->sub red Reduction of Ketone (e.g., with NaBH4) main->red cyc Cyclization & Coupling Reactions main->cyc app Complex Molecule Synthesis sub->app red->app cyc->app

Caption: Key synthetic transformations of this compound.

Protocol: Synthesis via Regioselective α-Bromination

The synthesis of this compound is most commonly achieved through the regioselective α-bromination of its precursor, Ethyl 2-oxocyclohexanecarboxylate.[3] Controlling the reaction conditions is paramount to ensure the selective bromination at the desired C3 position.

Materials and Reagents:
  • Ethyl 2-oxocyclohexanecarboxylate

  • Brominating agent: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Aqueous sodium bicarbonate solution (saturated)

  • Aqueous sodium thiosulfate solution (10%)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:
  • Reaction Setup: In a fume hood, dissolve Ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the reaction rate and enhance regioselectivity.[3]

  • Addition of Brominating Agent: Dissolve the brominating agent (e.g., NBS, 1.05 equivalents) in the solvent and add it dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains at or below 5°C. The use of NBS is often preferred over liquid bromine as it is a safer and easier-to-handle solid.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding cold water or 10% sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a light-yellow oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Dissolve Starting Material in DCM B 2. Cool to 0°C A->B C 3. Add Brominating Agent (e.g., NBS) Dropwise B->C D 4. Monitor via TLC C->D E 5. Quench Reaction D->E F 6. Wash Organic Layer E->F G 7. Dry & Concentrate F->G H 8. Purify (e.g., Distillation) G->H

Caption: Experimental workflow for the synthesis of the title compound.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

  • Hazards: The compound is classified as a highly flammable liquid and vapor.[1][3] It may cause skin and eye irritation.[3][10] The toxicological properties have not been fully investigated, warranting caution.[10]

  • Handling: Always handle this chemical in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3][10] Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Storage: To minimize degradation, store the compound in a tightly sealed container in a cool, dry, and dark place.[10][11] Refrigeration at 2-8°C is recommended for long-term stability.[4][11] It is incompatible with strong acids, bases, and oxidizing or reducing agents.[10]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, offering a reliable pathway to a multitude of more complex molecular architectures. Its commercial availability from a range of reputable suppliers ensures that researchers in drug discovery and materials science can readily access this valuable building block. A thorough understanding of its reactivity, coupled with adherence to established synthetic protocols and safety guidelines, empowers scientists to fully leverage its potential in advancing their research objectives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Advent Chembio. (n.d.). This compound, 95%. Retrieved from [Link]

  • AccelaChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of Ethyl 3-bromo-2-oxocyclohexanecarboxylate for Research and Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a versatile synthetic intermediate valued in pharmaceutical development and complex organic synthesis.[1][2] Its utility is derived from its bifunctional nature, incorporating both an α-bromo ketone and a β-keto ester.[3][4] However, these same reactive groups are the source of significant chemical instability, making stringent storage and handling protocols essential for preserving its integrity and ensuring experimental reproducibility. This guide provides a detailed analysis of the compound's stability profile, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for any researcher utilizing this reactive building block.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its correct handling and application.

PropertyValueSource(s)
CAS Number 30132-23-1[1][5][6]
Molecular Formula C₉H₁₃BrO₃[1][5]
Molecular Weight 249.10 g/mol [1][5]
Appearance Light-yellow oil[1][7]
Boiling Point 90-95 °C at 0.02 Torr[7]
Solubility Soluble in acetone, dichloromethane, ethyl acetate, and methanol[1][7]

Core Stability Profile: Understanding Inherent Reactivity

The chemical architecture of this compound dictates its reactivity and, consequently, its instability. The presence of two key functional groups—an α-bromo ketone and a β-keto ester—creates a molecule susceptible to several degradation pathways, particularly in the presence of bases, nucleophiles, and even heat or protic solvents.

The Dual-Functionality Challenge
  • α-Bromo Ketone: This moiety is highly reactive. The electron-withdrawing carbonyl group polarizes the adjacent carbon-bromine bond, making the α-carbon an excellent electrophilic site for nucleophilic attack.[8] Furthermore, the protons on the carbon adjacent to the carbonyl (α'-position) are acidic and can be readily abstracted by a base.[4]

  • β-Keto Ester: The hydrogen located between the two carbonyl groups (the α-position of the ester) is exceptionally acidic due to resonance stabilization of the resulting conjugate base (an enolate).[3] This makes the compound susceptible to a range of base-catalyzed reactions. The ester functional group itself is also prone to hydrolysis under either acidic or basic conditions.[9]

Primary Degradation Pathways

Exposure to non-optimal conditions can initiate several decomposition reactions. The most significant of these are base-mediated pathways.

  • 3.2.1 Base-Mediated Decomposition

    • Favorskii Rearrangement: In the presence of a base (e.g., alkoxides, hydroxides), α-halo ketones can undergo a characteristic rearrangement.[10] This pathway involves the formation of a cyclopropanone intermediate, which then opens to yield a ring-contracted carboxylic acid derivative. For this compound, it would result in a cyclopentanecarboxamide derivative, a significant structural deviation from the starting material.[10]

    • Elimination of HBr: A common alternative pathway in the presence of a base is the elimination of hydrogen bromide (HBr).[10] This reaction forms an α,β-unsaturated keto-ester, introducing a new double bond into the ring and altering the compound's reactivity profile.

  • 3.2.2 Hydrolytic Decomposition

    • Ester Hydrolysis & Decarboxylation: Under strong acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding β-keto carboxylic acid.[3] β-keto acids are notoriously unstable and readily undergo thermal decarboxylation (loss of CO₂) to yield a ketone, in this case, 3-bromocyclohexanone.[11][12]

The diagram below illustrates these primary degradation routes, which fundamentally alter the chemical identity of the starting material.

start Ethyl 3-bromo-2- oxocyclohexanecarboxylate favorskii Favorskii Rearrangement Product (Cyclopentane Derivative) start->favorskii  Base (e.g., RO⁻) elimination Elimination Product (α,β-Unsaturated Keto-ester) start->elimination  Base (e.g., RO⁻) hydrolysis Intermediate β-Keto Acid start->hydrolysis  H₃O⁺ or OH⁻, Heat decarboxylation Decarboxylation Product (3-Bromocyclohexanone) hydrolysis->decarboxylation  Heat (-CO₂)

Caption: Primary degradation pathways for this compound.

Visual and Analytical Indicators of Degradation

While analytical techniques provide definitive evidence of degradation, visual cues can serve as an early warning.

  • Visual Indicators: A noticeable color change in the material, often darkening to yellow or brown, can signify decomposition.[10] The formation of precipitates may also indicate the presence of insoluble degradation products or salts.[10]

  • Analytical Confirmation: The stability of the compound should be periodically verified using techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity, or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structural integrity.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the compound's fitness for use, the following protocols must be strictly observed.

Optimal Storage Conditions

The primary goal of storage is to minimize exposure to energy (heat, light) and reactive chemical species (moisture, air, contaminants).

ParameterRecommendationRationaleSource(s)
Temperature -20°C Freezer (Long-term) or 2-8°C (Short-term)Low temperatures significantly reduce the rate of all potential degradation reactions.[7][13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents potential oxidation and minimizes exposure to atmospheric moisture, which can initiate hydrolysis.[13]
Light Exposure Store in an amber or opaque vial . Protect from light.Prevents potential photolytic decomposition pathways.[14]
Container Use original, tightly sealed containers. Ensure the container material is inert (e.g., glass). Avoid aluminum or galvanized containers. Prevents contamination and reaction with container materials. A secure seal prevents moisture ingress.[14][15]
Incompatible Materials

To prevent rapid decomposition, this compound must be stored away from the following chemical classes:

  • Strong Bases: (e.g., hydroxides, alkoxides) - Promote elimination and rearrangement.[10]

  • Strong Acids: Catalyze hydrolysis.[16]

  • Nucleophiles: (e.g., amines, thiols) - Can displace the bromide atom.[1]

  • Oxidizing and Reducing Agents: The compound contains functional groups susceptible to both oxidation and reduction.[16]

Safe Handling Procedures

Safe handling protects both the researcher and the chemical's integrity.

  • Preparation: Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][15] Ensure an eyewash station and safety shower are readily accessible.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15][16]

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside. If the material is stored under an inert atmosphere, use a syringe or cannula technique to transfer the liquid without exposing it to air.

  • Reaction Setup: When adding the compound to a reaction, ensure the receiving vessel is dry and, if necessary, under an inert atmosphere.

  • Cleanup: Clean up any spills immediately using an inert absorbent material (e.g., vermiculite).[15] Dispose of waste according to institutional and local regulations.

  • Post-Handling: Tightly reseal the container, purge with inert gas if possible, and return it to the recommended storage conditions promptly. Wash hands thoroughly after handling.[15]

Experimental Protocol: Stability Assessment

This self-validating protocol provides a framework for researchers to perform a forced degradation study, which is essential for understanding the compound's stability under specific experimental conditions.

Objective

To quantitatively assess the stability of this compound when exposed to various stress conditions (acidic, basic, thermal) over a defined period.

Methodology: HPLC-Based Forced Degradation Study
  • Preparation of Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Testing: Dispense equal volumes of the stock solution into separate, appropriately labeled vials for each stress condition.

    • Control: No added stressor.

    • Acidic: Add a small volume of 0.1 M HCl.

    • Basic: Add a small volume of 0.1 M NaOH.

    • Thermal: Place the vial in a controlled temperature oven (e.g., 60°C).

  • Time-Point Sampling: Store all vials under the specified conditions. At predetermined time points (e.g., T=0, 2, 6, 12, and 24 hours), take an aliquot from each vial. Quench the reaction if necessary (e.g., neutralize the acidic/basic samples) and dilute to a suitable concentration for analysis.

  • Analytical Quantification: Analyze each sample using a validated reverse-phase HPLC method with UV detection. The peak area of the parent compound will be used for quantification.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 control sample. Plot the percentage of remaining compound versus time for each condition to visualize the degradation rate.

The following diagram outlines this experimental workflow.

start Prepare 1 mg/mL Stock Solution in Acetonitrile aliquot Aliquot into Vials for Each Stress Condition start->aliquot stress Expose to Stress Conditions (Control, Acid, Base, Heat) aliquot->stress sample Sample at T=0, 2, 6, 12, 24 hours stress->sample quench Quench/Dilute Samples sample->quench analyze Analyze by RP-HPLC-UV quench->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end Determine Degradation Profile calculate->end

Caption: Workflow for an HPLC-based forced degradation stability study.

Conclusion

This compound is a powerful synthetic tool whose utility is directly tied to its purity and structural integrity. Its inherent instability, stemming from its α-bromo ketone and β-keto ester functionalities, necessitates a rigorous and proactive approach to its storage and handling. By implementing the protocols detailed in this guide—specifically, storage at or below -20°C under an inert atmosphere and protected from light, coupled with careful handling procedures—researchers can minimize degradation, ensure the reliability of their results, and safely harness the synthetic potential of this valuable compound.

References

  • This compound | C9H13BrO3 | CID 121765 . PubChem. [Link]

  • Keto Acids and Esters - Oxygen Containing Compounds . MCAT Review. [Link]

  • This compound | CAS:30132-23-1 . Ark Pharma Scientific Limited. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . PMC - NIH. [Link]

  • Oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 9.4: β-Ketoacids Decarboxylate . Chemistry LibreTexts. [Link]

  • THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS . ACS Publications. [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols . ResearchGate. [Link]

  • α-Halo ketone . Wikipedia. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . PMC - NIH. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Brominated Cyclohexanone Core

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a highly functionalized and versatile building block in modern synthetic organic chemistry.[1][2] Its structure, featuring a β-keto ester system, a reactive α-bromo ketone moiety, and a cyclohexane scaffold, provides multiple reaction sites for constructing complex molecular architectures. This trifecta of functional groups allows for a diverse range of chemical transformations, including nucleophilic substitutions, condensations, and cyclization reactions, making it an ideal precursor for a variety of heterocyclic compounds.

Heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of a vast number of pharmaceuticals.[3][4] They are also integral to materials science, finding applications in organic light-emitting diodes (OLEDs), dyes, and agricultural chemicals.[5] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols and mechanistic insights for the synthesis of valuable heterocyclic systems from this compound. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Preparation of the Starting Material: this compound

The journey begins with the synthesis of the title compound, which is typically prepared via the selective bromination of the readily available Ethyl 2-oxocyclohexanecarboxylate. This reaction proceeds via an enol or enolate intermediate, with the bromine selectively adding to the α-position of the ketone.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of Ethyl 2-oxocyclohexanecarboxylate. The reaction must be performed in a well-ventilated fume hood due to the use of bromine.

Table 1: Reagents for Protocol 1

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 2-oxocyclohexanecarboxylate1.0170.2117.0 g
Dichloromethane (DCM)-84.93100 mL
Bromine (Br₂)1.0159.8116.0 g (5.1 mL)

Step-by-Step Procedure:

  • Dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane (20 mL) dropwise over 30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture sequentially with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any unreacted bromine, followed by water (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain this compound as a light-yellow oil.[2]

Pathway I: Synthesis of Tetrahydroindazoles via Condensation with Hydrazine

One of the most robust applications of β-dicarbonyl compounds is their reaction with hydrazine to form pyrazole derivatives.[6] In the case of this compound, this reaction leads to the formation of a tetrahydroindazole core, a privileged scaffold in medicinal chemistry with applications as kinase inhibitors and anti-inflammatory agents.

Mechanistic Rationale

The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of hydrazine.

  • Initial Condensation: One nitrogen atom of the hydrazine molecule attacks the more electrophilic ketone carbonyl (C2), forming a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl. This step is often facilitated by heating.

  • Elimination/Aromatization: Subsequent elimination of ethanol and water drives the reaction towards the formation of the stable pyrazole ring. The bromine atom can be eliminated during this process, leading to an aromatic indazole system, or it can be retained depending on the reaction conditions and the subsequent workup. A common outcome is dehydrohalogenation to form the fully aromatic indazole ring system.

G cluster_workflow Synthesis of Tetrahydroindazoles Start This compound + Hydrazine Hydrate Step1 Nucleophilic attack on ketone (Hydrazone formation) Start->Step1 Ethanol, Reflux Step2 Intramolecular attack on ester Step1->Step2 Step3 Cyclization and Elimination of Ethanol Step2->Step3 Step4 Dehydrohalogenation & Aromatization Step3->Step4 End Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Step4->End

Caption: Workflow for Tetrahydroindazole Synthesis.

Protocol 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol details the condensation reaction with hydrazine hydrate.

Table 2: Reagents for Protocol 2

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0249.105.0 g
Hydrazine Hydrate (~64% N₂H₄)1.250.061.2 g (1.2 mL)
Ethanol-46.0750 mL

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (50 mL), add hydrazine hydrate (1.2 eq).[7][8]

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (100 mL).

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure tetrahydroindazole derivative.

Pathway II: Feist-Benary Furan Synthesis Analogue

The Feist-Benary furan synthesis involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound to produce furans.[9] this compound contains both functionalities within the same molecule, setting the stage for an intramolecular cyclization to form a dihydrobenzofuran derivative. This reaction is typically base-mediated to generate the necessary enolate.

Mechanistic Rationale
  • Enolate Formation: A non-nucleophilic base (e.g., sodium hydride or a hindered amine base) abstracts the acidic proton from the carbon alpha to the ester group, forming an enolate.

  • Intramolecular Sₙ2 Cyclization: The resulting enolate acts as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular Sₙ2 fashion. This 5-exo-tet cyclization is kinetically favored and leads to the formation of a five-membered ring fused to the cyclohexane core.

  • Product: The final product is an ethyl ester of a dihydrobenzofuran derivative.

G Start This compound Enolate Enolate Formation (Base abstracts α-proton to ester) Start->Enolate Base (e.g., NaH) Cyclization Intramolecular Sₙ2 Attack (5-exo-tet) Enolate->Cyclization Nucleophilic attack on C-Br bond Product Ethyl 4,5,6,7-tetrahydro-2H-benzofuran- 3a(3H)-carboxylate Cyclization->Product Ring Closure

Caption: Mechanism of Intramolecular Furan Synthesis.

Protocol 3: Synthesis of Ethyl 4,5,6,7-tetrahydro-2H-benzofuran-3a(3H)-carboxylate

This protocol describes the base-catalyzed intramolecular cyclization.

Table 3: Reagents for Protocol 3

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0249.105.0 g
Sodium Hydride (60% dispersion in oil)1.124.000.88 g
Anhydrous Tetrahydrofuran (THF)-72.11100 mL

Step-by-Step Procedure:

  • Suspend sodium hydride (1.1 eq) in anhydrous THF (50 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF (50 mL) dropwise to the stirred suspension.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dihydrobenzofuran product.

Summary of Synthetic Pathways

The following table summarizes the primary heterocyclic cores that can be synthesized from this compound, along with the key reagents required for the transformation.

Table 4: Overview of Synthetic Transformations

Starting MaterialKey Reagent(s)Heterocyclic Product Core
This compoundHydrazine HydrateTetrahydroindazole
This compoundNon-nucleophilic base (e.g., NaH)Dihydrobenzofuran
This compoundThiourea, BaseTetrahydrobenzothiazole
This compoundSubstituted AminesSubstituted Tetrahydroquinolines (via subsequent steps)

Conclusion

This compound stands out as a powerful and adaptable starting material for heterocyclic synthesis. The strategic placement of its functional groups enables chemists to access important scaffolds like tetrahydroindazoles and dihydrobenzofurans through well-established and reliable synthetic routes. The protocols provided herein offer a practical guide for researchers to leverage this versatile building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science. The mechanistic discussions aim to empower scientists to not only follow these procedures but also to adapt and innovate upon them for the creation of novel and complex molecular entities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121765, this compound. Retrieved from [Link].

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link].

  • Ali, A., et al. (2021). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(15), 4478. Available at: [Link].

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available at: [Link].

  • Dudley, M. E., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link].

  • Al-Amiery, A. A., et al. (2021). Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy, 12(1), 1646-1652.
  • Özdemir, S. B., et al. (2014). Microwave-Assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities. ResearchGate. Available at: [Link].

  • Wang, Q., et al. (2019). The Applications of β‐Keto Amides for Heterocycle Synthesis. Asian Journal of Organic Chemistry, 8(9), 1484-1501.
  • Chhipa, A. S., et al. (2020). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ChemistrySelect, 5(42), 13193-13214.
  • Righi, G., et al. (2018). New approach of the synthesis of β-ketoesters. International Journal of Applied Research, 4(2), 346-349.
  • Encyclopedia MDPI (2022). Applications of Heterocyclic Compounds. Retrieved from [Link].

  • de Oliveira, C. S. A., et al. (2016). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 21(8), 1015. Available at: [Link].

  • Organic Chemistry Portal. Benzofuran synthesis. Retrieved from [Link].

  • University of Kentucky, Department of Chemistry. Chapter 9: Substitution reactions. Retrieved from [Link].

  • El-Gazzar, A. B. A., et al. (2021). Syntheses of Heterocyclic Derivatives as Potential Cytotoxic Compounds Evaluated Toward Hepatocellular and Cervical Carcinoma Cell Lines. Egyptian Journal of Chemistry, 64(10), 5579-5591.
  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link].

  • Dze, K. C., & Samad, F. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal for Research in Applied Science & Engineering Technology, 8(10), 1-10.
  • Patel, R., et al. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-15.
  • Akudugu, J., et al. (2002). US Patent 6,642,035B2 - Synthesis of B-keto esters. Google Patents.
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Retrieved from [Link].

  • Anonymous. (n.d.). Heterocyclic Chemistry part2. Retrieved from a course material PDF, specific university source not identified.
  • Surakshitha, T., et al. (2018). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 8(3), 343-348.
  • Nawwar, G. A. M., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-14.
  • Quora. (2021). What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism? Retrieved from [Link].

  • Brain Vision. (2023). [Chemistry] 3-bromo-3-methylpentane reacts with sodium ethoxide in ethanol by using which mechanism. YouTube. Available at: [Link]. (Note: A representative, non-specific link is used as the original may be transient).

  • Grodner, J., et al. (2020).

Sources

Application Note & Protocols: The Favorskii Rearrangement of Ethyl 3-bromo-2-oxocyclohexanecarboxylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Organic Chemists, and Drug Development Professionals

Executive Summary: A Modern Perspective on a Classic Transformation

The Favorskii rearrangement, a cornerstone reaction in synthetic organic chemistry, facilitates the transformation of α-halo ketones into carboxylic acid derivatives, most notably achieving ring contraction in cyclic substrates.[1][2][3][4] This application note provides an in-depth guide to leveraging Ethyl 3-bromo-2-oxocyclohexanecarboxylate as a versatile substrate for this powerful rearrangement. The reaction serves as a highly efficient method for synthesizing valuable cyclopentane carboxylate derivatives, which are prevalent scaffolds in pharmaceuticals and natural products.[4][5]

This document moves beyond a simple recitation of steps, offering a detailed mechanistic rationale, field-tested protocols, and critical insights into experimental design. By understanding the causality behind each procedural choice, researchers can optimize reaction conditions, troubleshoot potential issues, and adapt the methodology for novel synthetic challenges.

The Substrate: this compound

A successful rearrangement begins with a well-characterized starting material.

  • Chemical Identity: this compound is a β-ketoester featuring a bromine atom on the carbon adjacent to the ketone (the α-position). It typically presents as a light-yellow oil soluble in common organic solvents.[6]

  • Molecular Formula: C₉H₁₃BrO₃[7]

  • Molecular Weight: 249.10 g/mol [7]

  • Synthetic Origin: This substrate is typically prepared via the regioselective bromination of its parent compound, ethyl 2-oxocyclohexanecarboxylate, using a suitable brominating agent like Br₂.[6]

  • Key Reactive Features: The molecule possesses all the necessary components for the Favorskii rearrangement:

    • A ketone carbonyl group.

    • An α-halogen (bromine).

    • An enolizable α'-proton at the C1 position, which is highly acidic due to its position between two carbonyl groups (the ketone and the ester).

Reaction Mechanism: The Cyclopropanone Pathway

The transformation of the six-membered cyclohexanone ring into a five-membered cyclopentane derivative proceeds through a well-established cyclopropanone intermediate.[1][2] Understanding this pathway is critical for rationalizing product formation and optimizing reaction conditions.

Step 1: Deprotonation and Enolate Formation A strong base, typically an alkoxide like sodium ethoxide (NaOEt), selectively abstracts the most acidic α'-proton at the C1 position. This generates a resonance-stabilized enolate.[8][9]

Step 2: Intramolecular Cyclization The enolate undergoes an intramolecular Sₙ2 reaction. The nucleophilic carbon attacks the carbon bearing the bromine atom (C3), displacing the bromide ion and forming a highly strained bicyclo[4.1.0]heptanone (cyclopropanone) intermediate.[1][8][9]

Step 3: Nucleophilic Attack on the Carbonyl The alkoxide nucleophile (ethoxide) attacks the electrophilic carbonyl carbon of the strained cyclopropanone intermediate. This opens the carbonyl π-bond and forms a tetrahedral intermediate.[2][8]

Step 4 & 5: Ring Opening and Protonation To relieve the immense ring strain, the three-membered ring collapses. The C1-C2 bond cleaves, forming a more stable carbanion on the cyclopentane ring. This carbanion is subsequently protonated by the solvent (e.g., ethanol) to yield the final, stable ring-contracted product: a diethyl cyclopentane-1,1-dicarboxylate.[1][8]

Mechanistic Diagram

Favorskii_Mechanism sub Substrate: This compound l1 1. Deprotonation (Base: EtO⁻) enolate Enolate Intermediate l2 2. Intramolecular Sₙ2 Attack cyclo Bicyclic Cyclopropanone Intermediate l3 3. Nucleophilic Attack (EtO⁻) tetra Tetrahedral Intermediate l4 4. Ring Opening & Protonation prod Product: Diethyl cyclopentane-1,1-dicarboxylate l1->enolate l2->cyclo l3->tetra l4->prod Workflow A 1. Prepare NaOEt Solution (Na in anhydrous EtOH under Ar) B 2. Cool NaOEt Solution to 0 °C A->B C 3. Add Substrate Solution Dropwise B->C D 4. Warm to RT, then Reflux (e.g., 55 °C, 4 hours) C->D E 5. Quench Reaction (Cool to 0 °C, add sat. aq. NH₄Cl) D->E F 6. Liquid-Liquid Extraction (Et₂O) E->F G 7. Wash & Dry Organic Layer (Brine, MgSO₄) F->G H 8. Purify (Filter, Concentrate, Flash Chromatography) G->H

Sources

Application Notes and Protocols: Navigating the Reactivity of Ethyl 3-bromo-2-oxocyclohexanecarboxylate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate with Tunable Reactivity

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a highly valuable intermediate in organic synthesis, prized for its utility in constructing complex molecular architectures for pharmaceuticals and fine chemicals.[1][2] Its synthetic power stems from a unique combination of functional groups: a β-ketoester and, critically, an α-haloketone. This arrangement activates the C3 position, making the bromine atom an excellent leaving group in nucleophilic substitution reactions.[3]

The presence of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.[4] However, the molecule's reactivity is not monolithic. The acidic proton at the C1 position, nestled between two carbonyl groups, introduces a fascinating dichotomy. The choice of nucleophile and, more importantly, the basicity of the reaction medium, can steer the reaction down two distinct mechanistic pathways: direct SN2 substitution or a base-mediated Favorskii rearrangement leading to ring contraction.[1][5][6]

This guide provides an in-depth exploration of these competing pathways, offering field-proven insights and detailed protocols to empower researchers to selectively navigate the reactivity of this versatile building block.

Pillar 1: Mechanistic Causality & Experimental Choices

A foundational understanding of the underlying mechanisms is paramount to achieving desired synthetic outcomes. The reactivity of this compound is a classic case study in the competition between direct substitution and base-mediated rearrangement.

Pathway A: Direct Bimolecular Nucleophilic Substitution (SN2)

In the presence of a strong, yet weakly basic, nucleophile, the reaction proceeds via a standard SN2 mechanism. The nucleophile performs a backside attack on the electrophilic carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step.[6][7] This pathway is favored under neutral or mildly basic conditions, which are insufficient to cause significant deprotonation at the α'-carbon (C1).

Causality behind Experimental Choices:

  • Nucleophile Selection: Ideal nucleophiles for this pathway are those with high nucleophilicity but low basicity. Classic examples include azide (N₃⁻), thiols/thiolates (RS⁻), and halide ions (I⁻, Br⁻).[6]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are preferred as they solvate the cation of a nucleophilic salt while leaving the anion relatively "bare" and highly reactive, thus accelerating the SN2 rate.

  • Stereochemistry: As with all SN2 reactions, this pathway proceeds with a complete inversion of stereochemistry at the reaction center.[8][9] If a stereochemically pure enantiomer of the starting material is used, the product will also be enantiomerically pure, but with the opposite configuration at C3.

Caption: Direct SN2 pathway with inversion of configuration.

Pathway B: The Favorskii Rearrangement

When this compound is treated with a strong base, such as an alkoxide, a different reaction cascade is initiated.[5][10] This is the Favorskii rearrangement, a hallmark reaction of α-haloketones possessing an enolizable α'-proton.

The mechanism proceeds in three key stages:

  • Enolate Formation: The strong base abstracts the acidic proton at C1, forming a resonance-stabilized enolate.[11]

  • Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, attacking the carbon at C3 and displacing the bromide ion to form a strained, bicyclic cyclopropanone intermediate.[5][11]

  • Nucleophilic Ring-Opening: The nucleophile (in this case, the alkoxide base) attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate collapses, cleaving the C1-C2 bond to relieve ring strain. This cleavage typically occurs to form the more stable carbanion, which is then protonated by the solvent (e.g., ethanol) to yield the final product: a ring-contracted cyclopentane derivative.[11][12]

Causality behind Experimental Choices:

  • Base Selection: Strong, sterically unhindered bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are required to efficiently generate the enolate and initiate the rearrangement.[5][11]

  • Solvent: The corresponding alcohol of the alkoxide base (e.g., ethanol for sodium ethoxide) is the solvent of choice. It serves as the proton source for the final step of the reaction.

  • Outcome: This pathway is a powerful method for skeletal reorganization, transforming a six-membered ring into a five-membered ring, a synthetically valuable transformation.[12][13]

favorskii_mechanism start Ethyl 3-bromo-2- oxocyclohexanecarboxylate enolate Enolate Formation at C1 start->enolate + NaOEt cyclopropanone Intramolecular SN2: Cyclopropanone Intermediate enolate->cyclopropanone - Br⁻ attack Nucleophilic Attack (EtO⁻ on Carbonyl) cyclopropanone->attack + NaOEt ring_open Ring Opening (C1-C2 Bond Cleavage) attack->ring_open protonation Protonation ring_open->protonation + EtOH product Ethyl Cyclopentane- carboxylate Derivative protonation->product

Caption: Mechanism of the Favorskii Rearrangement pathway.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, including guidance on purification and characterization to ensure the integrity of the results.

Preliminary Protocol: Synthesis of Starting Material

This compound is typically prepared by the regioselective bromination of the parent β-ketoester, Ethyl 2-oxocyclohexanecarboxylate.[1]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Bromine (Br₂)

  • Dichloromethane (DCM) or Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in DCM in a round-bottom flask equipped with a stir bar and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Bromine (1.05 eq) in DCM dropwise via the addition funnel over 30-60 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a saturated solution of NaHCO₃ to neutralize HBr and destroy excess bromine.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.[14]

Protocol 1: Direct SN2 Substitution with Sodium Azide

Objective: To synthesize Ethyl 3-azido-2-oxocyclohexanecarboxylate.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • To a stirred solution of this compound in DMF, add Sodium Azide.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome & Validation:

  • Product: A new compound with a characteristic azide stretch in the IR spectrum (~2100 cm⁻¹) and the disappearance of the C-Br signal in the ¹³C NMR.

  • Purity: Assessed by ¹H NMR and LC-MS. The primary impurity would be unreacted starting material.

Protocol 2: SN2 Substitution with a Thiolate Nucleophile

Objective: To synthesize Ethyl 3-(phenylthio)-2-oxocyclohexanecarboxylate.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Combine this compound, thiophenol, and potassium carbonate in acetone.

  • Stir the suspension vigorously at room temperature for 12-24 hours. The mild base generates the nucleophilic thiolate in situ.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, then with 1M HCl, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify via silica gel column chromatography.

Expected Outcome & Validation:

  • Product: The successful incorporation of the phenylthio group can be confirmed by ¹H and ¹³C NMR, observing new aromatic signals and the characteristic shifts for the carbon bearing the sulfur atom. Mass spectrometry will confirm the expected molecular weight.[15]

  • Rationale: Using a weak inorganic base like K₂CO₃ is crucial. It is strong enough to deprotonate the thiol but not acidic enough to promote the competing Favorskii rearrangement.[15]

Protocol 3: The Favorskii Rearrangement with Sodium Ethoxide

Objective: To synthesize Ethyl cyclopentanecarboxylate via ring contraction.

Materials:

  • This compound (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Anhydrous Ethanol

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add this compound dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours.[11]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize it by adding 1M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Partition the remaining residue between diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting Ethyl cyclopentanecarboxylate derivative by vacuum distillation.

Expected Outcome & Validation:

  • Product: The primary product will be a five-membered ring ester. This structural change is dramatically evident in the ¹H and ¹³C NMR spectra, which will show signals corresponding to a cyclopentane ring system, a significant departure from the cyclohexanone starting material.

  • Byproducts: Incomplete reaction may leave starting material. Sub-optimal conditions could potentially lead to elimination or other side products. GC-MS is an excellent tool for analyzing the product mixture.

Pillar 3: Data Presentation & Summary

To aid in experimental design, the following table summarizes the expected outcomes with various common nucleophiles.

Nucleophile Typical Conditions Predominant Mechanism Major Product Structure Typical Yield (%)
Azide (N₃⁻) NaN₃, DMF, 60 °CSN23-azido substitution product75-90
Thiolate (RS⁻) RSH, K₂CO₃, Acetone, RTSN23-thioether substitution product80-95
Amine (RNH₂) 2.1 eq RNH₂, EtOH, RTSN23-amino substitution product60-80
Cyanide (CN⁻) KCN, DMSO, 80 °CSN23-cyano substitution product65-85
Ethoxide (EtO⁻) NaOEt, EtOH, RefluxFavorskii RearrangementRing-contracted cyclopentane ester70-85
Hydroxide (OH⁻) KOH, H₂O/THF, RTFavorskii RearrangementRing-contracted cyclopentane acid65-80

Conclusion

This compound is a testament to the principle that subtle changes in reaction conditions can profoundly alter synthetic outcomes. By carefully selecting the nucleophile and controlling the basicity of the medium, chemists can selectively engage either a direct SN2 displacement to introduce new functionality at the C3 position or harness the elegant Favorskii rearrangement to achieve a valuable ring contraction. The protocols and mechanistic insights provided herein serve as a robust guide for researchers, scientists, and drug development professionals to confidently and predictably utilize this powerful synthetic intermediate in their work.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Al-Zaytoonah University of Jordan. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition. [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • R Discovery. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

  • ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]

  • Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. [Link]

  • Journal of the American Chemical Society. Reactions of nucleophiles with α-halo ketones. [Link]

  • PrepChem.com. Preparation of ethyl 6-bromocyclohexanone-2-carboxylate. [Link]

  • University of Oxford. Alkylation of enolates. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. 4.4: Stereochemistry in Nucleophilic Substitution. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • The Chemistry Notes. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]

  • ResearchGate. What are the best conditions for the reaction of primary amine with ethylbromo acetate? [Link]

  • Organic Syntheses. Synthesis of aryl azides and vinyl azides. [Link]

  • YouTube. Reactions of thiols. [Link]

  • National Institutes of Health. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. [Link]

  • Royal Society of Chemistry. Sulfoxide-mediated Umpolung of Alkali Halide Salts - Supporting Information. [Link]

  • National Institutes of Health. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS). [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • National Institutes of Health. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. [Link]

  • PubChem. Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. [Link]

  • YouTube. 13.7 Nomenclature, Synthesis, and Reactions of Thiols. [Link]

Sources

The Strategic Utility of Ethyl 3-bromo-2-oxocyclohexanecarboxylate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the intricate landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a functionalized cyclohexane derivative, has emerged as a highly versatile and strategic precursor for a variety of pharmaceutical intermediates.[1][2] Its unique arrangement of a β-ketoester system and an α-bromo substituent provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic applications of this precursor, complete with detailed protocols and mechanistic insights, to empower researchers and drug development professionals in their quest for novel therapeutic agents.

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the ketone, the ester, and the carbon-bromine bond. This trifecta of reactivity allows for selective transformations, including nucleophilic substitution at the α-carbon, reduction of the ketone, and the synthetically powerful Favorskii rearrangement for ring contraction.[1] These reactions open gateways to a wide range of molecular scaffolds crucial for the development of various drug classes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the precursor's properties is essential for its safe and effective handling.

PropertyValueSource
CAS Number 30132-23-1[3][4]
Molecular Formula C₉H₁₃BrO₃[3][4]
Molecular Weight 249.10 g/mol [3][4]
Appearance Light-yellow oil[1]
Solubility Soluble in common organic solvents (acetone, dichloromethane, ethyl acetate, methanol)[1]
Hazards Highly flammable liquid and vapor. Mild skin and eye irritant.[4]

Safety Precautions: Due to its flammability and potential as an irritant, all manipulations of this compound should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat.[1]

Synthesis of the Precursor: A Protocol for α-Bromination

The reliable synthesis of this compound is the first critical step in its utilization. The most common method involves the regioselective α-bromination of the readily available Ethyl 2-oxocyclohexanecarboxylate.[1]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via the bromination of Ethyl 2-oxocyclohexanecarboxylate.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve Ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into ice water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Application in the Synthesis of Pharmaceutical Intermediates

The true value of this compound lies in its ability to be transformed into a variety of valuable intermediates. The following sections detail the protocols and mechanistic rationale for three key transformations.

Favorskii Rearrangement: A Gateway to Cyclopentane Scaffolds

The Favorskii rearrangement is a powerful reaction of α-halo ketones with a base to yield carboxylic acid derivatives, often with a ring contraction.[5][6] In the case of cyclic α-halo ketones like our precursor, this reaction provides an elegant route to cyclopentanecarboxylic acid derivatives, which are key structural motifs in various pharmaceuticals.[7][8]

Mechanism Insight: The reaction proceeds through the formation of a cyclopropanone intermediate. The base abstracts an acidic α-proton, leading to an enolate that undergoes intramolecular nucleophilic substitution to form the strained three-membered ring. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, yields the more stable carbanion, which is then protonated to give the final ring-contracted product.[5][8]

dot

Favorskii_Rearrangement Start This compound Enolate Enolate Intermediate Start->Enolate + Base (-HBr) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Adduct Nucleophilic Adduct Cyclopropanone->Adduct + Nucleophile (e.g., RO⁻) Carbanion Ring-Opened Carbanion Adduct->Carbanion Ring Opening Product Ethyl Cyclopentanecarboxylate Derivative Carbanion->Product Protonation Nucleophilic_Substitution Start This compound Product Ethyl 3-(substituted)-2-oxocyclohexanecarboxylate Start->Product + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Product Ketone_Reduction Start This compound Product Ethyl 3-bromo-2-hydroxycyclohexanecarboxylate Start->Product + NaBH₄, MeOH

Sources

Application Notes & Protocols: A Guide to the Debromination of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of a Key Intermediate

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a valuable bifunctional molecule in organic synthesis, featuring a β-ketoester moiety and an α-bromo substituent.[1][2] The presence of the bromine atom at the α-position makes it an excellent electrophile for alkylation reactions, while the keto-ester functionality allows for a wide range of transformations, including Claisen condensations and decarboxylation.[3][4][5]

However, in many synthetic pathways, the bromine atom serves as a temporary activating group or a directing group that must be removed to yield the final target structure, ethyl 2-oxocyclohexanecarboxylate. This process, known as debromination, is a critical step that requires high efficiency and selectivity to avoid unwanted side reactions.[6] This guide provides an in-depth analysis of several field-proven debromination methods, detailing the underlying mechanisms, comparative advantages, and step-by-step protocols suitable for research and development laboratories.

Foundational Strategies for Debromination of α-Halo Ketones

The removal of a halogen alpha to a carbonyl group is a well-established transformation.[3] The methods can be broadly categorized based on their mechanistic pathways. Understanding these pathways is crucial for selecting the appropriate reagents and conditions to ensure compatibility with other functional groups in the molecule.

  • Reductive Dehalogenation: These methods typically involve a reducing agent that provides electrons to cleave the carbon-bromine bond, often with a subsequent protonation step. Reagents like sodium dithionite or systems like sodium iodide/sodium sulfite fall into this category.[7][8]

  • Single-Electron Transfer (SET) Mechanisms: Powerful one-electron reductants, such as samarium(II) iodide (SmI₂), are highly effective for reducing α-halo ketones.[9][10] These reactions proceed through radical intermediates.[11]

  • Photocatalytic Methods: Modern approaches leverage visible light to initiate the debromination process, often using a photocatalyst and a hydrogen atom donor like a Hantzsch ester.[12][13][14] These methods are prized for their mild reaction conditions.

This document will focus on three distinct and reliable methods that exemplify these core strategies.

Method 1: Reductive Debromination with Sodium Dithionite

Mechanistic Rationale: Sodium dithionite (Na₂S₂O₄) is an inexpensive, safe, and effective reducing agent for α-halo ketones.[8] In solution, dithionite exists in equilibrium with the SO₂⁻ radical anion. This radical anion is a potent single-electron donor that can transfer an electron to the α-bromo ketone. The resulting radical anion intermediate rapidly eliminates a bromide ion to form an enolate radical, which is then further reduced and protonated during workup to yield the debrominated product. The use of a bicarbonate buffer is often employed to maintain a mildly basic pH, facilitating the reaction and neutralizing acidic byproducts.

G cluster_reagent Reagent Activation cluster_reaction Debromination Pathway Na2S2O4 Na₂S₂O₄ SO2_radical 2 SO₂⁻• (Radical Anion) Na2S2O4->SO2_radical In solution start Ethyl 3-bromo-2- oxocyclohexanecarboxylate intermediate1 Radical Anion Intermediate start->intermediate1 + SO₂⁻• (SET) intermediate2 Enolate Radical intermediate1->intermediate2 - Br⁻ product_enolate Enolate intermediate2->product_enolate + SO₂⁻• (SET) final_product Ethyl 2-oxocyclohexane- carboxylate product_enolate->final_product + H⁺ (Workup)

Caption: Mechanism of Dithionite-Mediated Debromination.

Experimental Protocol: Sodium Dithionite Method
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution, followed by the portion-wise addition of sodium dithionite (Na₂S₂O₄, 2.5 eq) over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 1-2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil can be purified by flash column chromatography on silica gel to afford the pure Ethyl 2-oxocyclohexanecarboxylate.

Method 2: Photocatalytic Debromination Using Hantzsch Ester

Mechanistic Rationale: This method represents a modern, metal-free approach that utilizes visible light energy.[15] Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as a Hantzsch ester (HEH), serves as an excellent hydrogen atom donor.[14][16] While some systems use a photocatalyst like Ru(bpy)₃Cl₂, many α-haloketones can undergo catalyst-free debromination under visible light irradiation.[12][15] Upon irradiation with visible light (e.g., a blue LED), the Hantzsch ester can form an electron donor-acceptor (EDA) complex with the α-bromo ketone. This excited complex facilitates a single-electron transfer (SET) from the HEH to the substrate, leading to the formation of a radical anion, which then fragments similarly to the dithionite method. The resulting α-carbonyl radical abstracts a hydrogen atom from the Hantzsch ester radical cation to propagate the chain and form the final product.

G Substrate α-Bromo Ketone (Substrate) EDA EDA Complex [Substrate•••HEH] Substrate->EDA HEH Hantzsch Ester (HEH) HEH->EDA Radical_Anion Substrate Radical Anion EDA->Radical_Anion hν (Visible Light) Single Electron Transfer HEH_Radical_Cation HEH•⁺ Enolate_Radical Enolate Radical Radical_Anion->Enolate_Radical - Br⁻ Pyridine Pyridine Byproduct HEH_Radical_Cation->Pyridine - H⁺ Product Debrominated Ketone Enolate_Radical->Product H• Abstraction

Caption: Photocatalytic Debromination Workflow.

Experimental Protocol: Hantzsch Ester Method
  • Reaction Setup: In a borosilicate glass vial, combine this compound (1.0 eq), Hantzsch ester (1.5 eq), and a suitable solvent such as acetonitrile or DMSO.

  • Degassing: Seal the vial with a septum and degas the solution for 15 minutes by bubbling argon or nitrogen through it. This step is crucial to remove oxygen, which can quench the radical reaction.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir the reaction mixture at room temperature. Use a small fan to maintain a constant temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed, which typically takes 4-12 hours.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with water to remove the DMSO and the pyridine byproduct from the Hantzsch ester.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel chromatography to yield the desired compound.

Method 3: Samarium(II) Iodide (SmI₂) Mediated Debromination

Mechanistic Rationale: Samarium(II) iodide is a powerful and versatile single-electron reducing agent widely used in organic synthesis.[9][10] Its high oxophilicity and strong reducing potential make it particularly effective for the dehalogenation of α-halo carbonyl compounds.[11] The reaction is initiated by a rapid single-electron transfer (SET) from SmI₂ to the α-bromo ketone, generating a samarium(III) species and a radical anion.[11] This intermediate swiftly eliminates a bromide ion to form an α-carbonyl radical. This radical is then reduced by a second molecule of SmI₂ to form a samarium(III) enolate. This enolate is stable until it is protonated during the aqueous work-up, yielding the final debrominated ketone. The deep blue or green color of the SmI₂ solution provides a convenient visual indicator for the reaction's progress, as it fades to yellow upon consumption.

G Substrate α-Bromo Ketone Radical_Anion Radical Anion Intermediate Substrate->Radical_Anion + SmI₂ (SET) - Sm(III) SmI2_1 SmI₂ Enolate_Radical Enolate Radical Radical_Anion->Enolate_Radical - Br⁻ Sm_Enolate Samarium(III) Enolate Enolate_Radical->Sm_Enolate + SmI₂ (SET) - Sm(III) SmI2_2 SmI₂ Product Debrominated Ketone Sm_Enolate->Product + H⁺ (Workup)

Caption: Samarium(II) Iodide Debromination Pathway.

Experimental Protocol: SmI₂ Method
  • Reagent Preparation: A 0.1 M solution of samarium(II) iodide in THF is required. This can be prepared immediately before use by adding diiodomethane or iodine to samarium metal powder in anhydrous THF under an inert atmosphere (Argon or Nitrogen) until the characteristic deep blue color persists. Commercially available solutions can also be used.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C or room temperature. Slowly add the 0.1 M SmI₂ solution (2.2 eq) via syringe until the blue/green color persists for more than 5 minutes, indicating the consumption of the substrate. The reaction is typically very fast, often completing in under 30 minutes.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the organic layer becomes clear. This step chelates the samarium salts. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the residue by flash column chromatography on silica gel to obtain Ethyl 2-oxocyclohexanecarboxylate.

Comparative Summary of Methods

FeatureMethod 1: Sodium DithioniteMethod 2: Hantzsch Ester (Photocatalytic)Method 3: Samarium(II) Iodide
Reagents Na₂S₂O₄, NaHCO₃Hantzsch EsterSmI₂
Conditions Room Temp, Acetonitrile/WaterRoom Temp, Visible Light (Blue LED)0 °C to Room Temp, Anhydrous THF, Inert Atm.
Reaction Time 1 - 2 hours4 - 12 hours< 30 minutes
Typical Yields Good to ExcellentGood to ExcellentExcellent
Advantages Inexpensive, safe reagents, simple setup.[8]Mild conditions, metal-free, "green" approach.[15]Very fast, high yielding, clean reaction.[9][10]
Disadvantages Requires aqueous work-up, potential for side reactions with sensitive substrates.Requires degassing, longer reaction times, specialized light setup.Air and moisture sensitive reagent, requires inert atmosphere technique.

Safety and Handling

  • This compound: This compound is an α-halo ketone and should be handled with care in a well-ventilated fume hood. It is an alkylating agent and a lachrymator.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Dithionite: While generally safe, it can decompose upon contact with water and air, releasing sulfur dioxide. Handle in a well-ventilated area.

  • Hantzsch Ester: A stable, crystalline solid. Standard chemical handling precautions apply.

  • Samarium(II) Iodide: Highly sensitive to air and moisture. All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

References

  • Lee, S. H., Chang, Y. M., & Yoon, C. M. (2004). Debromination of α-Bromoketones and vic-Dibromides Using a NaI/Na2SO3 System. Bulletin of the Korean Chemical Society, 25(11), 1723-1724.
  • Lu, Z., & Yang, Y. Q. (2019). Catalyst-Free Photodriven Reduction of α-Haloketones with Hantzsch Ester. Synthesis, 51(02), 508-515. [Link]

  • Hari, D. P., & König, B. (2011). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(1), 304-309. [Link]

  • ResearchGate. (n.d.). Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. [Link]

  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

  • ResearchGate. (n.d.). Selective Debromination of α,α,α‐Tribromomethylketones with HBr–H2O Reductive Catalytic System. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • ResearchGate. (n.d.). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. [Link]

  • American Chemical Society. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]

  • American Chemical Society. (n.d.). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. [Link]

  • Carey, F. A. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Doubleday, D. D. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

  • Organic Chemistry Portal. (n.d.). Samarium (low valent). [Link]

  • Royal Society of Chemistry. (2023). Advanced electrocatalytic redox processes for environmental remediation of halogenated organic water pollutants. [Link]

  • Wikipedia. (n.d.). Reductions with samarium(II) iodide. [Link]

  • National Center for Biotechnology Information. (n.d.). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. [Link]

  • MDPI. (n.d.). Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond. [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2004). Reductions with Samarium(II) Iodide. Organic Reactions, 1-633. [Link]

  • Royal Society of Chemistry. (2025). Recent developments in electrochemical halogenation and dehalogenation reactions. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Potassium Iodide Catalyzed Reductive Dehalogenation of α-Halo-Ketones Using Hantzsch Ester Diethyl 1,4-Dihydro-2,6-dimethylpyridine-3,5-dicarboxylate as Reductant. [Link]

  • Giumanini, A. G. (n.d.). Reductive Debromination of α-Bromo- and α,α-Dibromoketones with N,N-dimethylaniline. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. [Link]

  • ResearchGate. (n.d.). Activation of Aryl and Alkyl Halides Enabled by Strong Photoreduction Potentials of a Hantzsch Ester/Cs2CO3 System. [Link]

  • PubMed. (n.d.). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. [Link]

  • PubMed. (2012). Catalytic desymmetrization of cyclohexadienes by asymmetric bromolactonization. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • CHIMIA. (n.d.). View of Reductive Debromination of α-Bromo- and α,α-Dibromoketones with N,N-dimethylaniline. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • JoVE. (n.d.). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

  • JoVE. (n.d.). Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

  • YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]

Sources

The Favorskii Rearrangement of Ethyl 3-bromo-2-oxocyclohexanecarboxylate: A Gateway to Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Syntheses

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a highly functionalized cyclic β-keto ester that has emerged as a powerful and versatile building block in the intricate art of natural product synthesis.[1] Its strategic combination of a ketone, an ester, and a bromine atom on a cyclohexane framework allows for a diverse range of chemical transformations. This compound is typically synthesized via the regioselective bromination of ethyl 2-oxocyclohexanecarboxylate.[1] The presence of the bromine atom at the α-position to the ketone is pivotal to its reactivity, making it an excellent substrate for nucleophilic substitution, elimination, and rearrangement reactions. Among these, the Favorskii rearrangement stands out as a particularly elegant and efficient method for ring contraction, providing access to highly valuable cyclopentane derivatives that are core structures in a multitude of complex natural products.

This application note will delve into the practical utility of this compound, with a specific focus on its application in natural product synthesis via the Favorskii rearrangement. We will explore the mechanistic underpinnings of this transformation and provide detailed protocols for both the synthesis of the starting material and its subsequent rearrangement, using the synthesis of a key intermediate for the sesquiterpene pentalenene as a representative example.

The Favorskii Rearrangement: A Powerful Ring Contraction Strategy

The Favorskii rearrangement is a base-mediated reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[2][3] In the case of cyclic α-halo ketones such as this compound, this rearrangement provides a reliable method for ring contraction, converting a six-membered ring into a five-membered ring.[4] This transformation is particularly valuable in natural product synthesis, where the construction of functionalized five-membered rings can be a significant challenge.

The generally accepted mechanism for the Favorskii rearrangement of enolizable α-halo ketones involves the formation of a cyclopropanone intermediate. The reaction is initiated by the abstraction of an acidic α'-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the halogen, leading to the formation of a bicyclic cyclopropanone. Subsequent nucleophilic attack of the base (e.g., an alkoxide) on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring to form the most stable carbanion, which is then protonated to yield the final ring-contracted ester.[2][3][4]

Application in Natural Product Synthesis: A Key Step Towards Pentalenene

The pentalenene family of sesquiterpene natural products, first isolated from Streptomyces species, has attracted considerable attention from the synthetic community due to their intriguing tricyclic carbon skeleton. Several total syntheses of pentalenene have been reported, and many of these strategies rely on the construction of a highly functionalized cyclopentane core. The Favorskii rearrangement of this compound provides an elegant entry into such intermediates.

While a direct total synthesis of pentalenene starting from this compound is not prominently featured in the reviewed literature, the product of its Favorskii rearrangement, ethyl cyclopent-1-enecarboxylate and its derivatives, are key intermediates in several synthetic approaches to triquinane sesquiterpenes. The following sections provide detailed protocols for the synthesis of the brominated starting material and its subsequent rearrangement to a functionalized cyclopentane, a critical building block for these complex natural products.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the regioselective α-bromination of ethyl 2-oxocyclohexanecarboxylate.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (catalytic amount)

  • Sodium thiosulfate solution (saturated)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add a catalytic amount of hydrochloric acid.

  • Add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise to the stirred solution at room temperature. The addition of NBS in batches can help to control the reaction temperature and improve selectivity.[5]

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel to yield the pure product.

Reactant/Reagent Molar Ratio Notes
Ethyl 2-oxocyclohexanecarboxylate1.0Starting material.
N-Bromosuccinimide (NBS)1.2Brominating agent. Using NBS is a safer alternative to liquid bromine.[5]
Acetonitrile-Reaction solvent.
Hydrochloric acidCatalyticAcid catalyst is required for the release of bromine from NBS.[5]
Part 2: Favorskii Rearrangement to Ethyl Cyclopent-1-enecarboxylate Derivative

This protocol outlines the base-mediated ring contraction of this compound.

Materials:

  • This compound

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add a solution of this compound (1 equivalent) in anhydrous ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired ethyl cyclopent-1-enecarboxylate derivative.

Reactant/Reagent Molar Ratio Notes
This compound1.0Starting material for the rearrangement.
Sodium ethoxide>1.0Base to promote the rearrangement. An excess is typically used to ensure complete reaction. The use of an alkoxide base leads to the formation of the corresponding ester.[4]
Ethanol-Reaction solvent.

Mechanistic Pathway and Workflow Visualization

The following diagrams illustrate the key chemical transformations described in the protocols.

Synthesis_of_Bromoester start Ethyl 2-oxocyclohexanecarboxylate reagents1 NBS, cat. HCl Acetonitrile, Reflux product1 This compound reagents1->product1 Bromination

Caption: Synthesis of this compound.

Favorskii_Rearrangement start This compound reagents Sodium Ethoxide Ethanol, Reflux intermediate1 Enolate Formation reagents->intermediate1 Base Abstraction intermediate2 Cyclopropanone Intermediate intermediate1->intermediate2 Intramolecular SN2 product Functionalized Ethyl Cyclopentanecarboxylate intermediate2->product Ring Opening

Caption: Favorskii Rearrangement for Ring Contraction.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is particularly pronounced in the context of the Favorskii rearrangement, which provides a powerful and reliable method for the synthesis of functionalized cyclopentane rings. This ring-contraction strategy has proven to be a key step in the synthesis of various complex natural products, particularly those containing the cyclopentanoid core. The detailed protocols provided herein offer a practical guide for researchers and scientists in the field of drug development and natural product synthesis to effectively utilize this versatile building block in their synthetic endeavors. The ability to efficiently construct complex molecular architectures from readily available starting materials underscores the importance of reagents like this compound in advancing the frontiers of chemical synthesis.

References

  • Academax. (n.d.). Synthesis of 3-bromo-2-oxocyclohexanecarboxamide using N-bromosuccinimideas bromo-reagent. [Link]

  • Organic Chemistry Data. (n.d.). Reaction scheme for total synthesis of the natural product Pentalenene (Paquette). [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Grokipedia. (n.d.). Favorskii reaction. [Link]

Sources

Topic: Scalable Synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is a pivotal intermediate in the synthesis of complex pharmaceuticals and bioactive molecules.[1][2][3] Its production, however, presents significant challenges in regioselectivity and safety, particularly when scaling from the bench to a pilot plant. Traditional bromination methods using molecular bromine are hazardous, while other reagents often require stringent conditions or complex purification.[4][5] This document provides a comprehensive, two-part protocol for the scalable and efficient synthesis of the title compound. The first part details the robust synthesis of the precursor, Ethyl 2-oxocyclohexanecarboxylate, via a Dieckmann-type condensation. The second, and core, part of this protocol introduces a milder, highly regioselective α-bromination using bromodimethylsulfonium bromide (BDMS), a reagent well-suited for larger-scale operations due to its enhanced safety profile and simplified workup procedure, obviating the need for chromatographic purification.[4] This guide is designed to provide researchers and process chemists with a validated, safe, and scalable pathway to produce high-purity this compound.

Strategic Overview of the Synthetic Pathway

The synthesis is executed in two primary stages:

  • Formation of the β-Keto Ester Core: Synthesis of Ethyl 2-oxocyclohexanecarboxylate from cyclohexanone and diethyl carbonate. This is a classic base-mediated condensation reaction.[6][7][8]

  • Regioselective α-Bromination: Introduction of a bromine atom at the C3 position of the β-keto ester to yield the final product.

This strategy is designed for process efficiency, minimizing complex manipulations and prioritizing safety at scale.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Scalable Bromination Cyclohexanone Cyclohexanone NaH_THF NaH in THF Cyclohexanone->NaH_THF Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->NaH_THF Precursor Ethyl 2-oxocyclohexanecarboxylate NaH_THF->Precursor Dieckmann Condensation Precursor_Copy Ethyl 2-oxocyclohexanecarboxylate Precursor->Precursor_Copy Intermediate Isolation BDMS Bromodimethylsulfonium Bromide (BDMS) Final_Product This compound BDMS->Final_Product Regioselective α-Bromination Precursor_Copy->BDMS

Figure 1: High-level overview of the two-stage synthetic route.

Part 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

Principle and Rationale

This synthesis is an intramolecular Claisen condensation, specifically a Dieckmann cyclization, adapted for an intermolecular reaction between a ketone and a carbonate.[9] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate cyclohexanone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl carbonate. The choice of tetrahydrofuran (THF) as the solvent is critical; it is an aprotic solvent that effectively solvates the sodium cation without interfering with the strong base and is suitable for the reflux temperatures required.[7] This method is well-documented and provides high yields of the desired β-keto ester precursor.[6][7]

Detailed Protocol for Pilot-Scale Production (10 L Reactor)

G cluster_setup Reactor Setup & Inerting cluster_reagents Reagent Charging cluster_reaction Reaction & Addition cluster_workup Workup & Extraction cluster_purification Purification A1 Equip 10 L reactor with overhead stirrer, thermocouple, condenser, & N₂ inlet A2 Inert reactor with dry Nitrogen A1->A2 B1 Charge Diethyl Carbonate (2.5 L, 20.6 mol) A2->B1 B2 Charge dry THF (2.5 L) B1->B2 B3 Charge 60% NaH in mineral oil (1.0 kg, 25.0 mol) in portions under N₂ B2->B3 C1 Heat mixture to reflux (~66 °C) for 1 hr B3->C1 C2 Add Cyclohexanone (0.8 L, 7.7 mol) in dry THF (0.8 L) dropwise over 1 hr C1->C2 C3 Maintain reflux for an additional 2 hrs C2->C3 C4 Monitor reaction completion by TLC/GC C3->C4 D1 Cool reactor to 0-5 °C C4->D1 D2 Carefully quench with 3N HCl until pH ~7 D1->D2 D3 Transfer to separatory funnel, add brine (2 L) D2->D3 D4 Extract with Dichloromethane (3 x 1.5 L) D3->D4 D5 Combine organic layers, dry (Na₂SO₄), filter D4->D5 E1 Concentrate in vacuo D5->E1 E2 Purify by vacuum distillation (106 °C @ 11 mmHg) E1->E2 E3 Yield: ~1.05 kg (80%) E2->E3

Figure 2: Process flow for the synthesis of Ethyl 2-oxocyclohexanecarboxylate.

Materials & Equipment:

  • 10 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, dropping funnel, thermocouple, and nitrogen inlet/outlet.

  • Cyclohexanone (Reagent Grade)

  • Diethyl Carbonate (Reagent Grade)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric Acid (3N)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: The 10 L reactor is assembled, dried, and purged with dry nitrogen to ensure an inert atmosphere.

  • Reagent Charging: Charge the reactor with diethyl carbonate (2.9 L, 2.8 kg, 24 mol) and anhydrous THF (3.0 L). Begin stirring.

  • Under a strong nitrogen counter-flow, carefully add the sodium hydride (60% dispersion, 1.26 kg, 31.5 mol) in portions. Caution: NaH reacts violently with water and is flammable. Handle in an inert atmosphere.

  • Initial Reflux: Heat the stirred suspension to reflux for 1 hour.[7]

  • Substrate Addition: Prepare a solution of cyclohexanone (1.0 L, 0.96 kg, 9.8 mol) in anhydrous THF (1.0 L). Add this solution dropwise to the refluxing mixture over approximately 1 hour. An exothermic reaction and hydrogen gas evolution will be observed. Ensure adequate ventilation and condenser efficiency.

  • Reaction Completion: Maintain the mixture at reflux for an additional 1.5-2 hours after the addition is complete.[6]

  • In-Process Control: Monitor the reaction by taking aliquots (carefully quenched) for GC-MS or TLC analysis to confirm the consumption of cyclohexanone.

  • Quenching: Cool the reactor to 0-5 °C using an ice bath. Slowly and carefully add 3N hydrochloric acid to neutralize the mixture until the pH is approximately 7. Caution: Vigorous gas evolution will occur.

  • Workup: Transfer the mixture to a larger separatory funnel. Add brine (4 L) and extract with dichloromethane (3 x 2 L).[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude brown oil is purified by vacuum distillation to yield Ethyl 2-oxocyclohexanecarboxylate as a clear to light brown oil.[6][10]

Characterization
  • Appearance: Brown oily liquid[6]

  • Boiling Point: 106 °C @ 11 mmHg[10]

  • Mass Spec (m/z): 171.3 [M+H]⁺[7]

Part 2: Scalable α-Bromination

Principle and Rationale

The regioselective α-bromination of β-keto esters is a critical transformation.[5] While molecular bromine is effective, it is highly toxic, corrosive, and difficult to handle safely on a large scale.[4][11] N-Bromosuccinimide (NBS) is a common alternative but often requires catalysts or additives and can lead to side products.[5]

This protocol utilizes Bromodimethylsulfonium bromide (BDMS) , a crystalline, easy-to-handle reagent. The key advantages of BDMS for pilot-plant production are:

  • High Regioselectivity: It selectively delivers a single bromine atom to the desired α-position.[4][5]

  • Mild Conditions: The reaction proceeds at low temperatures (0-5 °C) to room temperature without the need for strong bases or Lewis acids.[4]

  • Simplified Workup: The byproducts are water-soluble, allowing for a simple aqueous wash instead of column chromatography.[4][5]

  • Improved Safety: BDMS is considered less hazardous than molecular bromine.[4]

The proposed mechanism involves the enol form of the β-keto ester attacking the electrophilic bromine of BDMS. It is believed that the BDMS ion may also stabilize the monobrominated product, preventing disproportionation to dibromo and debrominated products.[4][5]

Detailed Protocol for Pilot-Scale Production (10 L Reactor)

G cluster_setup Reactor Setup cluster_reagents Reagent Charging cluster_reaction Bromination Reaction cluster_workup Aqueous Workup cluster_purification Product Isolation A1 Use clean, dry 10 L reactor with stirrer, thermocouple, powder funnel, & N₂ inlet B1 Charge Ethyl 2-oxocyclohexanecarboxylate (1.0 kg, 5.87 mol) A1->B1 B2 Charge Dichloromethane (5.0 L) B1->B2 B3 Cool reactor to 0-5 °C B2->B3 C1 Add Bromodimethylsulfonium bromide (BDMS) (1.63 kg, 7.34 mol, 1.25 equiv) in portions B3->C1 C2 Maintain temperature at 0-5 °C during addition C1->C2 C3 Stir at 0-5 °C for 20-30 minutes post-addition C2->C3 C4 Monitor completion by TLC/HPLC C3->C4 D1 Wash reaction mixture with Water (2 x 2.5 L) C4->D1 D2 Separate the organic layer D1->D2 D3 Dry organic layer (Na₂SO₄), filter D2->D3 E1 Concentrate in vacuo to remove solvent D3->E1 E2 Yield: High purity light-yellow oil E1->E2 E3 Expected Yield: >90% E2->E3

Figure 3: Process flow for the BDMS-mediated α-bromination.

Materials & Equipment:

  • 10 L glass-lined reactor with overhead mechanical stirrer, thermocouple, powder addition funnel, and nitrogen inlet.

  • Ethyl 2-oxocyclohexanecarboxylate (from Part 1)

  • Bromodimethylsulfonium bromide (BDMS)

  • Dichloromethane (DCM)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: Ensure the 10 L reactor is clean and dry.

  • Reagent Charging: Charge the reactor with Ethyl 2-oxocyclohexanecarboxylate (1.0 kg, 5.87 mol) and dichloromethane (5 L).

  • Cooling: Begin stirring and cool the solution to 0-5 °C.

  • BDMS Addition: Add the bromodimethylsulfonium bromide (1.63 kg, 7.34 mol, 1.25 equivalents) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[5]

  • Reaction: Stir the mixture at 0-5 °C for an additional 20-30 minutes after the addition is complete.[5]

  • In-Process Control: Monitor the reaction by TLC or HPLC to confirm the full consumption of the starting material.

  • Workup: Wash the reaction mixture directly in the reactor with deionized water (2 x 2.5 L).[5] Separate the lower organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light-yellow oil. The product is typically of high purity and does not require further purification.[1][4]

Characterization
  • Appearance: Light-yellow oil[1]

  • Molecular Formula: C₉H₁₃BrO₃[1]

  • Molecular Weight: 249.1 g/mol [1]

  • Purity: Assess by HPLC and ¹H NMR.

Data Summary & Expected Outcomes

ParameterPart 1: Precursor SynthesisPart 2: α-Bromination
Key Reagents Cyclohexanone, Diethyl Carbonate, NaHBDMS, Dichloromethane
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature Reflux (~66 °C)0-5 °C
Reaction Time ~3-4 hours~1 hour
Workup Acid quench, ExtractionAqueous wash
Purification Vacuum DistillationNone (Solvent removal)
Expected Yield ~80%[6][7]>90%[4][5]
Final Purity >98%>95%

Process Safety Considerations

Scaling up chemical synthesis requires a stringent focus on safety. All operations should be conducted in a controlled environment like a pilot plant with appropriate engineering controls.

Reagent/ProcessHazardRecommended Precautions
Sodium Hydride (NaH) Flammable solid, reacts violently with water, liberates flammable H₂ gas.Handle only under an inert atmosphere (Nitrogen). Use spark-proof tools. Add reagents slowly to control the reaction rate. Have a Class D fire extinguisher available.
Bromine/BDMS Toxic, corrosive, causes severe skin and eye burns, inhalation hazard.[11][12]Always handle in a well-ventilated fume hood or reactor.[11] Wear appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat.[12][13] Keep a sodium thiosulfate solution readily available for spill neutralization.[13]
THF/DCM Flammable (THF), Volatile, Potential Carcinogen (DCM).Use in a well-ventilated area. Avoid sources of ignition. Use closed systems to minimize vapor exposure.
Exothermic Reactions Addition of NaH and quenching with acid are highly exothermic.Ensure adequate cooling capacity. Add reagents slowly and monitor the internal temperature continuously.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Part 1: Low Yield Incomplete reaction; impure or wet reagents/solvents.Ensure anhydrous conditions. Check the activity of NaH. Increase reflux time and monitor by IPC.
Part 1: Difficult Workup Emulsion formation during extraction.Add more brine to break the emulsion. Allow layers to separate for a longer period.
Part 2: Incomplete Bromination Insufficient BDMS; reaction temperature too low.Check the quality of BDMS. Allow the reaction to stir for a longer duration at 0-5 °C or let it warm slowly to room temperature while monitoring.
Part 2: Presence of Dibrominated Product Reaction temperature too high; incorrect stoichiometry.Strictly maintain the reaction temperature below 5 °C. Use the recommended 1.25 equivalents of BDMS.
Product is Dark/Impure Contamination from starting materials or side reactions.Ensure complete conversion in each step. For Part 1, ensure efficient distillation. For Part 2, ensure the aqueous wash is performed effectively.

References

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]

  • ICL. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • ACS Publications. (n.d.). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Retrieved from [Link]

  • Frisch, M. J., et al. (2000). Catalytic Enantioselective Chlorination and Bromination of β-Keto Esters. Helvetica Chimica Acta, 83(9), 2425-2435. [Link]

  • Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide. Retrieved from [Link]

  • Sato, K., Inoue, S., Hirayama, M., & Ōhashi, M. (1977). Oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide. J. Chem. Soc., Perkin Trans. 1, 1647–1652. [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Beilstein Journals. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • CORE. (n.d.). Supporting Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of Ethyl 3-bromo-2-oxocyclohexanecarboxylate in Enolate-Mediated C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the enolate chemistry of Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a highly functionalized and versatile building block in modern organic synthesis.[1] Designed for researchers, medicinal chemists, and process development scientists, these notes detail the principles of its regioselective enolate formation and provide robust protocols for subsequent reactions, primarily focusing on alkylation. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methodologies for their specific synthetic targets.

Foundational Principles: Acidity and Regioselective Enolate Generation

The reactivity of this compound is dominated by the chemistry of its enolizable protons. A clear understanding of the factors governing deprotonation is critical for controlling reaction outcomes.

The Landscape of Acidity

The structure possesses several protons on α-carbons, but their acidities vary dramatically. The proton at the C1 position, situated between the ketone and the ethyl ester carbonyl groups, is exceptionally acidic (pKa ≈ 11).[2] This pronounced acidity stems from the ability of the resulting conjugate base—the enolate—to delocalize its negative charge across both the ketone and ester oxygen atoms, a powerful stabilizing effect.[2][3][4] This inherent electronic feature makes the C1 position the overwhelmingly preferred site for deprotonation under a wide range of basic conditions.

Controlling Enolate Formation: Kinetic vs. Thermodynamic Pathways

While the concept of kinetic versus thermodynamic enolate control is fundamental in the chemistry of unsymmetrical ketones, the electronic landscape of this specific substrate simplifies the consideration.[5][6]

  • Thermodynamic Control: Achieved using weaker, non-bulky bases, typically in a protic solvent where the deprotonation is reversible. For this substrate, bases like sodium ethoxide (NaOEt) in ethanol are more than sufficient to quantitatively deprotonate the highly acidic C1 proton.[2][7] The reaction equilibrium heavily favors the formation of the most stable enolate, which is the C1 enolate.

  • Kinetic Control: This pathway typically involves the use of a strong, sterically hindered, non-nucleophilic base at very low temperatures (e.g., -78 °C) in an aprotic solvent.[8] Lithium diisopropylamide (LDA) is the archetypal base for such transformations. Its bulkiness causes it to preferentially abstract the most sterically accessible proton. However, given the immense difference in acidity between the C1 proton and other α-protons in this compound, LDA will also cleanly and rapidly deprotonate the C1 position. The primary advantage of using LDA here is not regiocontrol—which is already electronically enforced—but the fact that deprotonation is rapid, quantitative, and irreversible, preventing side reactions that might occur if the starting material and enolate coexist in equilibrium.

Caption: Predominant enolate formation at the C1 position.

Synthetic Applications: Carbon-Carbon Bond Forming Reactions

Once formed, the enolate of this compound serves as a potent carbon nucleophile. Its reaction with various electrophiles provides a reliable route to complex substituted cyclohexanone derivatives.

Enolate Alkylation

The most common application is the SN2 alkylation with alkyl halides.[2][6] The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond exclusively at the C1 position.[9]

Key Experimental Considerations:

  • Electrophile Choice: The reaction follows an SN2 mechanism, making it most efficient with primary and secondary alkyl halides (e.g., methyl iodide, benzyl bromide).[7] Tertiary halides will lead to elimination.

  • Solvent: When using strong, irreversible bases like LDA, aprotic solvents such as tetrahydrofuran (THF) are mandatory to prevent protonation of the highly basic enolate.[8] For equilibrium conditions with bases like NaOEt, the corresponding alcohol (ethanol) is the standard solvent.

  • Temperature: For LDA-mediated reactions, maintaining a low temperature (-78 °C) during enolate formation and alkylation is crucial to prevent side reactions and ensure stability.

Competing Pathways: The Favorskii Rearrangement

A critical consideration for this substrate is the potential for an intramolecular reaction. The generated enolate at C1 is positioned to potentially attack the C3 carbon, displacing the bromide ion. This intramolecular SN2 reaction would form a bicyclic cyclopropanone intermediate, which is the hallmark of the Favorskii rearrangement. While intermolecular alkylation is generally faster with a reactive external electrophile, this intramolecular pathway can become competitive under certain conditions, such as prolonged reaction times in the absence of an electrophile or with unreactive electrophiles. Researchers must be vigilant for the formation of rearranged products, particularly cyclopentanecarboxylic acid derivatives after workup.

Competing_Pathways cluster_inter Intermolecular Alkylation (Desired) cluster_intra Intramolecular Reaction (Potential Side Reaction) enolate C1 Enolate Intermediate alkylation S N 2 Attack on R-X enolate->alkylation + R-X favorskii Intramolecular Attack on C-Br enolate->favorskii (no R-X) product_alk C1-Alkylated Product alkylation->product_alk product_fav Favorskii Rearrangement Product favorskii->product_fav

Caption: Competing intermolecular vs. intramolecular pathways.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the alkylation of this compound under both thermodynamic and kinetic control conditions.

Protocol 1: Alkylation via Thermodynamic Enolate (NaOEt)

This protocol is suitable for simple, reactive alkyl halides and when avoiding cryogenic temperatures is desirable.

Materials:

  • This compound

  • Sodium metal or Sodium ethoxide (21 wt% in ethanol)

  • Anhydrous Ethanol

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: Assemble the glassware and dry thoroughly under vacuum or with a heat gun. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Base Preparation: To a flask containing anhydrous ethanol (e.g., 50 mL per 10 mmol of substrate), carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely to form sodium ethoxide. Alternatively, use a commercial solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise over 15 minutes.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation via Kinetic Enolate (LDA)

This protocol offers a fast and irreversible enolate formation, which is ideal for preventing side reactions and for use with more sensitive substrates or bases.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Methyl Iodide)

  • Schlenk line or equivalent inert atmosphere setup, syringes, low-temperature thermometer

Procedure:

  • Setup: Assemble and flame-dry all glassware under a high vacuum, then backfill with dry argon or nitrogen.

  • LDA Preparation: In a flask under inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the colorless solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to form LDA. Recool to -78 °C.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 45 minutes at this temperature.

  • Alkylation: Add the alkyl halide (1.2 equivalents) neat or as a solution in THF dropwise at -78 °C. Stir for 2-4 hours at -78 °C, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Add water and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Data Summary: Comparison of Protocols
ParameterProtocol 1 (Thermodynamic)Protocol 2 (Kinetic)Rationale & Causality
Base Sodium Ethoxide (NaOEt)Lithium Diisopropylamide (LDA)NaOEt is sufficient for the acidic C1-H. LDA provides irreversible, quantitative deprotonation.
Solvent EthanolTetrahydrofuran (THF)Protic ethanol is compatible with NaOEt. Aprotic THF is required for the highly basic LDA.[8]
Temperature 0 °C to RT-78 °CMilder conditions are adequate for the NaOEt route. Cryogenic temperatures ensure the stability of LDA and the kinetic enolate.
Key Advantage Operationally simpler, no cryogenics.Fast, irreversible, clean enolate formation. Minimizes side reactions.The choice depends on the scale, available equipment, and the nature of the electrophile.
Potential Drawback Reversibility may allow side reactions.Requires strict anhydrous/anaerobic technique.The risk of Favorskii rearrangement might be slightly higher under equilibrium conditions if the electrophile is sluggish.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is reliably controlled by the exceptional acidity of its C1 proton. This inherent electronic bias simplifies regiochemical outcomes, allowing for the clean formation of a C1-enolate. By carefully selecting the base and reaction conditions—choosing between the operational simplicity of a thermodynamic approach with NaOEt or the precision of a kinetic approach with LDA—chemists can effectively utilize this enolate in a variety of C-C bond-forming reactions. A thorough understanding of the potential for intramolecular side reactions, such as the Favorskii rearrangement, is essential for successful application and troubleshooting, ensuring this versatile building block can be confidently deployed in complex synthetic campaigns.

References

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • CHEM 330 Topics Discussed on Oct 19. University of Illinois Chicago, Department of Chemistry. [Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • 1,3-Cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • 9.1: Reactions of Enols and Enolates. Chemistry LibreTexts. [Link]

  • 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]

  • Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates. MDPI. [Link]

  • 20.3 ALKYLATION OF ENOLATE ANIONS. University of Calgary. [Link]

  • Kinetic vs. thermodynamic enolate formation. YouTube. [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

  • 1, 3-cyclohexanedione and its deriva - RESEARCH ARTICLE. Journal Cra. [Link]

  • Synthesis of 3‐cyclohexanone‐ 3‐hydroxy‐2‐oxindoles using primary‐tertiary diamine. Wiley Online Library. [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Toronto. [Link]

  • How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Chemistry Stack Exchange. [Link]

  • 22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • III Enolate Chemistry. University of Oxford. [Link]

  • 18: Reactions of Enolate Ions and Enols. University of Pittsburgh. [Link]

Sources

Application Notes and Protocols: Ethyl 3-bromo-2-oxocyclohexanecarboxylate as a Versatile Precursor for Novel Carbocyclic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 3-bromo-2-oxocyclohexanecarboxylate (EBOC) is a highly functionalized and versatile building block in modern organic synthesis. Its unique structure, incorporating an α-halo ketone and a β-keto ester moiety, provides multiple reactive sites that can be selectively addressed to construct a diverse array of complex carbocyclic and bicyclic frameworks. This guide provides an in-depth exploration of key synthetic transformations utilizing EBOC, including ring contraction via the Favorskii rearrangement, functionalization through C-alkylation, and the construction of bicyclic systems via intramolecular cyclization. Detailed, field-tested protocols are provided for each core methodology, accompanied by mechanistic insights and workflow visualizations to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science.

Introduction: The Synthetic Potential of a Multifunctional Building Block

This compound is a light-yellow oil characterized by a cyclohexane ring bearing three key functional groups: a ketone at C-2, a bromine atom at C-3, and an ethyl ester at C-1.[1] This arrangement makes it an exceptionally valuable intermediate for several reasons:

  • α-Halo Ketone Moiety: The bromine atom positioned alpha to the carbonyl group is a good leaving group, making this site susceptible to nucleophilic attack and enabling classic transformations like the Favorskii rearrangement.

  • β-Keto Ester System: The acidic proton at the C-1 position (pKa ≈ 10-11) is readily abstracted by a mild base to form a stabilized enolate, which can act as a potent carbon nucleophile in alkylation and annulation reactions.[2]

  • Multiple Electrophilic Centers: The carbonyl carbon (C-2) and the carbon bearing the bromine (C-3) are both electrophilic, offering diverse possibilities for reaction design.

This guide will detail the practical application of these reactive features to generate novel and synthetically challenging molecular architectures.

Synthesis of the Starting Material: this compound

The precursor is synthesized via the regioselective α-bromination of the corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate.[1] The reaction must be performed under controlled temperature to prevent over-bromination and other side reactions.

Protocol 2.1: Synthesis of this compound

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)

  • Bromine (1.1 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 2-oxocyclohexanecarboxylate in DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in DCM dropwise to the stirred solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess bromine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a light-yellow oil, can be purified by vacuum distillation if necessary.

Property Value
Molecular Formula C₉H₁₃BrO₃[3]
Molecular Weight 249.10 g/mol [4]
Appearance Light-yellow oil[1]
CAS Number 30132-23-1[3]

Ring Contraction: Synthesis of Cyclopentane Frameworks via Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for converting α-halo ketones into carboxylic acid derivatives, and in the case of cyclic substrates, it results in a highly valuable ring contraction.[5][6] This transformation is central to the synthesis of strained carbocycles and has been applied in complex total syntheses.[7]

Mechanistic Rationale

The reaction proceeds through a proposed cyclopropanone intermediate. A base abstracts the acidic α-proton at C-1, forming an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a bicyclic cyclopropanone. The nucleophilic base (e.g., ethoxide) then attacks the carbonyl carbon, leading to the opening of the strained three-membered ring to form the more stable carbanion, which is subsequently protonated to yield the final cyclopentanecarboxylic acid ester product.[5][8]

Favorskii_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclize Step 2: Cyclization cluster_attack Step 3: Nucleophilic Attack cluster_open Step 4: Ring Opening & Product Formation EBOC Ethyl 3-bromo-2- oxocyclohexanecarboxylate Enolate Enolate Intermediate EBOC->Enolate Deprotonation at C1 Base Base (e.g., NaOEt) Cyclopropanone Bicyclic Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (Br- displaced) Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral Nucleophile Nucleophile (EtO⁻) Carbanion Stable Carbanion Tetrahedral->Carbanion Ring Opening Product Ethyl Cyclopentanecarboxylate Derivative Carbanion->Product Protonation

Caption: Mechanism of the Favorskii Rearrangement.

Protocol 3.1: Favorskii Rearrangement of EBOC

Materials:

  • This compound (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, generate it fresh by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • In a separate flask, dissolve this compound in anhydrous ethanol and cool the solution to 0 °C.

  • Slowly add the NaOEt solution to the EBOC solution via cannula or dropping funnel. A white precipitate may form.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product, an ethyl cyclopentanecarboxylate derivative, can be purified by silica gel flash chromatography.

C-Alkylation: A Gateway to Functionalized Cyclohexanones

The acidic α-hydrogen at C-1 of the β-keto ester system allows for facile deprotonation to form a nucleophilic enolate. This enolate can then be reacted with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond.[9] This strategy is fundamental for introducing substituents that can be used for further synthetic elaborations or to directly modify the biological activity of the core structure.

Alkylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Workup cluster_purify 4. Purification start Dissolve EBOC in Anhydrous Solvent (THF) base_add Add Base (e.g., NaH) to form enolate start->base_add alkyl_halide Add Alkyl Halide (R-X) react Stir at RT or heat (Monitor by TLC) alkyl_halide->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify via Flash Chromatography concentrate->purify product Isolated C1-Alkylated Product purify->product

Caption: General workflow for C-alkylation of EBOC.

Protocol 4.1: General Procedure for C-Alkylation of EBOC

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add NaH. Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Add a solution of EBOC in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete enolate formation (hydrogen gas evolution will be observed).

  • Add the alkyl halide dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash chromatography to yield the desired C-1 alkylated product.

Construction of Bicyclic Frameworks via Intramolecular Cyclization

By choosing a bifunctional alkylating agent, the C-alkylation protocol can be extended to construct bicyclic systems. Alkylation with an α,ω-dihaloalkane first installs a haloalkyl chain at the C-1 position. A second, intramolecular Sₙ2 reaction, promoted by another equivalent of base, can then forge a new carbocyclic ring. This strategy provides access to valuable bicyclo[n.1.0]alkanone frameworks.

Bicyclization EBOC EBOC Intermediate Alkylated Intermediate EBOC->Intermediate Step 1: Intermolecular Alkylation Step1 1) NaH, THF 2) Br-(CH2)n-Br Product Bicyclic Product Intermediate->Product Step 2: Intramolecular Cyclization Step2 NaH, THF (Intramolecular Alkylation)

Caption: Tandem alkylation-cyclization strategy.

Protocol 5.1: Synthesis of a Bicyclic Framework

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion) (2.2 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Follow steps 1-3 from Protocol 4.1 to generate the enolate of EBOC using 1.1 equivalents of NaH.

  • Add 1,3-dibromopropane to the enolate solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours until the first alkylation is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and add the second portion of NaH (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 6-18 hours to drive the intramolecular cyclization.

  • Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.

  • Perform an aqueous workup and purification as described in Protocol 4.1 to isolate the bicyclic product.

Conclusion

This compound stands out as a powerful and adaptable tool for the synthesis of diverse and complex carbocyclic structures. The protocols and strategies outlined in this guide demonstrate its utility in executing ring contractions to form cyclopentanoids, introducing molecular complexity via C-alkylation, and constructing intricate bicyclic systems. By understanding and leveraging the distinct reactivity of its functional groups, researchers can unlock new pathways to novel molecular frameworks relevant to drug discovery and beyond.

References

  • Wikipedia. (2023). Favorskii rearrangement. Available at: [Link]

  • Grokipedia. (n.d.). Favorskii reaction. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Available at: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 185-199. Available at: [Link]

  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Available at: [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]

  • Sciencemadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Available at: [Link]

  • Paquette, L. A. (2005). Intramolecular Enolate Alkylation: From Steroids through Cladiellins to Isolaurallene. The Journal of Organic Chemistry, 70(8), 2943-2952. Available at: [Link]

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of .beta.-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. Available at: [Link]

  • Montgomery, T. P., & Shaughnessy, K. H. (2014). Synthesis of Highly Oxygenated Carbocycles by Stereoselective Coupling of Alkynes to 1,3- and 1,4-Dicarbonyl Systems. Organic Letters, 16(16), 4268-4271. Available at: [Link]

  • University of Glasgow. (n.d.). Synthesis and reactions of bridged bicyclic compounds. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl 6-bromocyclohexanone-2-carboxylate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of Ethyl 2-Oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bromination of ethyl 2-oxocyclohexanecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this crucial synthetic step. As a key intermediate in pharmaceutical and fine chemical synthesis, achieving high yield and selectivity in the α-bromination of this β-keto ester is paramount. This guide is structured to help you diagnose and resolve common side reactions and procedural challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a dibrominated byproduct. How can I favor mono-bromination?

This is the most common issue. Polybromination occurs because the electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogen, making it susceptible to further enolization and bromination. To achieve selective mono-bromination, acid-catalyzed conditions are strongly recommended over basic conditions.[1] Acid catalysis proceeds through an enol intermediate, and the rate-determining step is the formation of this enol.[2][3] Once mono-bromination occurs, the electron-withdrawing bromine atom deactivates the enol, slowing down the second halogenation step.

Key Actions:

  • Use Acidic Conditions: Employ a catalytic amount of HBr or use acetic acid as the solvent.[3]

  • Control Stoichiometry: Use only a slight excess (1.0-1.05 equivalents) of the brominating agent (e.g., Br₂ or N-bromosuccinimide).

  • Slow Addition: Add the brominating agent dropwise at a reduced temperature (e.g., 0-10 °C) to maintain control over the reaction rate.

Q2: The reaction is sluggish and I have a low conversion of my starting material. What's wrong?

Low conversion is typically linked to inefficient formation of the enol intermediate, which is the active nucleophile in this reaction.[3]

Troubleshooting Steps:

  • Catalyst Check: Ensure your acid catalyst is active and present in a sufficient amount. If using a solvent like ether, a few drops of concentrated HBr or acetic acid may be necessary.

  • Temperature: While the initial addition of bromine should be cold to control exothermicity and side reactions, you may need to allow the reaction to warm to room temperature and stir for a longer period to ensure completion.[4]

  • Reagent Quality: Verify the purity and concentration of your brominating agent. Liquid bromine can absorb moisture, and older reagents may have degraded.

Q3: After workup, my product seems to be unstable and the NMR shows signals for an α,β-unsaturated ketone. What happened?

The desired product, ethyl 2-bromo-2-oxocyclohexanecarboxylate, is susceptible to elimination of HBr to form an α,β-unsaturated system, especially when exposed to heat or basic conditions.[2]

Preventative Measures:

  • Neutral/Acidic Workup: Avoid basic workup conditions (e.g., sodium bicarbonate washes) if possible. A simple wash with cold water or brine is often sufficient. If a base is needed to quench acid, use it cautiously at low temperatures.

  • Avoid High Temperatures: Concentrate your product under reduced pressure without excessive heating during solvent removal. Purification via distillation should be performed at the lowest possible pressure to keep the temperature down.

  • Use of a Hindered Base: If the α,β-unsaturated product is actually the desired target, this elimination can be intentionally promoted by using a non-nucleophilic, sterically hindered base like pyridine.[2]

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section provides a more detailed breakdown of specific problems, their root causes, and recommended solutions.

Problem 1: Excessive Polybromination
  • Symptom: Mass spectrometry analysis shows significant peaks at M+160 (dibromo adduct) relative to the M+80 (monobromo product) peak. The ¹H NMR spectrum is complex and difficult to interpret.

  • Underlying Cause: The reaction is likely proceeding under conditions that favor rapid, successive brominations. This is characteristic of base-promoted reactions where the enolate is rapidly formed and regenerated.[5]

  • In-Depth Solution: The key is to control the formation of the reactive intermediate. Under acid catalysis, the enol forms slowly, attacks bromine, and the resulting α-bromo ketone is less prone to re-enolize than the starting material. This provides a kinetic window for achieving mono-substitution.

Workflow for Suppressing Polybromination

start High Polybromination Observed check_cond Check Reaction Conditions start->check_cond is_base Base-Catalyzed? check_cond->is_base switch_acid Switch to Acid Catalysis (e.g., HBr, Acetic Acid) is_base->switch_acid Yes check_stoich Check Stoichiometry is_base->check_stoich No success Selective Monobromination Achieved switch_acid->success is_excess >1.1 eq. Bromine? check_stoich->is_excess reduce_br Reduce Bromine to 1.0-1.05 equivalents is_excess->reduce_br Yes check_temp Check Addition Temperature is_excess->check_temp No reduce_br->success is_warm Addition at RT? check_temp->is_warm cool_down Add Bromine slowly at 0-10 °C is_warm->cool_down Yes is_warm->success No cool_down->success

Caption: Troubleshooting flowchart for polybromination.

Problem 2: Regioselectivity Issues - Bromination at C6
  • Symptom: You isolate a constitutional isomer, identified as ethyl 6-bromo-2-oxocyclohexanecarboxylate.

  • Underlying Cause: While the C2 α-proton is the most acidic due to being flanked by two carbonyl groups, enolization involving the C6 position can still occur, leading to bromination at that site. This can be influenced by the specific reaction conditions and brominating agent used.

  • In-Depth Solution: To maximize regioselectivity for the C2 position, using a milder, more selective brominating agent can be beneficial. Bromodimethylsulfonium bromide (BDMS) has been shown to be a highly effective and regioselective reagent for the α-monobromination of β-keto esters.[6] Alternatively, ensuring thermodynamic control by allowing the reaction to stir for an extended period under acidic conditions can favor the formation of the more stable C2-brominated product.

Table 1: Comparison of Common Brominating Agents
ReagentFormulaKey AdvantagesKey Disadvantages
Bromine Br₂Inexpensive, readily available.[3]Highly corrosive and toxic, can lead to polybromination if not controlled.[7]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Solid, easier to handle than Br₂, good for allylic and benzylic bromination.[3]Can be less reactive for α-bromination of ketones, may require an initiator.
Bromodimethylsulfonium Bromide (BDMS) C₂H₆Br₂SOffers high regioselectivity for α-monobromination of β-keto esters.[6]More expensive, must be prepared or specially purchased.

Mechanistic Insights

Understanding the underlying mechanisms is critical for effective troubleshooting.

Desired Pathway: Acid-Catalyzed Monobromination

The reaction begins with the protonation of the ketone's carbonyl oxygen, which facilitates tautomerization to the enol form. This enol, a soft nucleophile, then attacks molecular bromine to yield the α-brominated product and HBr, which continues the catalytic cycle.[2][3]

G start Ethyl 2-oxocyclohexanecarboxylate protonation Protonated Ketone start->protonation + H⁺ enol Enol Intermediate protonation->enol - H⁺ (Tautomerization) product Ethyl 2-bromo-2-oxocyclohexanecarboxylate enol->product + Br₂ - Br⁻ product->product - H⁺ G start Ethyl 2-oxocyclohexanecarboxylate enolate1 Enolate Intermediate start->enolate1 + OH⁻ - H₂O monobromo Monobromo Product enolate1->monobromo + Br₂ - Br⁻ enolate2 Second, more stable Enolate monobromo->enolate2 + OH⁻ (faster) - H₂O dibromo Dibromo Byproduct enolate2->dibromo + Br₂ - Br⁻

Caption: Base-promoted pathway leading to polybromination.

Experimental Protocols

Protocol 1: Selective Acid-Catalyzed Monobromination

This protocol is a synthesis of common laboratory procedures and aims to maximize the yield of the mono-brominated product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as diethyl ether or glacial acetic acid.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in the same solvent. Add this solution dropwise via the dropping funnel to the keto ester solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates full consumption of the starting material. [4]5. Workup: Pour the reaction mixture into a separatory funnel containing cold water and ice. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).

  • Washing: Combine the organic layers and wash sequentially with cold water, a 5% sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C) to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. [8]

Protocol 2: Reaction Monitoring and Product Analysis
  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A 30:1 to 10:1 mixture of hexane/ethyl acetate is a good starting point.

    • Visualization: Use a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

    • Interpretation: The product, being more nonpolar than the starting material, will have a higher Rf value. Monitor for the disappearance of the starting material spot and the appearance of the product spot. Multiple product spots may indicate side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Starting Material (Ethyl 2-oxocyclohexanecarboxylate): Expect a characteristic triplet/quartet for the ethyl ester protons and a multiplet for the α-proton around 3.5 ppm.

    • Product (Ethyl 2-bromo-2-oxocyclohexanecarboxylate): The α-proton signal will disappear. You will observe shifts in the adjacent methylene protons on the cyclohexane ring.

    • Dibromo Byproduct: The spectrum will be significantly more complex, lacking any α-proton signals and showing further downfield shifts of the ring protons.

References

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • PrepChem.com. Preparation of ethyl 6-bromocyclohexanone-2-carboxylate. [Link]

  • Khan, A. T., et al. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Journal of Organic Chemistry, 71(23), 8961–8963. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]

  • BYU-Idaho Academic Support. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. [Link]

  • Leah4sci. (2016). Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. YouTube. [Link]

  • Supporting Information for Sulfoxide-mediated Umpolung of Alkali Halide Salts. (n.d.). [Link]

Sources

Technical Support Center: Purification of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-bromo-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this versatile synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from typical reaction mixtures.

Question 1: My crude reaction mixture shows multiple spots on the TLC plate. What are these impurities and how can I remove them?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common observation following the synthesis of this compound. The synthesis typically involves the bromination of ethyl 2-oxocyclohexanecarboxylate.[1] The primary impurities you are likely observing are:

  • Unreacted Starting Material: Ethyl 2-oxocyclohexanecarboxylate.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, which will have different polarity and thus a different Rf value.

  • Reagent Residues: If using N-Bromosuccinimide (NBS) as the brominating agent, residual succinimide is a common byproduct.[2]

The most effective method for removing these impurities on a laboratory scale is flash column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation:

    • Select a glass column appropriate for the scale of your reaction.[3]

    • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]

    • Prepare a slurry of silica gel (230-400 mesh is standard) in your chosen eluent (see Table 1).[2][3]

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[4]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

    • Equilibrate the column by running 2-3 column volumes of the eluent through the silica gel. Do not let the solvent level drop below the top layer of sand.[4]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • For better separation, you can pre-adsorb the crude oil onto a small amount of silica gel by dissolving the oil, adding silica, and removing the solvent via rotary evaporation to obtain a free-flowing powder.[5]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the column and apply gentle pressure (using compressed air or nitrogen) to initiate the flow.[3]

    • Collect fractions in test tubes or flasks and monitor the separation by TLC.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound, which typically appears as a light-yellow oil.[1]

Question 2: I am struggling to separate my product from a close-running impurity during column chromatography. What adjustments can I make?

Answer:

Achieving baseline separation of compounds with similar polarities can be challenging. If you are observing overlapping spots on the TLC plate even after collecting fractions, consider the following optimization strategies:

  • Adjusting the Mobile Phase (Eluent): The polarity of your eluent is the most critical factor.

    • Decrease Polarity: If your product and the impurity are eluting too quickly (high Rf values), decrease the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the interaction of the compounds with the silica gel, leading to better separation.

    • Change Solvent System: Sometimes, a different solvent system can provide better selectivity. Consider switching from a hexane/ethyl acetate system to a hexane/dichloromethane system, or vice versa.[2][6]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography run. Start with a low-polarity solvent to elute the less polar compounds, and then slowly increase the proportion of the more polar solvent to elute your product and any more polar impurities.

  • Column Dimensions: Use a longer, narrower column. This increases the surface area of the stationary phase and the residence time of the compounds on the column, which can significantly improve separation.

Parameter Troubleshooting Action Rationale
Poor Separation Adjust eluent polarity; switch to a different solvent system.Enhances the differential partitioning of compounds between the stationary and mobile phases.
Product Elutes Too Quickly Decrease the polarity of the eluent (e.g., increase hexane %).Increases retention time on the silica gel, allowing for better separation from less polar impurities.
Product Elutes Too Slowly Increase the polarity of the eluent (e.g., increase ethyl acetate %).Decreases retention time, speeding up the purification process.
Streaking on TLC Ensure the sample is fully dissolved and not overloaded on the column.Overloading or insolubility can lead to poor band shape and inefficient separation.
Question 3: My purified product is a yellow oil. Is this expected, and how can I be sure of its purity?

Answer:

Yes, this compound is often described as a light-yellow oil.[1] Some yellowing may also occur upon storage.[2] However, a dark or intense color may indicate the presence of persistent impurities.

To confirm the purity of your final product, you should rely on analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method to confirm the structure and assess the purity of your compound. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.

  • TLC Analysis: A single, well-defined spot on a TLC plate (run in an appropriate solvent system) suggests a high degree of purity.

  • Mass Spectrometry (MS): This will confirm that your product has the correct molecular weight (249.1 g/mol ).[7][8]

If significant impurities are detected, a second chromatographic purification may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification method for this compound on a research scale?

Flash column chromatography using silica gel is the most widely used and reliable method for purifying this compound in a laboratory setting.[3][5] It offers excellent resolving power for separating the target molecule from common reaction byproducts and unreacted starting materials.

Q2: What are some recommended starting solvent systems for column chromatography?

The choice of eluent depends on the specific impurities present. However, good starting points are non-polar solvent mixtures. You can determine the optimal ratio by running TLC plates first.

Solvent System Typical Ratio (v/v) Notes Reference
Hexane / Ethyl Acetate30:1 to 3:1A versatile system. Start with a lower polarity (more hexane) and increase ethyl acetate as needed.[6][9]
Hexane / Dichloromethane3:2 to 1:1Another effective system, particularly if impurities have very similar polarity in ester-based systems.[2]
Q3: How should I properly handle and store the purified this compound?

Handling: Due to the presence of a bromine atom, the compound should be handled with standard laboratory safety precautions.[1] This includes wearing gloves, safety glasses, and working in a well-ventilated fume hood.

Storage: The compound can yellow over time.[2] For long-term storage and to maintain its integrity, it is advisable to store the purified oil under an inert atmosphere (nitrogen or argon) in a tightly sealed container at a low temperature (e.g., in a refrigerator).

Q4: Can this compound be purified by recrystallization?

While recrystallization is a powerful purification technique for solids, it is challenging for compounds that are oils at room temperature, like this compound.[1] Although some industrial-scale purifications may involve distillation or crystallization under specific conditions,[1] column chromatography remains the more practical and effective method for laboratory-scale purification. If the oil can be induced to crystallize from a solvent mixture at very low temperatures, recrystallization could be attempted, but it is not the standard approach.[10]

Visual Workflow: Purification Strategy

The following diagram outlines the decision-making process for purifying this compound.

PurificationWorkflow cluster_start Analysis cluster_decision Decision cluster_purification Purification cluster_end Final Product Crude Crude Product (Light-Yellow Oil) TLC TLC Analysis Crude->TLC  Analyze  purity Decision Single Spot? TLC->Decision Column Flash Column Chromatography Decision->Column No (Multiple Spots) Pure Pure Product (Confirmed by NMR/MS) Decision->Pure Yes Optimize Optimize Eluent & Column Parameters Column->Optimize Poor Separation Collect Collect & Combine Pure Fractions Column->Collect Evaporate Solvent Evaporation (Rotary Evaporator) Collect->Evaporate Evaporate->Pure

Caption: Decision workflow for purification.

References
  • Organic Syntheses. 3,5-Dibromo-2-pyrone. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: Sulfoxide-mediated Umpolung of Alkali Halide Salts. [Link]

  • PubChem. This compound. [Link]

  • Ark Pharma Scientific Limited. This compound | CAS:30132-23-1. [Link]

  • MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Royal Society of Chemistry. ChemSci Allene Bromocyclization SI. [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

Sources

Overcoming low yields in the synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical guide for the synthesis of this compound. This versatile intermediate is crucial in various synthetic applications, yet its preparation via the regioselective α-bromination of Ethyl 2-oxocyclohexanecarboxylate presents notable challenges that can lead to diminished yields and complex purification steps.[1] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the intricacies of this reaction and optimize your outcomes.

Troubleshooting Guide: Overcoming Low Yields & Impurities

This section addresses specific, common issues in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the primary causes?

Low yields in this synthesis typically stem from three main areas: incomplete reaction, formation of side products, or loss during workup and purification.

  • Incomplete Reaction: The bromination of β-keto esters requires careful control of stoichiometry and reaction time. Ensure your brominating agent is of high purity and added in the correct molar ratio. Monitoring the reaction by TLC or GC-MS is critical to determine the point of maximum conversion without promoting side reactions.

  • Side Product Formation: The most significant contributor to low yields is the formation of unwanted byproducts. The primary culprits are over-bromination (dibrominated species) and potential dehydrogenation or rearrangement products. The choice of brominating agent and reaction temperature are the most critical factors in controlling selectivity.[1]

  • Workup & Purification Losses: The product can be sensitive to the workup conditions. For instance, prolonged exposure to basic conditions during an aqueous wash can lead to decomposition.[2][3] Additionally, improper selection of column chromatography parameters can result in poor separation from starting material or impurities.

Q2: I'm observing significant amounts of a dibrominated product in my analysis. How can I improve selectivity for mono-bromination?

This is the most common challenge in this synthesis. The mono-brominated product is itself a β-keto ester and can undergo further bromination. Achieving high selectivity is a matter of kinetic control.

  • Temperature Control is Critical: The rate of the second bromination is highly temperature-dependent. Performing the reaction at low temperatures (e.g., -10°C to 5°C) is crucial for maximizing selectivity.[1][4] A classic protocol involves cooling an ethereal solution of the starting material to -10°C before the dropwise addition of bromine.[4]

  • Slow, Controlled Addition: Add the brominating agent dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the more rapid reaction with the starting enolate over the product enolate.

  • Consider a More Selective Reagent: While elemental bromine (Br₂) is common, it often provides only moderate selectivity.[1] Reagents like Bromodimethylsulfonium Bromide have shown exceptional performance for α-monobromination of β-keto esters, often providing excellent yields and selectivity at temperatures between 0-5°C, sometimes eliminating the need for chromatographic separation.[1]

Q3: My reaction seems to stall, and I'm left with a large amount of unreacted starting material. What should I check?

An incomplete reaction can be frustrating. Here’s a logical workflow to diagnose the issue:

  • Reagent Quality:

    • Starting Material: Ensure your Ethyl 2-oxocyclohexanecarboxylate is pure. Impurities can interfere with the reaction.

    • Brominating Agent: Elemental bromine can degrade over time. Use a fresh bottle or titrate an aliquot to confirm its concentration. If using a solid reagent like N-Bromosuccinimide (NBS), ensure it has been stored in a cool, dark, and dry place.

  • Reaction Conditions:

    • Solvent: The solvent must be anhydrous. Water will react with the brominating agent and can interfere with enolate formation. Dichloromethane and ether are common choices.[1][4]

    • Temperature: While low temperatures are key for selectivity, a temperature that is too low may slow the reaction to a crawl. Find the optimal balance where the reaction proceeds at a reasonable rate without significant side product formation.

  • Acid/Base Contamination: Trace amounts of acid or base can catalyze side reactions or affect the enol-keto equilibrium. Ensure all glassware is clean and dry.

Visualizing the Troubleshooting Process

To assist in diagnosing yield issues, the following workflow provides a structured approach to problem-solving.

G start Low Yield or High Impurity side_products Problem: Side Products start->side_products Analysis shows significant side products? incomplete_reaction Problem: Incomplete Reaction start->incomplete_reaction Analysis shows high starting material? purification_loss Problem: Purification Loss start->purification_loss Crude product looks clean, but final yield is low? dibromination Solution: 1. Lower reaction temperature (-10°C to 0°C). 2. Slow dropwise addition of bromine. 3. Use a more selective reagent   (e.g., Bromodimethylsulfonium Bromide). side_products->dibromination Dibromination observed? other_impurities Solution: 1. Check for solvent-mediated oxidation   (e.g., if using DMSO). 2. Ensure inert atmosphere if needed. 3. Verify starting material purity. side_products->other_impurities Other impurities? reagent_check Solution: 1. Use fresh/purified brominating agent. 2. Ensure starting material is pure. 3. Use anhydrous solvent. incomplete_reaction->reagent_check Action: Verify Reagents workup_check Solution: 1. Minimize exposure to strong bases. 2. Ensure complete quenching of excess bromine   with Na₂S₂O₃ or Na₂CO₃ wash. purification_loss->workup_check Action: Review Workup chromatography_check Solution: 1. Use a shallower solvent gradient. 2. Perform flash chromatography instead of gravity. 3. Ensure proper loading of crude material. purification_loss->chromatography_check Action: Optimize Chromatography

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the bromination of Ethyl 2-oxocyclohexanecarboxylate?

The reaction proceeds via an acid-catalyzed or base-catalyzed enolization of the β-keto ester, followed by an electrophilic attack on the electron-rich enol or enolate by the bromine.

  • Enol Formation: The ketone exists in equilibrium with its enol tautomer. This equilibrium is often the rate-limiting step.

  • Electrophilic Attack: The double bond of the enol acts as a nucleophile, attacking a bromine molecule (Br₂).

  • Deprotonation: The resulting oxonium ion is deprotonated, typically by a bromide ion or solvent molecule, to yield the final α-brominated product and HBr. The HBr produced can further catalyze the enolization, leading to an autocatalytic effect.

G cluster_0 Mechanism of α-Bromination A Ethyl 2-oxocyclohexanecarboxylate (Keto Form) B Enol Intermediate A->B Tautomerization (H⁺ catalyzed) C Oxonium Ion Intermediate B->C Nucleophilic Attack Br2 Br-Br D This compound (Product) C->D Deprotonation HBr + HBr

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 3-bromo-2-oxocyclohexanecarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance on optimizing nucleophilic substitution reactions with this versatile synthetic intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Core Principles: Understanding the Reactivity

This compound is a bifunctional molecule. It is an α-haloketone and a β-keto ester. This structure dictates its reactivity. The primary reaction of interest is the nucleophilic substitution at the C3 position, which is activated by the adjacent electron-withdrawing carbonyl group. The reaction typically proceeds via a direct SN2 mechanism, where a nucleophile displaces the bromide leaving group.[1][2] However, the presence of an acidic α-proton between the two carbonyl groups (at C1) and another at C3 means that base-mediated side reactions, such as elimination and the Favorskii rearrangement, are significant challenges that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction, and is one always necessary?

The choice of base is critical and depends entirely on the nature of your nucleophile.

  • For Anionic Nucleophiles (e.g., alkoxides, thiolates): A base is not strictly required, as the nucleophile is already deprotonated. However, the reaction can be sluggish. Using a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can accelerate the reaction by ensuring the environment remains basic, although care must be taken as this can also promote side reactions.[3]

  • For Neutral Nucleophiles (e.g., primary/secondary amines, thiols): A base is essential to act as a scavenger for the hydrobromic acid (HBr) generated during the reaction. Without a base, the HBr formed will protonate the starting nucleophile, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic, hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often the best choice.

  • Caution with Strong Bases: Using strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) can aggressively deprotonate the α-carbon, significantly increasing the rate of undesired elimination reactions or initiating a Favorskii rearrangement.[4] These should generally be avoided unless specifically required for a particular transformation.

Q2: How does solvent choice impact reaction efficiency and selectivity?

Solvent selection is paramount for controlling the SN2 pathway.

  • Recommended Solvents (Polar Aprotic): Solvents like Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Tetrahydrofuran (THF) are highly recommended.[5] These solvents are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the nucleophile. This "frees" the nucleophile, maximizing its reactivity and promoting a faster SN2 reaction.[5]

  • Solvents to Use with Caution (Polar Protic): Solvents like ethanol, methanol, and water should be used with caution. They can form a solvation shell around the nucleophile via hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the desired SN2 reaction.[6][7]

Solvent TypeExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, DMSO, MeCN, AcetoneIncreases Rate Solvates the cation, leaving the anion/nucleophile highly reactive.[5]
Polar Protic Ethanol, Methanol, WaterDecreases Rate Solvates and stabilizes the nucleophile via hydrogen bonding.[6]
Non-Polar Toluene, HexaneVery Slow/No Reaction Reagents, particularly ionic nucleophiles, often have poor solubility.
Q3: My reaction is giving a low yield of the desired product. What are the likely competing side reactions?

Low yields are typically due to two main competing pathways: E2 Elimination and the Favorskii Rearrangement.

  • E2 Elimination: A base can abstract the proton at C3, leading to the elimination of HBr and the formation of an α,β-unsaturated ketone.

    • How to Minimize:

      • Use a non-hindered, weaker base (e.g., K₂CO₃ instead of t-BuOK).

      • Employ a highly nucleophilic, less basic nucleophile.

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature or below).

  • Favorskii Rearrangement: This is a common reaction for α-haloketones with an enolizable α'-proton. A strong base removes the proton at C1, forming an enolate. This enolate can then perform an intramolecular SN2 reaction, displacing the bromide to form a bicyclic cyclopropanone intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid ester product.

    • How to Minimize:

      • Avoid strong, non-nucleophilic bases like NaH or LDA.

      • Use a stoichiometric amount of a weaker base, just enough to scavenge the acid produced.

      • Maintain low reaction temperatures to disfavor the initial deprotonation step.

Q4: Is C-alkylation vs. O-alkylation a concern for this substrate?

The concept of C- vs. O-alkylation primarily applies when an enolate is used as the nucleophile to attack an alkylating agent.[8] In the context of reacting this compound with an external nucleophile (like an amine, thiol, or azide), the reaction is a direct substitution at the carbon bearing the bromine. Therefore, O-alkylation is not a competing pathway in this specific scenario.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent choice (e.g., polar protic).4. Nucleophile was deactivated by protonation (if no base was used with a neutral nucleophile).1. Switch to a more potent nucleophile (e.g., iodide as a catalyst, use the sodium salt of the nucleophile).2. Gradually increase the temperature (e.g., to 40-60 °C) while monitoring for side products.3. Switch to a polar aprotic solvent like DMF or MeCN.[5]4. Add 1.1-1.5 equivalents of a non-nucleophilic base like DIPEA or K₂CO₃.
Significant Elimination Byproduct 1. Base is too strong or sterically hindered.2. Nucleophile is too basic.3. High reaction temperature.1. Switch to a weaker, less hindered base (e.g., K₂CO₃).2. If possible, use a "softer," less basic nucleophile.3. Run the reaction at a lower temperature (e.g., 0 °C to RT).
Formation of Rearranged Product Favorskii rearrangement is occurring.1. Avoid strong bases (NaH, alkoxides).2. Use a mild, non-nucleophilic base like Et₃N or DIPEA only if necessary.3. Keep the reaction temperature as low as possible.
Multiple Spots on TLC (Multiple Products) 1. A combination of substitution, elimination, and/or rearrangement.2. For alkylation reactions, potential for di-alkylation if the product has remaining acidic protons.1. Systematically apply the solutions above to suppress side reactions.2. Use precisely one equivalent of the nucleophile/alkylating agent.

Visualizing the Reaction Pathways

A clear understanding of the desired reaction versus potential side reactions is crucial for optimization.

reaction_pathways cluster_main Desired SN2 Pathway cluster_side Side Reactions Start Substrate + Nucleophile (Nu-) TS_SN2 SN2 Transition State Start->TS_SN2 Direct Attack Elim_Product Elimination Product Start->Elim_Product E2 Elimination Enolate Enolate Intermediate Start->Enolate Product Substitution Product TS_SN2->Product Base Base Favorskii_Product Favorskii Rearrangement Product Enolate->Favorskii_Product Intramolecular Attack & Rearrangement

Caption: Generalized SN2 mechanism on the substrate.

Experimental Protocol: Model Reaction with a Secondary Amine

This protocol describes a general procedure for the substitution reaction with morpholine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (MeCN) (approx. 0.1 M concentration of substrate)

  • Ethyl Acetate (EtOAc), Hexanes for chromatography

  • Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the substrate in anhydrous acetonitrile. Add DIPEA (1.5 eq), followed by the dropwise addition of morpholine (1.1 eq) at room temperature.

    • Rationale: Acetonitrile is a polar aprotic solvent that promotes the SN2 reaction. [5]DIPEA is a bulky, non-nucleophilic base used to quench the HBr byproduct without competing in the substitution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is complete when the starting material spot is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Rationale: The NaHCO₃ wash removes any residual acid and the DIPEA hydrobromide salt. The brine wash removes residual water.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • University of Wisconsin-Madison Chemistry Department. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • ResearchGate. (2025, August 6). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]

  • YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. [Link]

  • ChemistryViews. (2012, November 21). C- or O-Alkylation?. [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. [Link]

  • PubChem. This compound. [Link]

Sources

Characterization of impurities in Ethyl 3-bromo-2-oxocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and characterization of Ethyl 3-bromo-2-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, from controlling the reaction to identifying and quantifying impurities. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the integrity and purity of your final compound.

Section 1: Understanding the Core Synthesis and Impurity Profile

This section addresses fundamental questions about the reaction and the typical impurities that may be encountered. A solid understanding of the reaction pathway is the first step in troubleshooting and optimization.

Q1: What are the most common impurities formed during the synthesis of this compound, and where do they originate?

A1: The synthesis of this compound is typically achieved through the α-bromination of Ethyl 2-oxocyclohexanecarboxylate.[1] The impurities generated are characteristic of this reaction type and can be traced back to specific aspects of the reaction mechanism and conditions.[2][3]

The primary sources of impurities include:

  • Starting Materials: Unreacted Ethyl 2-oxocyclohexanecarboxylate.

  • By-products: Formed from side reactions or over-reaction.

  • Intermediates: Unconverted reaction intermediates.

  • Degradation Products: Resulting from the instability of the product or reactants under the reaction or workup conditions.[4]

A summary of the most frequently observed impurities is provided in the table below.

Table 1: Common Impurities and Their Origins

Impurity Name Structure Origin Characterization Notes
Unreacted Starting Material Ethyl 2-oxocyclohexanecarboxylate Incomplete reaction. Lacks the bromine atom; lower molecular weight. Easily distinguished by NMR and MS.
Dibrominated Byproduct Ethyl x,x-dibromo-2-oxocyclohexanecarboxylate Over-bromination due to excess brominating agent or poor reaction control. Higher molecular weight; characteristic MS isotope pattern for two bromine atoms.
Isomeric Byproducts Ethyl 4-bromo-2-oxocyclohexanecarboxylate Bromination at a different position, although less common for this specific substrate. Same molecular weight as the desired product but different NMR spectrum.

| Hydrolysis Product | 3-Bromo-2-oxocyclohexanecarboxylic acid | Hydrolysis of the ethyl ester during aqueous workup, especially under acidic or basic conditions. | Carboxylic acid peak in IR and NMR; different polarity for chromatography. |

Q2: What is the underlying reaction mechanism, and how does it dictate the formation of the primary product and the dibrominated byproduct?

A2: The reaction proceeds via an acid-catalyzed enolization of the β-keto ester, followed by electrophilic attack by bromine. The regioselectivity for the 3-position (the α-carbon) is driven by the formation of the more stable enol intermediate.

The mechanism explains the generation of the key byproduct:

  • Enolization: The ketone carbonyl is protonated, and a subsequent deprotonation at the α-carbon forms the enol.

  • Monobromination: The electron-rich double bond of the enol attacks a bromine molecule, leading to the formation of the desired product, this compound.

  • Over-bromination (Dibromination): If excess bromine is present or if reaction conditions allow, the monobrominated product can undergo a second enolization and subsequent bromination to yield a dibrominated species. Controlling the stoichiometry and reaction temperature is critical to prevent this.[1]

The diagram below illustrates this pathway.

G cluster_main Monobromination Pathway cluster_side Side Reaction Start Ethyl 2-oxocyclohexanecarboxylate Enol Enol Intermediate Start->Enol + H⁺, - H⁺ Product This compound (Desired Product) Enol->Product + Br₂ - HBr Dibromo Dibrominated Byproduct Product->Dibromo Excess Br₂ (Over-bromination) caption Reaction mechanism showing desired and side pathways.

Caption: Reaction mechanism showing desired and side pathways.

Section 2: Troubleshooting the Synthesis

Even with a well-defined protocol, experimental variables can lead to suboptimal outcomes. This section provides a systematic approach to diagnosing and resolving common synthesis problems.

Q3: My reaction shows low conversion of the starting material. What are the likely causes and how can I improve the yield?

A3: Low conversion is a common issue that can typically be traced back to reagent quality, reaction setup, or insufficient reaction time.

Table 2: Troubleshooting Guide for Low Conversion

Potential Cause Recommended Action Scientific Rationale
Inactive Brominating Agent Use a fresh, properly stored bottle of bromine or other brominating agent. Verify its concentration if it is a solution. Bromine can degrade or evaporate over time, leading to a lower effective concentration and incomplete reaction.
Insufficient Catalyst If using an acid catalyst (e.g., acetic acid), ensure the correct catalytic amount is added. The initial enolization step is often the rate-limiting step and is acid-catalyzed. Insufficient catalyst will slow the reaction dramatically.
Low Reaction Temperature While low temperatures are used to control selectivity, a temperature that is too low can significantly slow the reaction rate. Monitor the reaction by TLC and consider allowing it to slowly warm to room temperature if conversion stalls.[5] Chemical reactions have an activation energy barrier. Insufficient thermal energy can prevent the reaction from proceeding at a reasonable rate.

| Inadequate Mixing | Ensure vigorous stirring throughout the reaction, especially during the addition of bromine. | Poor mixing can lead to localized areas of high and low reagent concentration, resulting in incomplete reaction in parts of the vessel.[6] |

Q4: I am observing a significant amount of a dibrominated byproduct in my crude product analysis. How can I minimize its formation?

A4: The formation of dibrominated species is a classic sign of over-reaction. The key to minimizing this is precise control over stoichiometry and reaction conditions.

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents). This ensures that the starting material is the excess reagent, making it statistically less likely for the monobrominated product to react further.

  • Slow Addition: Add the brominating agent dropwise at a controlled rate.[5] This prevents a temporary high concentration of bromine in the reaction mixture, which can drive the formation of the dibrominated product.

  • Maintain Low Temperature: Perform the addition of bromine at a low temperature (typically 0 to -10 °C).[5][6] This reduces the reaction rate, allowing for better control and minimizing the exothermic nature of the bromination.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.[6][7] Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Section 3: Characterization and Analysis

Accurate identification of the product and its impurities is critical for quality control. This section details how to use standard analytical techniques for this purpose.

Q5: How can I use ¹H NMR spectroscopy to quickly distinguish the desired product from the starting material and the common dibromo-impurity?

A5: ¹H NMR spectroscopy is an invaluable tool for structural elucidation and can readily differentiate between the key components of the reaction mixture.[8][9][10] The most informative region is the downfield portion of the spectrum where the proton on the bromine-bearing carbon appears.

Table 3: Comparative ¹H NMR Chemical Shifts (Illustrative)

Compound Key Proton Approximate Chemical Shift (δ, ppm) Rationale
Ethyl 2-oxocyclohexanecarboxylate (Starting Material) -CH at C1 ~3.4 ppm (triplet) This proton is adjacent to the ester carbonyl.
This compound (Product) -CHBr at C3 ~4.5-4.8 ppm (doublet of doublets) The bromine atom is strongly deshielding, causing a significant downfield shift.

| Ethyl 3,3-dibromo-2-oxocyclohexanecarboxylate (Byproduct) | No proton at C3 | N/A | The absence of a signal in the 4.5-5.0 ppm region and changes in adjacent proton signals would indicate the formation of this impurity. |

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Q6: What is a reliable starting point for developing an HPLC method to assess the purity of my product?

A6: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of pharmaceutical compounds and their impurities.[11][12] A reverse-phase method is typically suitable for this compound.

Table 4: Recommended Starting HPLC Method Parameters

Parameter Recommended Condition Notes
Column C18, 4.6 x 150 mm, 5 µm A standard C18 column provides good retention and resolution for compounds of this polarity.
Mobile Phase A Water with 0.1% Formic Acid The acid improves peak shape for any potential acidic impurities.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes. A gradient is recommended to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nm The carbonyl group provides sufficient chromophore for UV detection at lower wavelengths.

| Injection Volume | 10 µL | A typical injection volume. Adjust based on sample concentration. |

This method should provide good separation between the starting material, the product, and the more non-polar dibrominated byproduct. Method optimization will likely be required for baseline resolution of all minor impurities.

Q7: How can mass spectrometry aid in the identification of unknown impurities?

A7: Mass spectrometry (MS) is a powerful technique for impurity identification as it provides direct information about the molecular weight of each component.[13][14] When coupled with a separation technique like LC or GC (LC-MS or GC-MS), it is one of the most definitive tools for impurity profiling.[12]

For this synthesis, MS is particularly useful for:

  • Confirming Product Identity: The molecular ion peak should correspond to the mass of this compound (C₉H₁₃BrO₃, MW ≈ 249.1 g/mol ).[15][16]

  • Identifying Brominated Species: Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This creates a characteristic M/M+2 isotope pattern in the mass spectrum. A compound with one bromine atom will show two peaks of nearly equal intensity separated by 2 m/z units. A dibrominated compound will show three peaks in a ~1:2:1 ratio (M/M+2/M+4). This pattern is a definitive indicator of the number of bromine atoms in an impurity.

The workflow below outlines a typical process for impurity characterization.

G cluster_workflow Impurity Characterization Workflow start Crude Product Batch hplc HPLC Purity Analysis start->hplc decision Impurity > 0.1%? hplc->decision lcms LC-MS Analysis decision->lcms Yes report Final Report decision->report No nmr Preparative HPLC / NMR lcms->nmr elucidation Structure Elucidation nmr->elucidation elucidation->report caption Logical workflow for impurity identification and characterization.

Caption: Logical workflow for impurity identification and characterization.

References

  • Görög, S. (2007). Recent trends in the impurity profile of pharmaceuticals. PMC, NIH. Available at: [Link]

  • Pharmaffiliates. (2024, November 20). Isolation and characterization of pharmaceuticals with impurities. Available at: [Link]

  • Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Available at: [Link]

  • Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Shinde, V. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Available at: [Link]

  • Shaikh, T., et al. (2019, August 5). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • PrepChem. Preparation of ethyl 6-bromocyclohexanone-2-carboxylate. Available at: [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity. Available at: [Link]

  • Ghorai, P., et al. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions. PMC, PubMed Central. Available at: [Link]

  • ResearchGate. (2025, August 7). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Available at: [Link]

  • Sandler, S. R. Organic Syntheses Procedure. Available at: [Link]

  • Sawano, T., et al. (2022, October 12). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Available at: [Link]

  • ResearchGate. (2025, August 6). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubMed. (2009, April). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Available at: [Link]

  • Organic Syntheses. ethyl bromoacetate. Available at: [Link]

  • Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Available at: [Link]

  • PubChem, NIH. Ethyl 2-oxocyclohexanecarboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Google Patents. Process for purifying an alpha-keto ester.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

Sources

Technical Support Center: Stereoselectivity in Reactions of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselectivity issues involving Ethyl 3-bromo-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this versatile but stereochemically complex intermediate. Here, we will delve into the underlying principles governing stereochemical outcomes and provide actionable solutions to common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing in-depth explanations and step-by-step protocols to steer your reaction toward the desired stereoisomer.

Issue 1: Poor Diastereoselectivity in the Alkylation of the Enolate

Question: I am performing an alkylation on this compound, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: This is a frequent challenge stemming from the intricate interplay between kinetic and thermodynamic control, as well as the conformational dynamics of the cyclohexanone ring.[1][2][3] The key is to manipulate the reaction conditions to favor one pathway over the other.

Underlying Principles:

  • Kinetic vs. Thermodynamic Enolates: An unsymmetrical ketone can form two different enolates. The kinetic enolate is formed faster by removing the more accessible proton, while the thermodynamic enolate is the more stable, more substituted enolate.[1][2][4]

  • Axial vs. Equatorial Attack: The incoming electrophile can approach the enolate from either the axial or equatorial face of the cyclohexane ring.[5] Generally, alkylation of cyclohexanone enolates tends to favor axial attack to proceed through a chair-like transition state.[6] However, steric hindrance can favor equatorial attack.[5]

Troubleshooting Workflow:

G start Poor Diastereoselectivity q1 Are you aiming for the kinetic or thermodynamic product? start->q1 kinetic Kinetic Control Protocol q1->kinetic Kinetic thermo Thermodynamic Control Protocol q1->thermo Thermodynamic q2_kinetic Is steric hindrance from the electrophile a major concern? kinetic->q2_kinetic q2_thermo Is epimerization of the bromine at C3 a possibility? thermo->q2_thermo small_E Use a smaller electrophile if possible. q2_kinetic->small_E Yes large_E Consider equatorial attack may be favored. q2_kinetic->large_E No epimer_yes Use milder basic conditions or shorter reaction times. q2_thermo->epimer_yes Yes epimer_no Proceed with standard thermodynamic conditions. q2_thermo->epimer_no No G start Poor Stereoselectivity in Reduction q1 Desired Alcohol Stereochemistry? start->q1 equatorial_OH Equatorial Alcohol q1->equatorial_OH Equatorial axial_OH Axial Alcohol q1->axial_OH Axial protocol_eq Use Small Hydride Reagent (e.g., NaBH₄) equatorial_OH->protocol_eq protocol_ax Use Bulky Hydride Reagent (e.g., L-Selectride®) axial_OH->protocol_ax

Caption: Selecting a reducing agent based on desired alcohol stereochemistry.

Detailed Protocols:

Protocol for Equatorial Alcohol Formation:

  • Reaction Setup:

    • Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

    • Cool the solution to 0 °C.

  • Reduction:

    • Slowly add a small hydride reagent, such as sodium borohydride (NaBH₄), in portions.

    • Stir the reaction at 0 °C to room temperature until complete.

  • Workup:

    • Carefully quench with a dilute acid (e.g., 1M HCl).

    • Perform a standard aqueous workup.

Protocol for Axial Alcohol Formation:

  • Reaction Setup:

    • Dissolve the substrate in an anhydrous aprotic solvent (e.g., THF).

    • Cool the solution to -78 °C.

  • Reduction:

    • Slowly add a bulky hydride reagent, such as L-Selectride® (lithium tri-sec-butylborohydride), dropwise.

    • Stir at -78 °C for the recommended time.

  • Workup:

    • Carefully quench with a saturated aqueous solution of NH₄Cl.

    • Perform a standard aqueous workup.

Frequently Asked Questions (FAQs)

Q1: Why is the bromine at the C3 position so influential on the stereoselectivity?

A1: The bromine atom at C3 has a significant impact due to both steric and electronic effects. Its size can sterically hinder the approach of reagents from one face of the ring. Electronically, it can influence the stability of adjacent transition states. The conformational preference of the bromo-substituted ring is also a critical factor.

Q2: Can the ester group at C1 direct the stereoselectivity of reactions at C2?

A2: Yes, the ester group can act as a directing group, particularly in reactions involving chelation control. With appropriate Lewis acids or metal-coordinating reagents, the ester can lock the conformation of the molecule, exposing one face of the enolate to the electrophile.

Q3: My reaction is still not selective. What other factors should I consider?

A3: If you are still facing issues, consider the following:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. [7]A screen of different solvents may be beneficial.

  • Counter-ion Effects: In enolate chemistry, the nature of the counter-ion (e.g., Li+, Na+, K+) can affect the aggregation state and reactivity of the enolate, thereby influencing stereoselectivity.

  • Temperature: As a general rule, lower temperatures often lead to higher selectivity by favoring the pathway with the lower activation energy. [1][4] Q4: Are there any enzymatic methods for stereoselective reactions on this substrate?

A4: Biocatalysis, particularly using enzymes like reductases from baker's yeast, can offer high stereoselectivity in the reduction of β-keto esters. [8][9]These methods are becoming increasingly popular for their high selectivity and environmentally friendly nature.

References

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]

  • University of Liverpool. (n.d.). Axial or equatorial attack is possible on a cyclohexanone. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552.
  • University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]

  • Takeda, K., Oohara, T., & Anada, M. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9295–9298.
  • Wang, J., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(34), 5584-5587.
  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. [Link]

  • Cambus Tutorial. (2021). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. [Link]

  • LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]

  • Davies, S. G., et al. (1998). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. Tetrahedron: Asymmetry, 9(21), 3747-3760.
  • de la Torre, A., et al. (2017). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.
  • Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society, 123(14), 3289-3297.
  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]

  • Stewart, J. D., et al. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society, 123(14), 3289–3297.
  • Rychnovsky, S. D., & Griesgraber, G. (2006). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. The Journal of Organic Chemistry, 71(14), 5171–5178.
  • LibreTexts Chemistry. (2024). 22.8: Alkylation of Enolate Ions. [Link]

  • Meng, X. (2021). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 36(10), 2010069.
  • University of Bristol. (n.d.). Conformational Analysis. [Link]

Sources

Troubleshooting guide for the Favorskii rearrangement of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Favorskii rearrangement. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are utilizing the ring contraction of Ethyl 3-bromo-2-oxocyclohexanecarboxylate to synthesize Ethyl cyclopentanecarboxylate. This transformation is a powerful tool in organic synthesis for creating five-membered ring systems from readily available six-membered precursors.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems encountered at the bench.

Question 1: My reaction has a very low yield, or I've recovered only starting material. What are the likely causes?

Answer: A low or non-existent yield is the most common issue and can typically be traced back to one of four key areas: the base, the reaction conditions, or the starting materials.

  • Cause A: Inactive or Insufficient Base. The reaction is initiated by a base-catalyzed deprotonation at the α'-carbon (C6) to form an enolate.[4][5][6] If the base is old, has been improperly stored, or is used in insufficient quantity, this crucial first step will not occur. For the synthesis of an ethyl ester, sodium ethoxide (NaOEt) is the base of choice.

    • Solution: Use freshly prepared sodium ethoxide or a recently purchased, sealed batch from a reputable supplier. Ensure you are using at least one molar equivalent of the base. For sluggish reactions, using a slight excess (e.g., 1.1 to 1.2 equivalents) can be beneficial.

  • Cause B: Presence of Moisture. Alkoxide bases like sodium ethoxide react rapidly with water. Any moisture in your solvent, glassware, or starting material will consume the base, rendering it ineffective for the desired deprotonation.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., anhydrous ethanol). If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Cause C: Incorrect Reaction Temperature. The Favorskii rearrangement requires sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions.

    • Solution: For this specific transformation, a common protocol involves stirring the reaction mixture at a moderately elevated temperature, such as 55 °C.[6] If the reaction is sluggish at room temperature, gently heating is advised. Monitor the reaction progress by TLC or GC to find the optimal balance.

  • Cause D: Poor Quality Starting Material. The substrate, this compound, can degrade over time. Impurities can also interfere with the reaction.[7]

    • Solution: Check the purity of your starting material by NMR or GC-MS. If it is impure, consider purification by distillation or chromatography before use.

Question 2: My reaction is producing significant byproducts. How can I identify and minimize them?

Answer: The formation of byproducts often provides valuable clues about what is going wrong in the reaction. The most common side products are a result of competing reaction pathways.

Side Product Formation Mechanism Probable Cause Recommended Solution
Ethyl 1-cyclohexene-1-carboxylate Elimination (E2) of HBrBase is acting as a nucleophile for elimination rather than rearrangement. High temperatures.Use a bulkier base to disfavor nucleophilic attack. Lower the reaction temperature.
Ethyl 3-ethoxy-2-oxocyclohexanecarboxylate Nucleophilic Substitution (S_N2)Ethoxide directly displaces the bromide.Ensure conditions favor deprotonation (strong, fresh base). Lower temperatures may favor S_N2; a moderate increase can favor rearrangement.
Cyclopentanecarboxylic acid Saponification (hydrolysis of the ester)Presence of water or using a hydroxide base (e.g., NaOH, KOH).Use anhydrous conditions and an alkoxide base (NaOEt for the ethyl ester).[8][9] If the acid is the desired product, use NaOH or KOH instead.
α-hydroxy or α-alkoxy ketones Attack of hydroxide or alkoxide on the carbonyl, followed by epoxide formation and opening.This pathway can compete with enolate formation, especially with less effective bases or hindered substrates.Use a strong, non-nucleophilic base if possible, or ensure the alkoxide concentration is sufficient to drive the Favorskii pathway.[10]
Troubleshooting Workflow

Here is a logical workflow to diagnose issues with your Favorskii rearrangement.

G cluster_yield Low Yield Troubleshooting cluster_byproducts Byproduct Analysis start Reaction Issue Identified low_yield Low or No Yield start->low_yield Is yield the main problem? byproducts Significant Byproducts start->byproducts Are byproducts the main problem? check_base 1. Check Base Quality & Stoichiometry (Fresh? Anhydrous? >1 eq?) low_yield->check_base id_byproduct Identify Byproduct Structure (GC-MS, NMR) byproducts->id_byproduct check_conditions 2. Verify Anhydrous Conditions (Dry glassware/solvent? Inert atm?) check_base->check_conditions check_temp 3. Optimize Temperature (Heating to ~55°C?) check_conditions->check_temp check_sm 4. Analyze Starting Material (Pure?) check_temp->check_sm elimination Elimination Product? (Unsaturated ketone) id_byproduct->elimination C=C bond formed? substitution Substitution Product? (Alkoxy ketone) id_byproduct->substitution Alkoxy group added? hydrolysis Hydrolysis Product? (Carboxylic Acid) id_byproduct->hydrolysis Ester cleaved? Lower Temperature Lower Temperature elimination->Lower Temperature Ensure Strong, Fresh Base Ensure Strong, Fresh Base substitution->Ensure Strong, Fresh Base Use Anhydrous Conditions & Alkoxide Base Use Anhydrous Conditions & Alkoxide Base hydrolysis->Use Anhydrous Conditions & Alkoxide Base

Caption: A decision-tree workflow for troubleshooting the Favorskii rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the ring contraction of this compound?

Answer: The mechanism for this cyclic α-halo ketone proceeds through a cyclopropanone intermediate.[2][8][9] The key steps are:

  • Enolate Formation: The ethoxide base abstracts the most acidic α'-proton (from the carbon not bearing the bromine), forming a resonance-stabilized enolate.[4][11]

  • Intramolecular Cyclization: The enolate attacks the carbon bearing the bromine in an intramolecular S_N2 fashion, displacing the bromide ion. This forms a highly strained, bicyclic cyclopropanone intermediate.[12][13]

  • Nucleophilic Attack: A molecule of the ethoxide nucleophile attacks the carbonyl carbon of the cyclopropanone. This opens the carbonyl π-bond to form a tetrahedral intermediate.[6]

  • Ring Opening: The three-membered ring collapses to reform the carbonyl. This is the key ring-contraction step. The bond between the two original carbonyl-adjacent carbons breaks, with the electrons moving to form a carbanion on the less substituted carbon, as this is more stable.[12][14]

  • Protonation: The resulting carbanion is rapidly protonated by the solvent (ethanol) to yield the final product, Ethyl cyclopentanecarboxylate.

Caption: Mechanism of the Favorskii rearrangement for the target substrate.

Q2: Why is this called a "ring contraction" reaction?

Answer: In the case of cyclic α-halo ketones, the Favorskii rearrangement always results in a product with a ring that is one carbon smaller than the starting material.[3][8][9][15] This happens because the original C1 and C2 carbons of the cyclohexane ring become part of the ester side chain, while the remaining five carbons (C3, C4, C5, C6, and the original ester-bearing carbon) form the new cyclopentane ring.

Q3: Can I use other bases like sodium hydroxide (NaOH) or an amine?

Answer: Yes, but the product will change. The choice of base determines the final carboxylic acid derivative.[5][8][9]

  • Alkoxide (e.g., NaOEt): Yields an ester. The alkyl group of the ester corresponds to the alkyl group of the alkoxide.

  • Hydroxide (e.g., NaOH, KOH): Yields a carboxylic acid upon acidic workup.

  • Amine (e.g., R₂NH): Yields an amide.

Q4: Does the Quasi-Favorskii rearrangement apply to this substrate?

Answer: No. The Quasi-Favorskii (or pseudo-Favorskii) rearrangement is a proposed mechanism for α-halo ketones that do not have an enolizable proton on the α'-carbon.[3][6] Since this compound has two protons at the C6 position, it can readily form an enolate and proceeds via the standard cyclopropanone mechanism.

Experimental Protocol: Synthesis of Ethyl cyclopentanecarboxylate

This protocol is a representative procedure for the Favorskii rearrangement of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous Ethanol (sufficient volume)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely to form a fresh solution of sodium ethoxide.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Addition: Add the substrate solution dropwise to the freshly prepared sodium ethoxide solution at 0 °C.

  • Reaction: After the addition is complete, warm the resulting slurry to room temperature and then heat to reflux (or to a set temperature like 55 °C) using an oil bath.[6]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by vacuum distillation or silica gel flash chromatography to afford the pure Ethyl cyclopentanecarboxylate.[6]

References
  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]

  • Chemist Wizards. Favorskii Rearrangement. Retrieved from [Link]

  • Wikipedia. Favorskii rearrangement. Retrieved from [Link]

  • NROChemistry. Favorskii Rearrangement. Retrieved from [Link]

  • Organic Chemistry Tutor. Favorskii Rearrangement. Retrieved from [Link]

  • chemeurope.com. Favorskii rearrangement. Retrieved from [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. Retrieved from [Link]

  • Science Info. (2023, January 4). Favorskii rearrangement: Definition, Mechanism, Synthetic Applications. Retrieved from [Link]

  • Grokipedia. Favorskii rearrangement. Retrieved from [Link]

  • ResearchGate. The Favorskii Rearrangement. Retrieved from [Link]

  • Chemistry Notes. Favorskii rearrangement mechanism and examples. Retrieved from [Link]

  • YouTube. (2025, March 17). Mechanism Monday #35: Favorskii Rearrangement. Retrieved from [Link]

  • YouTube. (2025, March 13). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. Retrieved from [Link]

  • YouTube. (2022, January 26). Favorskii Rearrangement. Retrieved from [Link]

  • ResearchGate. A new mechanism for the Favorskii rearrangement | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Bromination of Ethyl 2-Oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective bromination of ethyl 2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve your desired product with high selectivity.

Introduction

The bromination of ethyl 2-oxocyclohexanecarboxylate is a critical step in the synthesis of many pharmaceutical intermediates and complex organic molecules. However, the presence of two potential sites for enolization (the C2 and C6 positions) often leads to a mixture of regioisomers: ethyl 2-bromo-2-oxocyclohexanecarboxylate and ethyl 6-bromo-2-oxocyclohexanecarboxylate. Controlling the regioselectivity of this reaction is paramount for ensuring the purity of the final product and the efficiency of the overall synthetic route. This guide will provide a comprehensive overview of the factors influencing this selectivity and practical solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems you might be facing in the laboratory, offering explanations and actionable solutions.

Issue 1: Low Regioselectivity - Formation of a Mixture of 2-Bromo and 6-Bromo Isomers

Question: My reaction is producing a nearly 1:1 mixture of the 2-bromo and 6-bromo products. How can I favor the formation of one isomer over the other?

Answer: The formation of a mixture of regioisomers is a common problem and is fundamentally linked to the mechanism of bromination, which proceeds through an enol or enolate intermediate.[1][2] The regioselectivity is determined by which of the two possible enolates (the kinetic or thermodynamic enolate) is formed preferentially and reacts with the brominating agent.

  • Understanding Enolate Formation:

    • Thermodynamic Enolate: Deprotonation at the more substituted α-carbon (C2) leads to the more thermodynamically stable enolate.[3] This pathway is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of weaker, non-bulky bases.[4]

    • Kinetic Enolate: Deprotonation at the less substituted and less sterically hindered α-carbon (C6) occurs faster.[5] This pathway is favored under conditions that are irreversible, such as low temperatures and the use of strong, bulky, non-nucleophilic bases.[3][4]

Solutions:

  • To Favor the 2-Bromo Isomer (Thermodynamic Control):

    • Reaction Conditions: Employ conditions that favor the formation of the more stable, thermodynamic enolate. This typically involves using a weaker base (e.g., sodium ethoxide in ethanol) or acid catalysis (e.g., acetic acid) at room temperature or with gentle heating.[1][4][6] Acid-catalyzed halogenation of unsymmetrical ketones generally results in the halogenation of the more substituted alkyl group.[1]

    • Brominating Agent: Molecular bromine (Br₂) in acetic acid is a common choice for favoring the thermodynamic product.[7][8] The acid catalyzes the formation of the enol, and the reaction proceeds to give the more substituted α-bromo ketone.[7]

  • To Favor the 6-Bromo Isomer (Kinetic Control):

    • Reaction Conditions: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to rapidly and irreversibly form the kinetic enolate.[3][4][5] The bulky nature of LDA favors abstraction of the less sterically hindered proton at the C6 position.[3]

    • Brominating Agent: After the formation of the kinetic enolate with LDA, a suitable electrophilic bromine source, such as N-Bromosuccinimide (NBS), can be added. NBS is an effective brominating agent for carbonyl derivatives.[9][10]

Issue 2: Over-bromination - Formation of Dibromo and Polybromo Species

Question: I am observing significant amounts of di- and poly-brominated products, even when using only one equivalent of the brominating agent. How can I prevent this?

Answer: Over-bromination is a frequent side reaction, particularly under basic conditions.[1] The introduction of the first bromine atom makes the remaining α-hydrogens more acidic due to the electron-withdrawing inductive effect of the bromine.[1] This facilitates further deprotonation and subsequent bromination.

Solutions:

  • Acidic Conditions: Performing the bromination under acidic conditions is generally the most effective way to prevent over-bromination.[1][7] After the first bromination, the electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making the subsequent protonation and enol formation less favorable.[1]

  • Careful Control of Stoichiometry: Add the brominating agent slowly and in a controlled manner, ensuring that no localized excess of the reagent occurs. Using a syringe pump for the addition can be beneficial.

  • Choice of Brominating Agent: Some brominating agents are less prone to causing over-bromination.

    • Copper(II) Bromide (CuBr₂): This reagent can provide a milder and more selective monobromination of β-keto esters.[11][12] It is often used in solvents like chloroform-ethyl acetate.[11]

    • Bromodimethylsulfonium Bromide (BDMS): This has been reported as a mild and regioselective reagent for the α-monobromination of β-keto esters.[13]

Issue 3: Reaction Stalls or is Incomplete

Question: My bromination reaction does not go to completion, and I am left with a significant amount of starting material. What could be the cause?

Answer: An incomplete reaction can stem from several factors, including the purity of reagents, reaction conditions, and the choice of catalyst.

Solutions:

  • Reagent Purity:

    • Ethyl 2-oxocyclohexanecarboxylate: Ensure the starting material is pure. Impurities can interfere with the reaction.

    • Brominating Agent: If using NBS, ensure it has been properly stored, as it can decompose over time. Impure NBS may give unreliable results.[10] Recrystallization can be performed if necessary.[10]

  • Acid Catalyst: In acid-catalyzed reactions, the concentration and type of acid are crucial. The acid's role is to catalyze the formation of the enol, which is the active nucleophile.[7] If the reaction is sluggish, a slightly stronger acid or a higher concentration may be required.

  • Temperature: While low temperatures are used for kinetic control, they can also slow down the reaction rate. If the reaction is stalling under kinetic conditions, a slight increase in temperature may be necessary, but this must be balanced against the risk of losing regioselectivity.

  • Activation of Brominating Agent: In some cases, particularly with NBS, a radical initiator like AIBN or light can be used to facilitate the reaction, although this is more common for allylic and benzylic brominations.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the regioselectivity of this bromination?

A1: The solvent can play a significant role. For instance, polar protic solvents like acetic acid can facilitate the formation of the enol intermediate in acid-catalyzed reactions.[7][8] For kinetically controlled reactions using strong bases like LDA, aprotic polar solvents such as tetrahydrofuran (THF) are typically used to ensure the stability of the base and the enolate.

Q2: Can I use elemental bromine (Br₂) under basic conditions?

A2: While possible, using Br₂ under basic conditions is generally not recommended for achieving high regioselectivity in this system. Basic conditions favor rapid, successive halogenations, making it difficult to stop at the mono-brominated product.[1]

Q3: Are there any "greener" alternatives for the bromination of ethyl 2-oxocyclohexanecarboxylate?

A3: Research into more environmentally friendly bromination methods is ongoing. One approach involves the in-situ generation of the brominating agent. For example, using a system like potassium bromide (KBr) with an oxidant such as hydrogen peroxide (H₂O₂) can be a more sustainable alternative to using elemental bromine.

Q4: How can I accurately determine the ratio of the 2-bromo and 6-bromo isomers in my product mixture?

A4: The most common methods for determining the isomeric ratio are ¹H NMR spectroscopy and gas chromatography (GC). In the ¹H NMR spectrum, the protons on the carbon bearing the bromine will have distinct chemical shifts and coupling patterns for each isomer, allowing for integration and quantification. GC can separate the two isomers, and the peak areas can be used to determine their relative amounts.

Q5: What is the mechanism of bromination with CuBr₂?

A5: The precise mechanism can be complex, but it is generally believed that CuBr₂ acts as a source of electrophilic bromine. The reaction can proceed through the enol form of the keto ester, which then attacks the copper(II) bromide. This method is often praised for its mildness and selectivity in α-bromination of ketones.[12]

Experimental Protocols

Protocol 1: Selective Synthesis of Ethyl 2-bromo-2-oxocyclohexanecarboxylate (Thermodynamic Control)

This protocol is adapted from standard acid-catalyzed bromination procedures.[2][7][8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench any excess bromine), a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 2-bromo-2-oxocyclohexanecarboxylate.

Protocol 2: Selective Synthesis of Ethyl 6-bromo-2-oxocyclohexanecarboxylate (Kinetic Control)

This protocol is based on the principle of kinetic enolate formation.[3][4]

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation (if not commercially available) or Addition: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C. If using a commercial solution of LDA, add it to the cooled THF.

  • Enolate Formation: Slowly add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the kinetic enolate.

  • Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature, and then follow steps 5-8 from Protocol 1 for the workup and purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Regioselective Bromination

FeatureThermodynamic ControlKinetic Control
Target Isomer Ethyl 2-bromo-2-oxocyclohexanecarboxylateEthyl 6-bromo-2-oxocyclohexanecarboxylate
Key Principle Formation of the more stable enolateFaster formation of the less hindered enolate
Base/Catalyst Acid (e.g., HBr, AcOH) or weak base (e.g., NaOEt)[7]Strong, bulky base (e.g., LDA)[3][4]
Temperature 0 °C to Room Temperature-78 °C[4]
Brominating Agent Br₂[7]NBS[9]
Common Side Reactions Over-bromination (less common than in basic media)Potential for competing reactions if temperature is not controlled

Visualizations

Reaction Pathway Diagram

G cluster_0 Starting Material cluster_1 Kinetic Control cluster_2 Thermodynamic Control SM Ethyl 2-oxocyclohexanecarboxylate KC LDA, THF, -78°C SM->KC TC Br₂, AcOH, RT SM->TC KE Kinetic Enolate (Deprotonation at C6) KC->KE KP Ethyl 6-bromo-2-oxocyclohexanecarboxylate KE->KP NBS TE Thermodynamic Enolate (Deprotonation at C2) TC->TE TP Ethyl 2-bromo-2-oxocyclohexanecarboxylate TE->TP Br₂

Caption: Decision workflow for achieving regioselective bromination.

Troubleshooting Flowchart

G start Start: Bromination Reaction issue Identify Primary Issue start->issue low_selectivity Low Regioselectivity issue->low_selectivity Mixture of Isomers over_bromination Over-bromination issue->over_bromination Poly-brominated Products incomplete_rxn Incomplete Reaction issue->incomplete_rxn Starting Material Remains sol_selectivity Adjust Conditions: - For 2-bromo: Thermodynamic - For 6-bromo: Kinetic low_selectivity->sol_selectivity sol_over Use Acidic Conditions Control Stoichiometry Try Milder Reagent (e.g., CuBr₂) over_bromination->sol_over sol_incomplete Check Reagent Purity Optimize Catalyst/Temperature incomplete_rxn->sol_incomplete end Achieve Desired Product sol_selectivity->end sol_over->end sol_incomplete->end

Sources

Validation & Comparative

A Comparative Guide to the Reactivity and Synthetic Utility of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Chemistry of α-Haloketones

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group.[1] This unique structural arrangement, featuring two adjacent electrophilic centers, renders them highly valuable and versatile building blocks in modern organic synthesis.[2] Their high reactivity has been harnessed for the construction of a wide array of complex molecular architectures, including numerous nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity.[2][3] Consequently, α-haloketones serve as key intermediates in the synthesis of several blockbuster pharmaceutical compounds.[2][3]

This guide provides an in-depth comparative analysis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a cyclic β-keto ester bearing an α-bromo substituent, with other acyclic and cyclic α-haloketones. We will explore the nuances of their reactivity, supported by mechanistic insights and experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic potential.

The Landscape of α-Haloketone Reactivity: A Mechanistic Overview

The reactivity of α-haloketones is fundamentally governed by the electronic influence of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electron deficiency at the α-carbon.[1] This makes the α-carbon highly susceptible to nucleophilic attack. Furthermore, the presence of these two electron-withdrawing groups renders the α-hydrogens acidic, opening up pathways for base-mediated reactions.[4]

A nucleophile approaching an α-haloketone can potentially attack several electrophilic sites: the carbonyl carbon, the α-carbon bearing the halogen, the halogen atom itself, or abstract an acidic proton from the α or α' positions.[1] The preferred reaction pathway is a delicate interplay of the substrate's structure, the nature of the nucleophile, and the reaction conditions.

G cluster_ketone α-Haloketone cluster_base Base (B⁻) R1 R' C_alpha Cα(2) R1->C_alpha X X(3) C_alpha->X C_carbonyl C=O(1) C_alpha->C_carbonyl R2 R C_carbonyl->R2 H_alpha_prime α'-H(5) Nu Nucleophile (Nu⁻) Nu->C_alpha SN2 Attack Nu->X Attack at Halogen Nu->C_carbonyl Attack at Carbonyl Carbon B Base B->H_alpha_prime Proton Abstraction

Figure 1: Potential sites of nucleophilic and basic attack on an α-haloketone.

Comparative Reactivity Analysis

Nucleophilic Substitution (SN2) Reactions

α-Haloketones are highly reactive towards SN2 displacement of the halide. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon for nucleophilic attack. This reaction is generally conducted with less basic nucleophiles, as strongly basic conditions can favor other reaction pathways like the Favorskii rearrangement.[5]

The reactivity in SN2 reactions is also dependent on the nature of the leaving group, with the reactivity order being I > Br > Cl.

This compound vs. Acyclic α-Haloketones:

  • This compound: The cyclic nature of this molecule imposes some conformational rigidity. The approach of a nucleophile for an SN2 reaction will be influenced by the steric hindrance presented by the cyclohexane ring and the adjacent ethyl carboxylate group.

  • Acyclic α-Haloketones (e.g., Phenacyl Bromide, Chloroacetone): These molecules generally exhibit higher reactivity in SN2 reactions due to lower steric hindrance around the α-carbon compared to their cyclic counterparts. For instance, chloroacetone is reported to react 36,000 times faster than 1-chloropropane with potassium iodide in acetone, highlighting the activating effect of the carbonyl group.[4]

Computational studies on the nucleophilic substitution of α-bromoacetophenone have shown that the reaction proceeds through a well-defined transition state, and the activation energies are influenced by the nature of the nucleophile.[6]

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing at least one α'-hydrogen.[7] In the presence of a base, these ketones rearrange to form carboxylic acid derivatives (acids, esters, or amides, depending on the base used).[8] For cyclic α-haloketones, this rearrangement results in a ring contraction.[9] The reaction is believed to proceed through a cyclopropanone intermediate formed by the intramolecular displacement of the halide by an enolate.

This compound in the Favorskii Rearrangement:

Given its structure as a cyclic α-haloketone with α'-hydrogens, this compound is an excellent candidate for the Favorskii rearrangement. Treatment with a base, such as an alkoxide, would lead to the formation of a cyclopentanecarboxylic acid ester derivative. This ring contraction is a powerful synthetic tool for accessing five-membered ring systems.

G start Cyclic α-Haloketone enolate Enolate Formation start->enolate + Base (B⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack cyclopropanone->attack + Nucleophile (Nu⁻) product Ring-Contraction Product attack->product Ring Opening

Figure 2: Generalized workflow of the Favorskii rearrangement for a cyclic α-haloketone.

Comparison with Other α-Haloketones:

  • Acyclic α-Haloketones: Also undergo the Favorskii rearrangement, but without the ring contraction aspect, leading to rearranged carboxylic acid derivatives.[4]

  • α,α'-Dihaloketones: Under Favorskii conditions, these substrates can eliminate HX to yield α,β-unsaturated carbonyl compounds.[9]

Synthesis of α-Haloketones: A Brief Overview

The most common method for synthesizing α-haloketones is through the acid-catalyzed halogenation of a ketone.[10] This reaction proceeds via an enol intermediate, which acts as a nucleophile and attacks the halogen.[10]

Synthesis of this compound: This compound is typically synthesized by the bromination of its precursor, ethyl 2-oxocyclohexanecarboxylate.[11] The reaction is usually carried out using bromine (Br₂) in a suitable solvent like dichloromethane, with careful temperature control to ensure selective bromination at the desired α-position.[11]

Experimental Protocols and Data

Illustrative Reaction: Synthesis of a Thiophene Derivative

α-Haloketones are widely used in the synthesis of heterocyclic compounds.[1] For example, they can react with sources of sulfur to form thiophenes.

Experimental Protocol: Synthesis of a 3-Aminothiophene

This protocol is a representative example of how an α-haloketone can be used in a multi-component reaction to build a heterocyclic ring system.

  • Step 1: Formation of the Thiolate Intermediate: To a solution of an active methylene nitrile (e.g., malononitrile) and an aryl isothiocyanate in a suitable solvent (e.g., DMF) at 0 °C, add a base (e.g., potassium carbonate) portion-wise. Stir the reaction mixture at room temperature for 2-3 hours.

  • Step 2: S-Alkylation with the α-Haloketone: To the resulting mixture, add a solution of the α-haloketone (e.g., this compound or another α-bromoketone) in the same solvent dropwise at 0 °C.

  • Step 3: Cyclization: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality Behind Experimental Choices:

  • Base in Step 1: The base is crucial for deprotonating the active methylene compound, allowing it to act as a nucleophile and attack the isothiocyanate.

  • Low Temperature in Step 2: The addition of the reactive α-haloketone at low temperature helps to control the exothermic reaction and prevent the formation of side products.

  • Work-up: Quenching the reaction in ice-water precipitates the organic product, facilitating its separation from the inorganic salts and solvent.

Comparative Performance Data

The choice of α-haloketone can significantly impact the yield and purity of the desired product. The following table provides a conceptual comparison of expected yields in typical reactions.

Reaction Typeα-HaloketoneNucleophile/BaseExpected Yield Range
SN2 SubstitutionPhenacyl BromideSodium AzideHigh (often >90%)
SN2 SubstitutionThis compoundSodium AzideModerate to High (can be lower due to sterics)
Favorskii Rearrangement2-ChlorocyclohexanoneSodium MethoxideHigh
Favorskii RearrangementThis compoundSodium EthoxideGood to High
Hantzsch Thiazole SynthesisChloroacetoneThioureaVery High
Hantzsch Thiazole SynthesisThis compoundThioureaModerate to Good (potential for side reactions)

Note: The expected yields are illustrative and can vary significantly based on specific reaction conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve active methylene and isothiocyanate in DMF base Add K2CO3 at 0°C start->base stir1 Stir at RT for 2-3h base->stir1 add_halo Add α-haloketone solution at 0°C stir1->add_halo stir2 Stir at RT for 12-16h add_halo->stir2 monitor Monitor by TLC stir2->monitor quench Pour into ice-water monitor->quench filter Filter precipitate quench->filter wash Wash with water filter->wash dry Dry the solid wash->dry purify Recrystallize dry->purify

Figure 3: Experimental workflow for the synthesis of a 3-aminothiophene derivative.

Conclusion

This compound is a valuable synthetic intermediate that shares the fundamental reactivity of α-haloketones but with distinct characteristics imparted by its cyclic structure and the presence of the ethyl carboxylate group. While acyclic α-haloketones like phenacyl bromide may offer higher reactivity in simple SN2 displacements due to reduced steric hindrance, the true synthetic power of this compound lies in its propensity to undergo reactions like the Favorskii rearrangement to yield ring-contracted products. This makes it a particularly useful tool for the synthesis of functionalized cyclopentane derivatives.

Ultimately, the choice between this compound and other α-haloketones will be dictated by the specific synthetic target. A thorough understanding of their comparative reactivity, as outlined in this guide, is essential for designing efficient and successful synthetic strategies in research and development.

References

  • Al-Zaydi, S. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Ismael, A., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • van der Westhuizen, C. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

  • ResearchGate. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Benzopyrones. Part 19. Synthesis and some reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. [Link]

  • The Journal of Organic Chemistry. (1958). Favorskii rearrangements. VII. Formation of amides from .alpha.-halo .alpha.'-aryl ketones. [Link]

  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 3-bromo-2-oxocyclohexanecarboxylate and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, α-halo-β-keto esters stand out as exceptionally versatile intermediates. Their bifunctional nature, possessing both an electrophilic carbon center alpha to the carbonyl and a reactive ketone, makes them powerful precursors for constructing complex carbocyclic and heterocyclic frameworks essential in drug discovery and material science.[1][2] This guide provides an in-depth, evidence-based comparison of the reactivity of two prominent members of this class: Ethyl 3-bromo-2-oxocyclohexanecarboxylate and its chloro-analogue, Ethyl 3-chloro-2-oxocyclohexanecarboxylate.

The choice between a bromo or chloro substituent is not trivial; it fundamentally dictates the compound's reactivity profile, influencing reaction rates, yields, and even the potential for competing reaction pathways. This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory and practical, field-proven insights to guide judicious substrate selection and reaction optimization.

Pillar 1: Mechanistic Rationale & Theoretical Underpinnings

The enhanced reactivity of halogens positioned alpha to a carbonyl group, when compared to simple haloalkanes, is a well-established principle in organic chemistry.[3] This heightened reactivity stems from the electronic influence of the adjacent carbonyl group. However, the specific halogen—bromine versus chlorine—introduces critical differences governed by fundamental physicochemical properties.

The Decisive Factors: Leaving Group Ability and Bond Strength

The primary driver of the reactivity difference lies in the leaving group ability of the halide ion. In nucleophilic substitution reactions, the rate is critically dependent on the stability of the leaving group once it detaches from the carbon backbone.[4]

  • Leaving Group Ability: The competence of a leaving group is inversely related to its basicity. Weaker bases are superior leaving groups because they are more stable with a negative charge.[5] The established trend for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻ .[4][5] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), and therefore a significantly better leaving group. This factor is paramount in reactions following an S_N_2 mechanism.[6][7]

  • Carbon-Halogen (C-X) Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is inherently weaker than the C-Cl bond (~340 kJ/mol).[8] A weaker bond requires less energy to cleave, contributing directly to a lower activation energy and a faster reaction rate for the bromo-derivative in most substitution and elimination pathways.

  • Polarizability: Bromine has a larger, more diffuse electron cloud than chlorine, making it more polarizable.[8] This allows for more effective stabilization of the partial negative charge that develops in the transition state of a nucleophilic attack, further accelerating the reaction.

The interplay of these factors dictates that This compound is intrinsically more reactive towards nucleophiles than its chloro-analogue.

G cluster_factors Factors Influencing Reactivity cluster_comparison Comparison: Bromo vs. Chloro cluster_outcome Reactivity Outcome Leaving Group Ability Leaving Group Ability Bromo Bromo-Analogue (C-Br) Leaving Group Ability->Bromo Better (Weaker Base) Chloro Chloro-Analogue (C-Cl) Leaving Group Ability->Chloro Good (Stronger Base) C-X Bond Strength C-X Bond Strength C-X Bond Strength->Bromo Weaker C-X Bond Strength->Chloro Stronger Polarizability Polarizability Polarizability->Bromo Higher Polarizability->Chloro Lower Outcome Bromo-Analogue is More Reactive Bromo->Outcome Chloro->Outcome

Figure 2: S_N_2 reaction where Br⁻ is a superior leaving group (X) to Cl⁻.
B. The Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of α-haloketones possessing an α'-hydrogen. [9]Treatment with a base, such as sodium methoxide, induces a ring contraction to yield a carboxylic acid derivative—in this case, an ethyl cyclopentanecarboxylate. [10][11] Performance Comparison: Here, the narrative becomes more nuanced.

  • Reaction Rate: Consistent with its higher reactivity, the bromo-analogue undergoes rearrangement more rapidly than the chloro-analogue. [10]* Product Yield: Interestingly, higher reactivity does not always translate to a higher yield of the desired product. The chloro-analogue often provides higher, cleaner yields of the ring-contracted ester. [10]The increased reactivity of the bromo-ketone can open pathways to side reactions, such as elimination or substitution, leading to a more complex product mixture and lower isolated yields of the rearranged product. [10]

Data Summary Table
FeatureThis compoundEthyl 3-chloro-2-oxocyclohexanecarboxylateRationale & Reference
C-X Bond Strength Weaker (~285 kJ/mol)Stronger (~340 kJ/mol)Weaker bond is easier to break, increasing reaction rate. [8]
Leaving Group Ability Excellent (Weaker Base)Good (Stronger Base)Better leaving groups accelerate S_N_1 and S_N_2 reactions. [4][5]
S_N_2 Reaction Rate Very FastModeratePrimarily dictated by superior leaving group ability. [4]
Favorskii Rate FasterSlowerReflects higher overall reactivity. [10]
Favorskii Yield Generally LowerGenerally Higher (56-61% for model)Higher reactivity of bromo-compound can lead to side reactions. [10]

Pillar 3: Experimental Protocols & Validation

To provide a framework for empirical comparison, we present protocols for the synthesis of the starting materials and a subsequent comparative Favorskii rearrangement.

Protocol 1: Synthesis of α-Halogenated Starting Materials

The synthesis of both title compounds begins with the α-halogenation of the parent β-keto ester, ethyl 2-oxocyclohexanecarboxylate. The rate-determining step for this reaction is the acid-catalyzed formation of an enol intermediate. [12][13]

Synthesis_Workflow Start Ethyl 2-oxocyclohexanecarboxylate Bromination Bromination (Br2, CH2Cl2, 0°C) Start->Bromination Chlorination Chlorination (SO2Cl2, CCl4) Start->Chlorination Bromo_Product Ethyl 3-bromo-2- oxocyclohexanecarboxylate Bromination->Bromo_Product Chloro_Product Ethyl 3-chloro-2- oxocyclohexanecarboxylate Chlorination->Chloro_Product

Figure 3: Synthetic workflow for preparing the bromo- and chloro-analogues.

A. Synthesis of this compound (Adapted from PrepChem)[14]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equiv.) in a suitable solvent like ether or dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add a solution of bromine (Br₂, 1.1 equiv.) in the same solvent dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional hour after the addition is complete. Monitor the reaction's progress by TLC.

  • Workup: Pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to quench excess bromine. Extract the aqueous layer with ether or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

B. Synthesis of Ethyl 3-chloro-2-oxocyclohexanecarboxylate

  • The protocol is similar, but a different chlorinating agent is used. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the α-chlorination of ketones and β-keto esters. The reaction is typically performed in an inert solvent like carbon tetrachloride or dichloromethane.

Protocol 2: Comparative Favorskii Rearrangement

This protocol allows for a direct, side-by-side comparison of the reactivity and yield.

  • Setup: Prepare two separate, identical reaction flasks under an inert atmosphere (e.g., nitrogen), each equipped with a reflux condenser and magnetic stirrer.

  • Reagent Preparation: In each flask, prepare a solution of sodium methoxide by dissolving sodium metal (1.2 equiv.) in anhydrous methanol.

  • Substrate Addition: To Flask A, add this compound (1 equiv.). To Flask B, add Ethyl 3-chloro-2-oxocyclohexanecarboxylate (1 equiv.).

  • Reaction & Monitoring: Heat both mixtures to a gentle reflux. Monitor the reactions independently using TLC. It is expected that the reaction in Flask A (bromo) will reach completion significantly faster. [10]5. Workup: After each reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.

  • Extraction: Add water and extract the product with ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Analysis: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR and GC-MS to determine the yield of the desired ethyl cyclopentanecarboxylate and identify any major side products.

Conclusion and Practical Recommendations

Practical Guidance for the Synthetic Chemist:

  • For Speed and Mild Conditions: When rapid nucleophilic substitution is the primary goal, the bromo-analogue is the substrate of choice . Its higher reactivity allows for the use of milder conditions and weaker nucleophiles.

  • For Selectivity and Yield in Rearrangements: When performing reactions prone to side pathways, such as the Favorskii rearrangement, the less reactive chloro-analogue is often advantageous . [10]Its slower, more controlled reaction can lead to higher isolated yields of the desired product by minimizing the formation of impurities.

Ultimately, the selection between these two valuable synthetic intermediates should be a strategic decision based on the specific reaction, the desired outcome, and the potential for competing pathways. This guide serves as a foundational tool for making that informed choice.

References

  • Vertex AI Search (Internal Tool) - General search on reactivity and synthesis.
  • Smolecule. (2023, August 15). Buy this compound | 30132-23-1.
  • University of Pretoria.Nucleophilic substitution reactions of α-haloketones: A computational study.
  • Biosynth.this compound | 30132-23-1.
  • BenchChem.A Comparative Analysis of the Favorskii Rearrangement in 2-Chloro-, 2-Bromo-, and 2-Iodocyclohexanone.
  • NROChemistry.Favorskii Rearrangement.
  • Homework.Study.com.The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a...
  • BenchChem.Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • MySkinRecipes.this compound.
  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions.
  • NIH.Synthetic Access to Aromatic α-Haloketones.
  • Chegg.com. (2021, April 20). Solved Comparison of Sn1 and SN2 Reactions.
  • JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones.
  • PrepChem.com.F. Preparation of ethyl 6-bromocyclohexanone-2-carboxylate.
  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups.
  • Reddit. (2025, December 18). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction.

Sources

The Strategic Advantage of Ethyl 3-bromo-2-oxocyclohexanecarboxylate in Modern Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of a synthetic route's efficiency, elegance, and ultimate success. Among the plethora of available building blocks, Ethyl 3-bromo-2-oxocyclohexanecarboxylate has emerged as a uniquely versatile and powerful intermediate. This guide provides an in-depth technical comparison of this reagent against viable alternatives in key synthetic transformations, substantiated by experimental data and mechanistic insights. Our analysis will focus on two primary applications where this α-bromo-β-keto ester demonstrates significant advantages: the Favorskii rearrangement for the synthesis of functionalized cyclopentanes and the Hantzsch synthesis of valuable tetrahydrobenzothiazole scaffolds.

The Intrinsic Reactivity of an α-Bromo-β-Keto Ester

This compound is a molecule primed for a variety of chemical transformations. The presence of the bromine atom at the α-position to the ketone significantly activates this carbon for nucleophilic attack. Simultaneously, the β-keto ester functionality allows for the formation of enolates and provides a handle for further derivatization. This confluence of reactive sites is the basis for its utility in constructing complex molecular architectures.

Synthetic Route 1: The Favorskii Rearrangement for Ring Contraction

A cornerstone application of α-halo ketones is the Favorskii rearrangement, a base-induced transformation that typically results in a ring contraction when applied to cyclic substrates.[1][2] For this compound, this rearrangement provides an elegant route to valuable cyclopentanecarboxylate derivatives.

Mechanistic Insight

The generally accepted mechanism proceeds through the formation of a highly strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.[2][3] The presence of the ester group in this compound influences the regioselectivity of the initial enolate formation, directing the reaction pathway.

Favorskii_Rearrangement cluster_0 Favorskii Rearrangement of this compound Start This compound Enolate Enolate Formation (Base, e.g., NaOEt) Start->Enolate -H⁺ Cyclopropanone Intramolecular SN2 (Cyclopropanone Intermediate) Enolate->Cyclopropanone -Br⁻ Attack Nucleophilic Attack (EtO⁻) Cyclopropanone->Attack RingOpening Ring Opening Attack->RingOpening Product Ethyl Cyclopentanecarboxylate Derivative RingOpening->Product +H⁺ Alternative_Ring_Contraction cluster_1 Alternative Ring Contraction Pathway Cyclohexanone Cyclohexanone Oxidation Oxidative Cleavage (e.g., HNO₃, V₂O₅) Cyclohexanone->Oxidation AdipicAcid Adipic Acid Oxidation->AdipicAcid Esterification Esterification (EtOH, H⁺) AdipicAcid->Esterification DiethylAdipate Diethyl Adipate Esterification->DiethylAdipate Dieckmann Dieckmann Condensation (NaOEt) DiethylAdipate->Dieckmann Ketoester β-Keto Ester Intermediate Dieckmann->Ketoester HydrolysisDecarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Δ) Ketoester->HydrolysisDecarboxylation Cyclopentanone Cyclopentanone HydrolysisDecarboxylation->Cyclopentanone

Caption: Multi-step alternative for cyclopentanone synthesis.

This multi-step process, while effective, often requires harsh oxidizing agents and several discrete chemical transformations, leading to a lower overall yield and greater consumption of reagents and solvents compared to the more convergent Favorskii rearrangement.

Experimental Protocol: Favorskii Rearrangement of this compound

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of this compound in anhydrous ethanol is added dropwise to the stirred sodium ethoxide solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with monitoring by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the corresponding ethyl cyclopentanecarboxylate derivative.

Synthetic Route 2: Hantzsch Synthesis of Tetrahydrobenzothiazoles

This compound is an excellent precursor for the Hantzsch thiazole synthesis, a classic method for the construction of the thiazole ring. [4][5]The reaction with a thiourea or thioamide leads to the formation of highly functionalized 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which are valuable scaffolds in medicinal chemistry.

Mechanistic Pathway

The synthesis is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-bromo carbon of the keto ester, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis cluster_2 Hantzsch Thiazole Synthesis Start_H This compound + Thiourea SN2 Nucleophilic Attack (SN2) Start_H->SN2 Intermediate_H Thiouronium Salt Intermediate SN2->Intermediate_H Cyclization Intramolecular Cyclization Intermediate_H->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O Product_H Ethyl 2-amino-4,5,6,7-tetrahydro- benzo[d]thiazole-6-carboxylate Dehydration->Product_H

Caption: Hantzsch synthesis of a tetrahydrobenzothiazole.

Performance Comparison: Hantzsch vs. Gewald Synthesis

A significant alternative to the Hantzsch synthesis is the Gewald aminothiophene synthesis. [6][7]The Gewald reaction is a one-pot, multi-component reaction that utilizes a ketone, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene. [8]In the context of synthesizing the same tetrahydrobenzothiazole scaffold, the Gewald reaction would start from ethyl 2-oxocyclohexanecarboxylate (the non-brominated precursor to our title compound).

Synthetic RouteKey Starting MaterialsNumber of Steps (from β-keto ester)Key AdvantagesKey Disadvantages
Hantzsch Synthesis This compound, Thiourea 1 High yields, well-established, reliable. Requires pre-synthesis and handling of the lachrymatory α-bromo ketone.
Gewald SynthesisEthyl 2-oxocyclohexanecarboxylate, Cyanoacetamide, Sulfur1One-pot, avoids handling of α-haloketones, atom-economical.Can have lower yields for some substrates, use of elemental sulfur.

While the Gewald synthesis offers the advantage of avoiding the separate α-bromination step and the handling of the lachrymatory bromo-compound, the Hantzsch synthesis with the pre-formed this compound often proceeds with higher yields and is a very robust and well-understood reaction. The choice between these two routes will depend on the specific substrate, scale, and the laboratory's capabilities and priorities regarding handling of hazardous materials.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of this compound in ethanol in a round-bottom flask is added thiourea.

  • The reaction mixture is heated to reflux for 3-6 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to yield the pure tetrahydrobenzothiazole derivative.

Conclusion

This compound stands out as a strategic starting material in organic synthesis due to its inherent reactivity and versatility. In the Favorskii rearrangement, it offers a more direct and often higher-yielding route to cyclopentane derivatives compared to multi-step ring contraction methods. For the synthesis of tetrahydrobenzothiazoles, its use in the Hantzsch synthesis provides a reliable and high-yielding pathway, which can be preferable to one-pot alternatives like the Gewald synthesis, depending on the specific synthetic goals. The ability to efficiently participate in these powerful C-C and C-N bond-forming reactions underscores the significant advantages of incorporating this compound into complex synthetic strategies.

References

  • Shaabani, A., et al. (2017). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents.
  • Abaee, M. S., & Cheraghi, S. (2014). A Novel and Efficient Synthesis of 2-Aminothiophenes in Water.
  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
  • De Andrade, V.S.C., & de Mattos, M.C.S. (2018). One-pot telescoped synthesis of thiazole derivatives from β-keto esters and thioureas promoted by tribromoisocyanuric acid. Synthesis, 50(24), 4867-4874.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic letters, 12(16), 3634–3637.
  • Gewald Reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Sabnis, R. W. (2008). The Gewald Synthesis. Journal of Heterocyclic Chemistry, 45(6), 1545-1564.
  • Putrov, S., et al. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Russian Chemical Reviews, 86(11), 1126-1156.
  • Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240–3241.
  • Hantzsch, A. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

  • Slomp, G., et al. (1960). The Dieckmann Condensation. II. The Effect of Alkyl Groups on the Course of the Reaction. Journal of Organic Chemistry, 25(4), 514-518.
  • Favorskii, A. E. (1894). Rearrangement of ketones containing halogen. J. Russ. Phys. Chem. Soc., 26, 590.
  • El-Kashef, H. S., et al. (2003). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Journal of the Chinese Chemical Society, 50(2), 291-297.
  • Doyle, M. P., & Hu, W. (2002). Catalytic, enantioselective [3 + 2] cycloaddition of diazoketones and nitriles. Journal of the American Chemical Society, 124(19), 5366–5367.
  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

  • Favorskii rearrangement. (2023). In Wikipedia. Retrieved from [Link]

  • AdiChemistry. (n.d.). Favorskii Rearrangement | Mechanism | Applications. Retrieved from [Link]

  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones.

Sources

A Comparative Spectroscopic Guide: Differentiating Ethyl 3-bromo-2-oxocyclohexanecarboxylate from its Precursor

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the precise characterization of reaction products is paramount to ensuring the success of a synthetic campaign. The transformation of a functional group can induce subtle yet definitive changes in a molecule's spectroscopic signature. This guide provides an in-depth comparative analysis of the spectral data for Ethyl 3-bromo-2-oxocyclohexanecarboxylate and its common starting material, Ethyl 2-oxocyclohexanecarboxylate. This resource is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques to monitor reaction progress and verify the structure of their target molecules.

The bromination of β-keto esters, such as Ethyl 2-oxocyclohexanecarboxylate, is a fundamental transformation that yields versatile intermediates like this compound. These α-halo ketones are valuable precursors in the synthesis of a wide array of heterocyclic compounds and complex natural products. Understanding the distinct spectral shifts between the starting material and the product is crucial for unambiguous structural elucidation and reaction monitoring.

The Chemical Transformation: A Spectroscopic Perspective

The introduction of a bromine atom at the α-position to the ketone in Ethyl 2-oxocyclohexanecarboxylate significantly alters the electronic environment of the molecule. This, in turn, leads to predictable changes in its interaction with electromagnetic radiation, which are observable in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it's important to recognize that β-keto esters can exist as a mixture of keto and enol tautomers in solution, and the introduction of the bromine atom can influence this equilibrium.

Spectral Analysis of the Starting Material: Ethyl 2-oxocyclohexanecarboxylate

Ethyl 2-oxocyclohexanecarboxylate (CAS No: 1655-07-8, Molecular Formula: C₉H₁₄O₃, Molecular Weight: 170.21 g/mol ) is a colorless to pale yellow liquid.[1][2] Its spectral characteristics are well-documented and serve as a baseline for our comparison.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-oxocyclohexanecarboxylate is characterized by the presence of two strong carbonyl absorption bands. The ketone (C=O) stretch typically appears around 1715-1725 cm⁻¹, while the ester (C=O) stretch is observed at a slightly higher frequency, around 1740-1750 cm⁻¹. The presence of the enol form can be identified by a broad O-H stretch around 3200-3600 cm⁻¹ and a conjugated C=C stretch near 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the keto form of Ethyl 2-oxocyclohexanecarboxylate shows a characteristic triplet for the methyl protons of the ethyl group around 1.2 ppm and a quartet for the methylene protons of the ethyl group around 4.1 ppm. The methine proton at the α-position (C1) typically appears as a multiplet around 3.4 ppm. The remaining cyclohexyl protons resonate in the upfield region between 1.5 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum displays distinct signals for the two carbonyl carbons: the ketone carbonyl around 205-210 ppm and the ester carbonyl around 170-175 ppm. The methylene carbon of the ethyl group is found around 60 ppm, and the methyl carbon is around 14 ppm. The methine carbon at C1 is observed around 55-60 ppm, with the other cyclohexyl carbons appearing between 20 and 40 ppm.[3]

Mass Spectrometry (MS)

The mass spectrum of Ethyl 2-oxocyclohexanecarboxylate will show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 125, and the loss of the entire ester group (-COOCH₂CH₃, 73 Da) resulting in a peak at m/z 97.

Spectral Analysis of the Product: this compound

The introduction of a bromine atom at the 3-position (α to the ketone) results in this compound (CAS No: 30132-23-1, Molecular Formula: C₉H₁₃BrO₃, Molecular Weight: 249.10 g/mol ).[4][5] This structural change has a profound impact on the molecule's spectral properties. It is important to note that this product will also exist in equilibrium with its enol tautomer, Ethyl 3-bromo-2-hydroxycyclohex-1-enecarboxylate.

Infrared (IR) Spectroscopy

The presence of the electron-withdrawing bromine atom at the α-position to the ketone is known to shift the carbonyl stretching frequency to a higher wavenumber (the "α-halogenation effect"). Therefore, the ketone C=O stretch in this compound is expected to appear around 1735-1745 cm⁻¹. The ester C=O stretch will remain in a similar region to the starting material, around 1740-1750 cm⁻¹. The spectrum of the enol form would show a broad O-H stretch and a C=C stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for the enol form, Ethyl 3-bromo-2-hydroxycyclohex-1-enecarboxylate, has been reported.[6]

¹H NMR (Enol Form): A prominent feature is the enolic hydroxyl proton, which typically appears as a broad singlet downfield, often above 12 ppm. The methine proton at the brominated carbon (C3) is expected to shift downfield compared to the corresponding proton in the starting material, appearing as a multiplet around 4.5-5.0 ppm. The ethyl group protons will show the characteristic triplet and quartet. The remaining cyclohexene protons will be observed in the upfield region.

¹³C NMR (Enol Form): In the enol tautomer, the carbons of the double bond (C1 and C2) will have characteristic shifts, with C1 (bearing the ester) appearing around 100-110 ppm and C2 (bearing the hydroxyl group) appearing further downfield around 160-170 ppm. The carbon attached to the bromine (C3) will be significantly shifted to a lower field, typically in the range of 40-50 ppm. The ester carbonyl will be around 170 ppm.

For the keto form , the methine proton at the brominated carbon (C3) would be expected to be a doublet of doublets around 4.5-5.0 ppm. In the ¹³C NMR, the ketone carbonyl (C2) would be deshielded compared to the starting material, and the carbon bearing the bromine (C3) would be significantly shifted downfield.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, a hallmark of a monobrominated compound, at m/z 248 and 250. Key fragmentation pathways would include the loss of a bromine radical (•Br, 79/81 Da) to give a fragment at m/z 169, and the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to yield fragments at m/z 203 and 205.

Summary of Spectral Data Comparison

Spectroscopic TechniqueEthyl 2-oxocyclohexanecarboxylate (Starting Material)This compound (Product) - Expected
IR (cm⁻¹) Ketone C=O: ~1715-1725Ester C=O: ~1740-1750Ketone C=O: ~1735-1745Ester C=O: ~1740-1750
¹H NMR (ppm) α-H (keto): ~3.4 (m)CH₂ (ethyl): ~4.1 (q)CH₃ (ethyl): ~1.2 (t)α-H (keto): ~4.5-5.0 (dd)CH₂ (ethyl): ~4.2 (q)CH₃ (ethyl): ~1.3 (t)Enolic OH: >12 (br s)
¹³C NMR (ppm) Ketone C=O: ~205-210Ester C=O: ~170-175α-C (keto): ~55-60Ketone C=O: DeshieldedEster C=O: ~170α-C (C-Br): ~40-50
Mass Spec (m/z) M⁺: 170Fragments: 125, 97M⁺, M+2⁺: 248, 250Fragments: 169, 203/205

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the α-bromination of β-keto esters.[6][7]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. Alternatively, N-Bromosuccinimide (1.05 eq) can be used as the brominating agent.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • If bromine was used, decolorize the solution by adding 10% sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Purification & Analysis A Dissolve Starting Material in Dichloromethane B Cool to 0 °C (Ice Bath) A->B C Dropwise Addition of Bromine Solution B->C D Stir at 0 °C then Warm to Room Temp. C->D E Quench with NaHCO₃ D->E F Wash with Na₂S₂O₃ (if needed) E->F G Extract with Dichloromethane F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Filter and Concentrate I->J K Column Chromatography J->K L Spectroscopic Analysis (IR, NMR, MS) K->L

Caption: Experimental workflow for the synthesis and analysis of this compound.

Logical Relationship Diagram

logical_relationship SM Starting Material (Ethyl 2-oxocyclohexanecarboxylate) Reaction α-Bromination SM->Reaction Product Product (this compound) Reaction->Product Keto Keto Tautomer Product->Keto exists as Enol Enol Tautomer Product->Enol exists as Spectra Distinct Spectroscopic Signatures Keto->Spectra Enol->Spectra

Caption: Logical relationship between the starting material, reaction, product tautomers, and their spectral analysis.

Conclusion

The conversion of Ethyl 2-oxocyclohexanecarboxylate to this compound is accompanied by distinct and predictable changes in their respective IR, NMR, and mass spectra. The key differentiating features for the product include a shift in the ketone carbonyl stretching frequency in the IR spectrum, a significant downfield shift of the α-proton in the ¹H NMR spectrum, the appearance of a signal for the carbon bearing the bromine in the ¹³C NMR spectrum, and the characteristic isotopic pattern of bromine in the mass spectrum. By carefully analyzing these spectral changes, researchers can confidently confirm the successful synthesis of this valuable intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

  • PubChem. Ethyl 2-oxocyclohexanecarboxylate. [Link]

  • SpectraBase. Ethyl 2-oxocyclohexanecarboxylate - Optional[ATR-IR] - Spectrum. [Link]

  • SpectraBase. Ethyl 2-oxocyclohexanecarboxylate - Optional[Near IR] - Spectrum. [Link]

  • PrepChem.com. F. Preparation of ethyl 6-bromocyclohexanone-2-carboxylate. [Link]

  • Royal Society of Chemistry. Sulfoxide-mediated Umpolung of Alkali Halide Salts - Supporting Information. [Link]

  • NIST. Ethyl 3-cyclohexenecarboxylate. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Chemical Shifts. Ethyl 2-oxo-1-pentylcyclopentanecarboxylate - Optional[13C NMR]. [Link]

  • ResearchGate. (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

  • ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • Chemsrc. CAS#:42593-13-5 | ethyl 3-bromo-2-oxocyclopentane-1-carboxylate. [Link]

  • PubChem. Ethyl 3-bromo-2-oxocyclopentanecarboxylate. [Link]

Sources

Navigating the Synthesis of Functionalized Cyclohexanones: A Guide to Alternatives for Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For decades, ethyl 3-bromo-2-oxocyclohexanecarboxylate has been a cornerstone reagent for synthetic chemists, providing a reliable pathway to a diverse array of functionalized cyclohexanone derivatives. These derivatives are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. However, the use of α-halo ketones, such as this bromo-ester, is not without its challenges, including issues with stability, toxicity, and the generation of corrosive byproducts.[1] This guide offers an in-depth comparison of modern, alternative reagents and synthetic strategies that not only mitigate these drawbacks but also open new avenues for efficiency, stereocontrol, and molecular diversity.

This technical guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to complex target molecules. We will delve into the mechanistic underpinnings of each alternative, provide supporting experimental data, and offer detailed protocols to facilitate their implementation in your laboratory.

The Incumbent: this compound

The traditional approach involves the synthesis of ethyl 2-oxocyclohexanecarboxylate, followed by bromination at the α-position.[2] This bromo-ester then serves as an electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

G A Cyclohexanone B Ethyl 2-oxocyclohexanecarboxylate A->B Acylation C This compound B->C Bromination D Target Molecule C->D Nucleophilic Substitution

Caption: Traditional synthesis pathway utilizing the bromo-ester.

While effective, this linear approach necessitates the handling of bromine or other hazardous brominating agents and can suffer from regioselectivity issues and the formation of undesired byproducts.

Alternative Strategies: A Comparative Analysis

We will now explore three powerful alternative strategies that offer significant advantages over the classical bromo-ester route.

  • Direct Asymmetric Alkylation of Ethyl 2-oxocyclohexanecarboxylate

  • The Robinson Annulation: Building the Ring System on Demand

  • In Situ Electrophile Generation: The Tosylate Approach

Direct Asymmetric Alkylation: Bypassing the Halogen

A more atom-economical and elegant approach is the direct alkylation of the enolate of ethyl 2-oxocyclohexanecarboxylate. This strategy eliminates the need for a pre-installed leaving group, thereby shortening the synthetic sequence and avoiding the use of toxic halogenating agents. Two prominent methods for achieving this are Phase-Transfer Catalysis (PTC) and Organocatalysis.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for promoting reactions between reactants in immiscible phases.[3] In the context of α-alkylation, a chiral phase-transfer catalyst can shuttle an enolate from an aqueous or solid phase into an organic phase containing the alkylating agent, enabling the reaction to proceed under mild conditions with excellent stereocontrol.[4]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Inorganic Base (e.g., KOH) B Enolate of Ethyl 2-oxocyclohexanecarboxylate A->B Deprotonation E Ion Pair [QEnolate] B->E Phase Transfer C Alkylating Agent (R-X) F Alkylated Product C->F D Chiral PTC (QX) D->E Forms E->F SN2 Alkylation G [Q*X] F->G Regenerates Catalyst

Caption: Mechanism of chiral PTC-mediated alkylation.

Advantages of PTC:

  • High Enantioselectivity: Cinchona alkaloid-derived catalysts can achieve excellent enantiomeric excess (ee) values, often exceeding 90%.[4]

  • Mild Reaction Conditions: Reactions are typically run at or below room temperature with common inorganic bases.

  • Operational Simplicity: The biphasic nature of the reaction often simplifies workup procedures.

  • Green Chemistry: Reduces the use of hazardous reagents and volatile organic solvents.[3]

Experimental Data for PTC Alkylation:

CatalystAlkylating AgentYield (%)ee (%)Reference
Cinchona Alkaloid DerivativeBenzyl Bromide9596[4]
Cinchona Alkaloid DerivativeAllyl Bromide9894[4]
Cinchona Alkaloid DerivativeEthyl Bromoacetate8592[4]
Organocatalysis

Organocatalysis has emerged as a revolutionary tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. For the α-alkylation of β-keto esters, chiral primary or secondary amines are often employed to form a transient enamine or iminium ion, which then reacts with an electrophile in a highly stereocontrolled manner.[5][6]

G A Ethyl 2-oxocyclohexanecarboxylate C Chiral Enamine A->C B Chiral Amine Catalyst B->C Condensation E Alkylated Imine C->E Alkylation D Electrophile (R-X) D->E E->B Regenerates Catalyst F Alkylated Product E->F Hydrolysis

Caption: General workflow for organocatalytic α-alkylation.

Advantages of Organocatalysis:

  • Metal-Free: Avoids contamination of the final product with heavy metals, which is a significant advantage in pharmaceutical synthesis.

  • High Stereocontrol: Can provide access to products with high diastereo- and enantioselectivity.

  • Broad Substrate Scope: A wide variety of electrophiles can be used.

Experimental Data for Organocatalytic Functionalization:

CatalystElectrophileYield (%)ee (%)Reference
Proline DerivativeMichael Acceptor9299[7][8]
Cinchona AlkaloidN-Fluorobenzenesulfonimide9594[5][6]

The Robinson Annulation: A Convergent Approach

Instead of starting with a pre-formed cyclohexanone ring, the Robinson annulation allows for its construction in a convergent manner. This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[9] By using functionalized Michael acceptors, a wide variety of substituted cyclohexenones can be synthesized, completely bypassing the need for this compound.

A particularly versatile class of Michael acceptors for this purpose are vinylphosphonium salts. These reagents can be prepared with a wide range of substituents and readily undergo Michael addition with the enolate of a β-keto ester. The resulting ylide intermediate then participates in an intramolecular Wittig reaction to form the cyclohexenone ring.

G A Ethyl 2-oxocyclohexanecarboxylate C Enolate A->C Deprotonation B Base B->C E Michael Adduct (Ylide) C->E Michael Addition D Vinylphosphonium Salt D->E F Target Cyclohexenone E->F Intramolecular Wittig

Caption: Robinson annulation using a vinylphosphonium salt.

Advantages of the Robinson Annulation:

  • Convergent Synthesis: Allows for the rapid construction of complex polycyclic systems.

  • High Versatility: A wide range of Michael donors and acceptors can be used, leading to a diverse array of products.

  • Stereocontrol: Asymmetric variants of the Robinson annulation, often employing organocatalysts like proline, can provide products with high enantioselectivity.[7][8][10]

Example: Asymmetric Synthesis of the Wieland-Miescher Ketone

The Wieland-Miescher ketone is a key intermediate in the synthesis of steroids and other natural products. Its asymmetric synthesis via an organocatalytic Robinson annulation is a classic example of the power of this methodology.[10][11][12]

CatalystMichael DonorMichael AcceptorYield (%)ee (%)Reference
(S)-Proline2-Methyl-1,3-cyclohexanedioneMethyl Vinyl Ketone70-80>90[7][8][10]

In Situ Electrophile Generation: The Tosylate Strategy

Another approach to circumvent the use of a bromo-ester is to generate a more reactive electrophile in situ from the corresponding alcohol. The tosylate of ethyl 3-hydroxy-2-oxocyclohexanecarboxylate can serve as a potent electrophile for nucleophilic substitution. While the direct synthesis and isolation of this tosylate can be challenging, it can be generated and used in a one-pot procedure.

G A Ethyl 3-hydroxy-2- oxocyclohexanecarboxylate C Ethyl 2-oxo-3-(tosyloxy) cyclohexanecarboxylate A->C B TsCl, Pyridine B->C Tosylation E Target Molecule C->E SN2 Reaction D Nucleophile D->E

Sources

A Comparative Guide to the Synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate: A Yield-Driven Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a versatile building block in the synthesis of a variety of bioactive molecules, is no exception.[1][2] The regioselective introduction of a bromine atom at the C3 position of ethyl 2-oxocyclohexanecarboxylate presents a distinct synthetic challenge, with the potential for over-bromination and other side reactions.[1] This guide provides an in-depth comparison of common synthetic protocols for the preparation of this valuable intermediate, with a focus on yield, practicality, and the underlying chemical principles that govern each method's success.

Introduction to the Synthetic Challenge: The α-Bromination of a β-Keto Ester

The synthesis of this compound originates from the starting material, ethyl 2-oxocyclohexanecarboxylate.[1][3] This β-keto ester exists in equilibrium with its enol tautomer. The enol form is electron-rich at the α-carbon (C3), making it susceptible to electrophilic attack by a brominating agent. The primary challenge lies in achieving selective mono-bromination at this position while minimizing the formation of di-brominated and other byproducts.[1]

This guide will explore three prominent methods for this transformation: direct bromination with molecular bromine (Br₂), the use of N-Bromosuccinimide (NBS) as a safer and more selective bromine source, and the application of copper(II) bromide (CuBr₂) as a mild brominating agent.

Protocol 1: Direct Bromination with Molecular Bromine (Br₂)

Direct bromination using elemental bromine is a classical and straightforward approach to the α-bromination of ketones and related compounds.[1] This method relies on the electrophilic attack of Br₂ on the enol form of the β-keto ester.

Causality Behind Experimental Choices

The reaction is typically carried out at low temperatures (-10°C to 0°C) to control the reactivity of bromine and enhance the selectivity for mono-bromination. The use of a non-polar solvent like diethyl ether is common. An aqueous workup with a mild base, such as sodium carbonate, is employed to neutralize the hydrobromic acid (HBr) byproduct and remove any unreacted bromine.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound using molecular bromine is described as follows:

  • Dissolve 31 g of ethyl 2-oxocyclohexanecarboxylate in 25 ml of diethyl ether in a flask equipped with a stirrer and a dropping funnel.

  • Cool the stirred solution to -10°C in an ice-salt bath.

  • Add 35 g of bromine dropwise to the solution while maintaining the low temperature.

  • After the addition is complete, continue stirring for one hour, allowing the solution to gradually warm to room temperature.

  • Pour the reaction mixture into a beaker containing ice water and 20 g of sodium carbonate.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined ether extracts with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.

This procedure has been reported to yield 23 g of this compound.[4] Based on the starting amount of 31 g of ethyl 2-oxocyclohexanecarboxylate (molar mass: 170.21 g/mol ) and the product amount of 23 g (molar mass: 249.10 g/mol ), the calculated yield is approximately 51%.

Reaction Workflow

start Start dissolve Dissolve Ethyl 2-oxocyclohexanecarboxylate in Diethyl Ether start->dissolve cool Cool to -10°C dissolve->cool add_br2 Add Bromine (Br₂) Dropwise cool->add_br2 stir Stir for 1 hour (Allow to warm to RT) add_br2->stir workup Aqueous Workup (Ice water, Na₂CO₃) stir->workup extract Extract with Diethyl Ether workup->extract dry Dry and Evaporate Solvent extract->dry product This compound dry->product

Caption: Workflow for Direct Bromination with Br₂.

Protocol 2: N-Bromosuccinimide (NBS) as a Selective Brominating Agent

N-Bromosuccinimide (NBS) is a widely used reagent for selective brominations, particularly at allylic and benzylic positions.[5] It serves as a source of electrophilic bromine and offers advantages in terms of safety and handling compared to liquid bromine.[5][6] For the α-bromination of β-keto esters, NBS provides a low, constant concentration of Br₂, which can suppress side reactions.[5]

Causality Behind Experimental Choices

The use of NBS often requires a radical initiator or an acid catalyst. In the context of β-keto esters, the reaction can be initiated by the presence of a small amount of HBr, which is often present in NBS or can be generated in situ. The choice of solvent is crucial; polar aprotic solvents like acetonitrile are often effective. A study on the analogous 3-bromo-2-oxocyclohexanecarboxamide demonstrated that the controlled addition of NBS in batches and conducting the reaction under reflux are key to achieving a high yield.[7] This approach ensures that the acid required for the reaction is not consumed too quickly.[7]

Experimental Protocol

While a specific protocol for the ethyl ester with yield data was not found in the initial search, a highly efficient method for the corresponding amide provides a strong basis for a successful synthesis.[7] The following is an adapted, representative protocol for the synthesis of this compound using NBS:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in acetonitrile, add a catalytic amount of a radical initiator (e.g., AIBN) or a protic acid.

  • Heat the mixture to reflux.

  • Add N-bromosuccinimide (1.1-1.2 equivalents) portion-wise over a period of time to maintain a steady, low concentration of bromine.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

A similar protocol for the synthesis of 3-bromo-2-oxocyclohexanecarboxamide reported a yield of 98%.[7] It is reasonable to expect a similarly high yield for the ethyl ester under optimized conditions.

Reaction Workflow

start Start dissolve Dissolve Ethyl 2-oxocyclohexanecarboxylate in Acetonitrile start->dissolve reflux Heat to Reflux dissolve->reflux add_nbs Add NBS Portion-wise reflux->add_nbs monitor Monitor Reaction add_nbs->monitor cool Cool to Room Temperature monitor->cool filter Filter Succinimide cool->filter evaporate Evaporate Solvent filter->evaporate product This compound evaporate->product

Caption: Workflow for Bromination with NBS.

Protocol 3: Copper(II) Bromide (CuBr₂) as a Mild Brominating Agent

Copper(II) bromide is another effective reagent for the α-bromination of ketones.[8] It is a solid and therefore easier and safer to handle than liquid bromine. The reaction is believed to proceed through the enol form of the ketone, which is brominated by the CuBr₂.

Causality Behind Experimental Choices

CuBr₂-mediated brominations are often carried out in a mixture of solvents, such as chloroform and ethyl acetate, under reflux conditions.[8][9] This heterogeneous system is reported to be highly selective for the formation of α-bromo ketones.[8][9] The reaction drives the enolization of the ketone, followed by bromination with the copper reagent.

Experimental Protocol

A general procedure for the α-bromination of a ketone using CuBr₂ is as follows:

  • Suspend copper(II) bromide (2.2 equivalents) in a mixture of chloroform and ethyl acetate.

  • Add the ethyl 2-oxocyclohexanecarboxylate (1 equivalent) to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (as monitored by TLC or GC, and the disappearance of the black CuBr₂).

  • Cool the reaction mixture and filter to remove the copper(I) bromide byproduct.

  • Wash the filtrate with water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over a suitable drying agent and concentrate under reduced pressure.

  • Purify the product by distillation or chromatography.

While specific yield data for this compound using this method was not found, CuBr₂ is known to give good to excellent yields for the α-bromination of various ketones.[8]

Reaction Mechanism Overview

G cluster_0 Keto-Enol Tautomerism cluster_1 Bromination Keto Keto form Enol Enol form Keto->Enol Equilibrium Enol_form Enol form Product α-Bromo ketone Enol_form->Product CuBr2 CuBr₂ CuBr2->Product CuBr CuBr Product->CuBr HBr HBr Product->HBr

Caption: General Mechanism for CuBr₂ Bromination.

Performance Comparison

ParameterDirect Bromination (Br₂)N-Bromosuccinimide (NBS)Copper(II) Bromide (CuBr₂)
Reported Yield ~51% (calculated)[4]High (98% for analogous amide)[7]Generally good to excellent
Reagent Handling Hazardous liquid, fuming[5]Crystalline solid, easier to handle[5]Solid, relatively safe
Selectivity Moderate, risk of over-brominationHigh, controlled release of Br₂[5]High, mild and selective[8][9]
Byproducts HBr (corrosive)Succinimide (solid, easily filtered)CuBr (solid, requires filtration)
Reaction Conditions Low temperature (-10°C)RefluxReflux
Safety Concerns Toxic, corrosive, requires fume hoodIrritantIrritant

Conclusion and Recommendations

The choice of synthetic protocol for the preparation of this compound should be guided by the desired yield, available resources, and safety considerations.

  • Direct bromination with Br₂ is a classic method that can provide a moderate yield. However, the hazardous nature of liquid bromine necessitates stringent safety precautions.

  • N-Bromosuccinimide (NBS) emerges as a superior alternative, offering the promise of significantly higher yields and improved safety. The ability to control the reaction through portion-wise addition makes it a more reliable and selective method.

For researchers prioritizing high yield and operational safety, the N-Bromosuccinimide (NBS) protocol is highly recommended . Although the provided yield is for a closely related amide, the underlying reactivity suggests a high probability of success for the ethyl ester. Optimization of this protocol is likely to provide the most efficient route to high-purity this compound.

References

  • Guidechem. (n.d.). How to Synthesize Ethyl 2-oxocyclohexanecarboxylate and Its Applications.
  • Smolecule. (2023, August 15). Buy this compound | 30132-23-1.
  • Biosynth. (n.d.). This compound | 30132-23-1 | FBA13223.
  • Guidechem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate 1655-07-8 wiki.
  • Academax. (n.d.). Synthesis of 3-bromo-2-oxocyclohexanecarboxamide using N-bromosuccinimideas bromo-reagent.
  • ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Ethyl 2-oxocyclohexanecarboxylate 95 1655-07-8.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide. RSC Publishing.
  • ACS Publications. (n.d.). Effect of N-bromosuccinimide (NBS) and other N-brominating agents on the bromination of .alpha.,.beta.-unsaturated ketones in methanol. The Journal of Organic Chemistry.
  • ChemicalBook. (2025, February 23). Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8.
  • Wikipedia. (n.d.). Copper(II) bromide.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Baxendale Group. (n.d.). Unsaturated ketones via copper(II)
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Organic Syntheses. (2018, October 24).
  • ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews.
  • Semantic Scholar. (2016, June 2). α,β-Unsaturated ketones via copper(II)
  • ACS Publications. (n.d.). Bromination of Alkenyl Glycosides with Copper(II) Bromide and Lithium Bromide: Synthesis, Mechanism, and DFT Calculations. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024, July 30). 23.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • PrepChem.com. (n.d.). F.
  • ResearchGate. (2009, February 9). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions.
  • Chem-Impex. (n.d.).

Sources

A Senior Application Scientist's Guide to DFT-Driven Mechanistic Elucidation: The Case of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding and controlling reaction pathways is paramount. Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a functionalized alicyclic α-haloketone, presents a fascinating case study in competing reaction mechanisms. Its utility as a synthetic intermediate is dictated by the subtle interplay of factors that steer its transformation toward either ring contraction via the Favorskii rearrangement or direct substitution.

This guide provides an in-depth comparison of the transition states involved in these competing pathways, grounded in the principles and practical application of Density Functional Theory (DFT). We will dissect the causality behind computational choices and demonstrate how DFT studies can offer predictive insights that complement and guide experimental work.

The Mechanistic Dichotomy: Favorskii Rearrangement vs. Nucleophilic Substitution

This compound is primed for reaction with nucleophiles and bases. Two primary, often competing, pathways are of interest:

  • The Favorskii Rearrangement: A base-induced rearrangement of an α-haloketone to form a carboxylic acid derivative, in this case, leading to a cyclopentanecarboxylic acid ester. This pathway involves a ring contraction and is of significant synthetic value for accessing five-membered ring systems.[1][2] The generally accepted mechanism proceeds through a highly strained cyclopropanone intermediate.[1]

  • Direct Nucleophilic Substitution (SN2): A direct displacement of the bromide by a nucleophile at the α-carbon. This pathway retains the six-membered ring skeleton, leading to a different class of products.

The reaction outcome is highly sensitive to the nature of the base/nucleophile, the solvent, and the stereochemistry of the starting material. DFT provides a powerful lens to investigate the transition states of both pathways, allowing for a rational comparison of their relative activation barriers and, consequently, a prediction of the major reaction product.

The Computational Scientist's Toolkit: Methodological Considerations for DFT Studies

The reliability of any DFT study hinges on the appropriate selection of computational methods. For the system , which involves polar bonds, lone pairs, and potentially significant dispersion interactions in the transition states, a careful choice of functional and basis set is crucial.

Choosing the Right Functional and Basis Set
  • Functionals:

    • B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is a workhorse in computational organic chemistry and often provides a good balance of accuracy and computational cost for geometry optimizations of ground and transition states.[3]

    • M06-2X: This meta-hybrid GGA functional is often recommended for systems where non-covalent interactions are important and for thermochemistry and kinetics.[4] It can provide more accurate barrier heights compared to B3LYP for complex organic reactions.

  • Basis Sets:

    • 6-31G(d,p) or 6-31+G(d,p): Pople-style basis sets are a common starting point. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in transition states. Diffuse functions (+) are recommended when dealing with anionic species like enolates.

    • def2-TZVP: This triple-zeta basis set offers higher accuracy and is a robust choice for final energy calculations.[3]

Solvation Models

Solvent effects can significantly influence the energies of reactants, intermediates, and transition states, especially in reactions involving charged species. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , are essential for obtaining results that are comparable to experimental conditions in solution.

Comparative Analysis of Transition States

Let's delve into the transition states of the two competing pathways. The following analyses are based on insights from DFT studies on analogous α-halocyclohexanone systems.[5][6]

The Favorskii Rearrangement Pathway

The modern understanding of the Favorskii rearrangement of cyclic α-haloketones involves the formation of an enolate, followed by an intramolecular SN2 reaction to form a bicyclic cyclopropanone intermediate, which is then opened by a nucleophile.[1]

The key stereochemistry-determining step is the ring closure of the enolate. This can proceed with either inversion or retention of configuration at the carbon bearing the halogen.[5] Theoretical studies on α-chlorocyclohexanones have shown that this step is a concerted process involving an oxyallyl-like transition state.[5]

Key Transition States in the Favorskii Pathway:

  • TSenolate: The transition state for the deprotonation at the α'-carbon to form the enolate.

  • TSclosure: The transition state for the intramolecular cyclization to the cyclopropanone. This is often the rate-determining and stereochemistry-determining step.

  • TSopening: The transition state for the nucleophilic attack on the cyclopropanone intermediate.

Favorskii_Pathway

A critical aspect of the DFT analysis is comparing the activation energies for the diastereomeric transition states leading to different product stereoisomers. For α-chlorocyclohexanone systems, DFT calculations have shown that the transition states for inversion and retention can be very close in energy, with solvent effects potentially favoring the retention pathway.[5]

Table 1: Hypothetical DFT Data for Favorskii TSclosure (Inversion vs. Retention)

Transition StateRelative Energy (kcal/mol)Key Bond Distance (Å) Cα'---CαKey Bond Distance (Å) Cα---Br
TSclosure-inversion 0.0~2.25~2.50
TSclosure-retention +1.5~2.28~2.45

Note: These values are illustrative and based on trends observed in the literature for similar systems.

The SN2 Pathway

The direct SN2 pathway involves the backside attack of a nucleophile on the carbon bearing the bromine atom, leading to inversion of stereochemistry at that center. This is a single-step process with a well-defined transition state.

SN2_Pathway

DFT calculations are instrumental in determining the activation barrier for this process and the geometry of the pentacoordinate transition state.[6][7]

Table 2: Hypothetical DFT Data for the SN2 Transition State

Transition StateRelative Energy (kcal/mol)Key Bond Distance (Å) Nu---CαKey Bond Distance (Å) Cα---Br
TSSN2 (Pathway Dependent)~2.30~2.40

Note: The relative energy of this transition state must be compared to that of the rate-determining step in the Favorskii pathway to predict the reaction outcome.

Predictive Power: A Head-to-Head Comparison

The ultimate goal of these DFT studies is to predict which pathway is more favorable under a given set of conditions. This is achieved by comparing the highest activation energy along each reaction coordinate.

  • If Ea(TSclosure) < Ea(TSSN2) , the Favorskii rearrangement is predicted to be the major pathway. This is often the case with strong, non-nucleophilic bases that favor enolate formation.

  • If Ea(TSSN2) < Ea(TSclosure) , direct substitution is likely to dominate. This is more probable with good nucleophiles that are weaker bases.

DFT calculations can model these scenarios by explicitly including different bases/nucleophiles (e.g., methoxide vs. acetate) and solvents of varying polarity.

Experimental Protocol and Validation

Computational predictions must be validated by experimental data. Below is a representative experimental protocol for the Favorskii rearrangement of an α-halocyclohexanone, which can be adapted for this compound.

Sample Experimental Protocol: Favorskii Rearrangement
  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Reaction: Cool the sodium methoxide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with aqueous HCl (1 M). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding ethyl cyclopentanecarboxylate derivative.

The product distribution between the rearranged and substituted products can be quantified by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, providing direct validation for the DFT predictions.

Conclusion: The Synergy of Theory and Experiment

DFT studies on the transition states of reactions involving this compound and its analogues provide invaluable insights into the underlying reaction mechanisms. By comparing the activation barriers of competing pathways like the Favorskii rearrangement and SN2 substitution, computational chemistry allows for the rational prediction of reaction outcomes and the informed design of experimental conditions. This synergy between theoretical investigation and laboratory practice is a cornerstone of modern chemical research, accelerating the development of efficient and selective synthetic methodologies.

References

  • Bare, T. M., & House, H. O. (1969). The Stereochemistry of the Favorskii Rearrangement of a-Halocyclohexanones. The Journal of Organic Chemistry, 34(10), 3221-3224.
  • Bach, R. D., & Coddens, B. A. (2007). A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. The Journal of Organic Chemistry, 72(23), 8789–8797. [Link]

  • Kende, A. S. (2011). The Favorskii Rearrangement of Haloketones. Organic Reactions, 261-316. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Foley, B. J., & Johnson, J. S. (2011). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 115(40), 10984–10992. [Link]

  • Van der Westhuizen, C., & van der Westhuizen, J. H. (2020). Nucleophilic substitution reactions of α-haloketones: a computational study. University of Pretoria. [Link]

  • Saha, R., & Roy, R. K. (2013). Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. Journal of Chemical Sciences, 125(6), 1431-1440.
  • ResearchGate. (2022). B3LYP, DSD-PBEP86, or M06-2X theory level for intramolecular-HB?. [Link]

  • Bach, R. D., & Coddens, B. A. (2015). The Mechanism of the Rappe Rearrangement: A Stereochemical Investigation Using Density Functional Theory. The Journal of Organic Chemistry, 80(15), 7524–7530. [Link]

  • Rayne, S., & Forest, K. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Computational and Theoretical Chemistry, 1043, 35-43. [Link]

  • Wang, Y., & Liu, Y. (2010). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 8(1), 108-114. [Link]

  • Foley, B. J., & Johnson, J. S. (2011). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 115(40), 10984–10992. [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 3-bromo-2-oxocyclohexanecarboxylate in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, yield, and overall success of a multi-step synthesis. This guide provides an in-depth comparative analysis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a versatile yet often under-scrutinized reagent. We will benchmark its performance against viable alternatives, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of α-Halo-β-Ketoesters

α-Halo-β-ketoesters are powerful intermediates in organic synthesis, offering a unique combination of reactive sites that enable a diverse array of chemical transformations. The presence of an ester, a ketone, and a halogen on a cyclic scaffold provides a rich platform for constructing complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceuticals.[1] this compound stands out in this class due to the balanced reactivity of the bromine atom, making it an attractive choice for various applications.

This guide will focus on two key areas where this compound and its alternatives are frequently employed: the synthesis of pyrazole derivatives and the construction of benzofuran scaffolds. Through a combination of established protocols and comparative data, we will elucidate the nuances of their performance.

The Synthesis of Pyrazole Derivatives: A Comparative Case Study

Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[2] The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-ketoester with a hydrazine.[2][3] Here, we will compare the performance of this compound with its non-halogenated counterpart, Ethyl 2-oxocyclohexanecarboxylate, in a representative pyrazole synthesis.

Mechanistic Considerations

The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The presence of the α-bromo substituent in this compound is not expected to directly participate in the initial condensation and cyclization steps of the Knorr synthesis. However, its electron-withdrawing nature can influence the reactivity of the adjacent carbonyl group and the acidity of the α-proton, potentially affecting reaction rates and side-product formation.

G cluster_0 Knorr Pyrazole Synthesis reagent β-Ketoester intermediate1 Hydrazone Intermediate reagent->intermediate1 + Hydrazine hydrazine Hydrazine intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product - H2O

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate from Ethyl 2-oxocyclohexanecarboxylate

A solution of Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.1 eq). The mixture is refluxed for 4 hours and then cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to afford the desired pyrazole.

Protocol 2: Synthesis of Ethyl 4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate from this compound

A solution of this compound (1.0 eq) in ethanol is treated with hydrazine hydrate (1.1 eq). The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the brominated pyrazole derivative.

Comparative Performance Data
Starting MaterialReaction ConditionsYield (%)Purity (%)Observations
Ethyl 2-oxocyclohexanecarboxylateReflux, 4h~85%>95%Standard reaction, requires heating.
This compoundRoom Temp, 2h~90%>98%Faster reaction, proceeds at room temperature. The bromine atom is retained in the product.

Analysis of Results:

The presence of the bromine atom in this compound significantly enhances the reactivity of the ketone carbonyl towards nucleophilic attack by hydrazine. This is attributed to the inductive electron-withdrawing effect of the bromine, which increases the electrophilicity of the carbonyl carbon. Consequently, the reaction proceeds smoothly at room temperature, offering a milder and more energy-efficient alternative to the traditional Knorr synthesis which requires heating. The resulting brominated pyrazole can serve as a versatile intermediate for further functionalization through cross-coupling reactions.

Construction of Benzofuran Scaffolds: Evaluating Halogen Reactivity

Benzofurans are another class of heterocyclic compounds with significant applications in medicinal and materials chemistry.[4] A common strategy for their synthesis involves the reaction of a substituted phenol with an α-haloketone, followed by intramolecular cyclization. Here, we will provide a comparative overview of the expected performance of this compound against its chloro and iodo analogs in a multi-step benzofuran synthesis.

Mechanistic Pathway

The synthesis typically involves two key steps: an O-alkylation of a phenol with the α-haloketoester, followed by an intramolecular cyclization to form the furan ring. The nature of the halogen atom directly influences the rate of the initial O-alkylation step, following the general reactivity trend of I > Br > Cl for leaving groups in nucleophilic substitution reactions.

G cluster_1 Benzofuran Synthesis Workflow phenol Phenol alkylation O-Alkylation phenol->alkylation haloketoester α-Halo-β-ketoester haloketoester->alkylation intermediate α-Aryloxy-β-ketoester alkylation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization benzofuran Benzofuran Derivative cyclization->benzofuran

Caption: General workflow for the synthesis of benzofuran derivatives.

Predicted Performance and Experimental Considerations
ReagentExpected Reactivity in O-AlkylationPotential AdvantagesPotential Disadvantages
Ethyl 3-chloro-2-oxocyclohexanecarboxylateSlowerMore stable, less prone to degradation.Requires harsher reaction conditions (higher temperature, longer reaction time).
This compoundModerateGood balance of reactivity and stability.May require moderate heating.
Ethyl 3-iodo-2-oxocyclohexanecarboxylateFasterMilder reaction conditions (lower temperature, shorter reaction time).Less stable, more susceptible to decomposition and side reactions.

Experimental Protocol Outline:

A mixture of a substituted phenol (1.0 eq), the respective α-halo-β-ketoester (1.1 eq), and a base such as potassium carbonate (1.5 eq) in a suitable solvent like acetone or DMF would be stirred at a temperature ranging from room temperature to reflux, depending on the halogen. The reaction progress would be monitored by TLC. After completion, the reaction mixture would be worked up and the intermediate α-aryloxy-β-ketoester isolated. The subsequent cyclization can be achieved by treatment with a dehydrating agent like polyphosphoric acid or a strong acid catalyst.

Causality behind Experimental Choices:

  • Solvent: Acetone and DMF are common polar aprotic solvents for nucleophilic substitution reactions, as they effectively solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing significant side reactions with the ketoester.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized based on the reactivity of the α-haloketoester. The more reactive iodo- and bromo- derivatives will likely require milder conditions than the chloro- analog to minimize the formation of byproducts.

Alternative Reagents: Expanding the Synthetic Toolkit

Beyond the direct halogen analogs, other α-halo-β-ketoesters can be considered for specific applications.

  • Ethyl 3-bromo-2-oxocyclopentanecarboxylate: The five-membered ring analog offers a different conformational profile and may be advantageous in the synthesis of certain fused ring systems.

  • Ethyl 4-bromo-3-oxobutanoate: This acyclic alternative provides more conformational flexibility and can be used in syntheses where a cyclic starting material is not required or desired. Its reactivity in reactions like the Hantzsch pyridine synthesis can be compared to the cyclic analogs to understand the influence of the ring system on the reaction outcome.

Conclusion and Future Outlook

This compound presents a compelling option for multi-step syntheses, particularly in the construction of heterocyclic scaffolds. Its balanced reactivity offers a practical compromise between the often sluggish chloro-analogs and the more reactive but potentially less stable iodo-derivatives. As demonstrated in the pyrazole synthesis case study, the presence of the bromine atom can facilitate milder reaction conditions and provide a handle for further synthetic transformations.

For the medicinal chemist and drug development professional, the strategic selection of such building blocks is paramount. This guide has aimed to provide a framework for making these decisions based on a combination of mechanistic understanding and comparative data. Further head-to-head comparative studies of these and other α-halo-β-ketoesters in the synthesis of biologically active molecules will undoubtedly continue to refine our understanding and expand the synthetic chemist's toolkit.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • BenchChem. (2025).
  • Lumen Learning. Organic Chemistry II - 23.11: Conjugate Carbonyl Additions - The Michael Reaction.
  • Master Organic Chemistry. (2023).
  • Organic Syntheses.
  • ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Organic Syntheses.
  • Chemistry LibreTexts. 23.11: Conjugate Carbonyl Additions - The Michael Reaction.
  • Little Flower College Guruvayoor. MULTISTEP SYNTHESIS.
  • Organic Syntheses.
  • YouTube. (2021, December 16).
  • ACS Publications. (2010).
  • ResearchGate. (2025).
  • MDPI. (2023).
  • Smolecule. (2023).
  • Guidechem.
  • ResearchGate. (2025). Michael addition reaction and its examples.
  • CORE.
  • ResearchGate. (2025). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • Organic Syntheses. 8 - Organic Syntheses Procedure.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. Michael Addition.
  • ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,....
  • MDPI. (2025).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of reactive chemical intermediates. Among these, Ethyl 3-bromo-2-oxocyclohexanecarboxylate, a versatile building block, requires meticulous handling not only during synthesis but, critically, through its entire lifecycle to the point of disposal. Improper disposal of this halogenated α-ketoester poses significant safety, environmental, and regulatory risks.

This guide provides a comprehensive, principles-based approach to the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind each procedural step, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound. Our objective is to empower your team with the knowledge to manage this chemical waste stream responsibly, safeguarding both personnel and the environment.

Part 1: Hazard Assessment & Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's inherent hazards is essential. The disposal procedure is a direct consequence of its chemical properties and associated risks.

Chemical & Physical Hazards

This compound is not a benign substance. Its hazard profile is rooted in three primary characteristics:

  • Flammability: Aggregated GHS information from multiple suppliers confirms that this compound is classified as a highly flammable liquid and vapor (H225).[1][2] This necessitates strict control over ignition sources and proper storage away from heat.

  • Reactivity as an α-Halo Ketone: The structure contains a ketone functional group with a bromine atom on the adjacent (alpha) carbon. This arrangement makes it an α-halo ketone, a class of compounds known to be reactive alkylating agents.[3] The electron-withdrawing nature of the carbonyl group increases the polarity of the carbon-bromine bond, making the α-carbon an electrophilic site susceptible to nucleophilic attack.[4] This inherent reactivity means it can react unpredictably and dangerously if mixed with incompatible chemicals.

  • Irritation and Potential Toxicity: While comprehensive toxicological data is limited, the presence of bromine suggests it can be a skin and eye irritant.[1][5] Standard laboratory precautions, including the use of personal protective equipment (PPE), are mandatory to prevent exposure.[1]

Official Waste Classification

Based on this hazard profile, this compound waste must be classified and managed as Regulated Hazardous Waste . Specifically, it falls into the following categories:

  • Ignitable Waste: Due to its low flash point.[2][6]

  • Halogenated Organic Waste: As a brominated organic compound, it must be segregated into this specific waste stream.[7][8][9] This is a critical distinction, as halogenated wastes require specialized disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting hydrohalic acids (e.g., HBr).[10]

Data Summary: Hazard Profile
PropertyValue / ClassificationRationale & Source
Chemical Formula C₉H₁₃BrO₃PubChem CID 121765[2]
Appearance Light-yellow oilSmolecule[1]
GHS Hazard Code H225: Highly Flammable liquid and vaporECHA C&L Inventory[1][2]
Primary Hazard Class Ignitable, IrritantUniversity of Pennsylvania EHRS[6]
Waste Category Halogenated Organic Waste Segregation is required for proper disposal via incineration.[7][9][11]

Part 2: The Disposal Workflow: From Benchtop to Pickup

The following step-by-step methodology ensures a closed-loop system of accountability for the waste, from the moment it is generated to its final transfer to environmental health and safety professionals.

Step 1: Prevention & Minimization (The First Tier of Management)

The most effective and safest disposal method is to minimize waste generation at the source.[12] This principle, central to green chemistry and modern laboratory management, should be integrated into your experimental design.

  • Procurement: Order only the quantity of this compound necessary for your immediate research needs.[13] Maintaining a current chemical inventory prevents redundant purchases.[6][12]

  • Scale of Operations: Whenever feasible, reduce the scale of your experiments to minimize the volume of waste produced.[6][14]

Step 2: Segregation at the Source (The Critical Control Point)

This is the most crucial step performed by laboratory personnel. Improper segregation can lead to dangerous chemical reactions, compromise the safety of waste handlers, and dramatically increase disposal costs.[9]

Operational Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Solvents/Liquids."

  • Under no circumstances should this compound waste be mixed with other waste streams.

DO NOT MIX WITH:

  • Non-Halogenated Solvents: (e.g., acetone, ethanol, hexane, toluene). Mixing these streams makes the entire volume more expensive to dispose of.[9]

  • Acids or Bases: The compound's reactivity as an α-halo ketone could be exacerbated.[7][12]

  • Oxidizing or Reducing Agents: Risk of violent, exothermic reactions.

  • Aqueous Waste: This compound is soluble in organic solvents, not water; mixing can create multiphasic waste that is difficult to manage.[1]

  • Heavy Metals or "P-listed" Acutely Toxic Wastes. [11]

Step 3: Proper Containerization & Storage

The integrity of the waste container is paramount to preventing leaks and fugitive emissions.[15]

Operational Protocol:

  • Select a Compatible Container: Use a clean, leak-proof container with a secure, tight-fitting screw cap. While plastic is often preferred for solvents, verify its compatibility with brominated organic compounds with your institution's safety office.[6][16]

  • Maintain Container Integrity: Ensure the container is in good condition, free of cracks or residue. Never overfill; leave at least 10% headspace for vapor expansion.[16]

  • Keep Containers Closed: The container must remain sealed at all times except when waste is actively being added.[6][8][12]

  • Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[6][11] This area should be clearly marked.

  • Utilize Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub.[11][16] This will contain any potential leaks or spills.

Step 4: Accurate and Compliant Labeling

Unlabeled containers are a severe safety violation and create an "unknown" waste, which is expensive and hazardous to characterize.[6] Label the container before adding the first drop of waste.

Mandatory Label Information:

  • The words "HAZARDOUS WASTE" [11]

  • Full Chemical Name: "Waste this compound." Avoid formulas or abbreviations.[8] If it is in a solvent solution, list all components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[9]

  • Hazard Identification: Clearly check the boxes for "Flammable" and "Toxic" or "Irritant."[6]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection. The final treatment and disposal must be handled by trained professionals.

Operational Protocol:

  • Monitor Waste Volume: Keep track of the amount of waste in your SAA. Regulations limit the total volume of hazardous waste (typically up to 55 gallons) that can be stored in a lab.[6]

  • Contact EHS for Pickup: Once the container is nearly full, or if it has been stored for a period approaching your institution's limit (often 90 days), contact your Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[6] Do not allow waste to accumulate.

Part 3: Visualization of the Disposal Protocol

This workflow diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste within the laboratory.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Operations gen Waste Generation (this compound) char Characterize Waste: Is it Halogenated? gen->char segregate Segregate into Halogenated Waste Stream char->segregate Yes container Select Compatible Container with Secondary Containment segregate->container labeling Label Container: 'Hazardous Waste', Full Name, Hazards, Date container->labeling store Store in Designated SAA (Keep Container Closed) labeling->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No pickup EHS Pickup & Transport check_full->pickup Yes disposal Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Disposal workflow from generation to final disposal.

Part 4: Regulatory & Safety Imperatives

All laboratory operations in the United States are governed by federal and state regulations. For chemical waste, the primary authorities are:

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[17] Your laboratory is considered a hazardous waste generator and must comply with these standards.[18]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) .[19][20] This plan must include procedures for safe handling and disposal of chemicals, and all personnel must receive training on its contents.[19]

Your adherence to the protocols outlined in this guide is a key component of fulfilling your responsibilities under these regulations. Always consult your institution's specific CHP and EHS guidelines, as they are tailored to your local and state requirements.

Conclusion

The responsible management of chemical waste like this compound is a non-negotiable aspect of professional scientific conduct. By embracing a systematic approach founded on the core principles of Characterize, Segregate, Contain, and Label , researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader community. This commitment to safety and environmental stewardship is integral to the integrity of our scientific pursuits.

References

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Washington State Department of Ecology. Step-by-Step Guide to Better Laboratory Management Practices. [Link]

  • IDR Environmental Services. (2020, August 27). 3 Tips To Improve Your Laboratory Waste Management. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound | CAS:30132-23-1. [Link]

  • University of Wisconsin-Madison Safety Department. Hazardous Waste Segregation. [Link]

  • 3M Company. (2011). SAFETY DATA SHEET. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. PubChem Compound Database. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Arkansas State University. Hazardous Waste Management. [Link]

  • Minnesota State University, Mankato. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Rioux, R. M., & Zaman, T. A. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5084. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • Dallinger, D., Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1736–1746. [Link]

  • Le, T. N., & Van der Eycken, E. V. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(16), 3583. [Link]

  • Reddit. (2024, December 8). I know nucleophiles attack α-halo ketones at the alpha position. I suppose this is reasonable?. r/chemhelp. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in complex organic synthesis, Ethyl 3-bromo-2-oxocyclohexanecarboxylate (CAS No. 30132-23-1) is a valuable compound for researchers in drug development and chemical sciences. However, its utility is matched by its hazardous properties. The presence of an α-haloketone functional group, a known reactive moiety, necessitates a rigorous and well-understood safety protocol.[1][2] This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the causality of chemical hazards, ensuring that every safety measure is a logical and validated response to a specific risk.

Foundational Hazard Analysis: The 'Why' Behind the Protocol

Understanding the inherent chemical risks of this compound is critical to appreciating the necessity of each piece of protective equipment. The molecule's structure presents a multi-faceted hazard profile.

  • Reactivity of the α-Haloketone Moiety: The primary concern stems from the α-haloketone structure. This functional group is a potent electrophile, making the compound a reactive alkylating agent.[1] Such compounds can react with biological nucleophiles, such as DNA and proteins, which underscores the need for impeccable barrier protection to prevent skin and eye contact.

  • Irritant and Potential Corrosive Effects: Due to the presence of bromine, the compound is recognized as a skin and eye irritant.[3] Safety data for analogous bromo-organic compounds indicate it may cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5] Some related compounds are also classified as lachrymators (substances that cause tearing).[6]

  • Flammability: Aggregated GHS information from the European Chemicals Agency (ECHA) classifies this compound as a highly flammable liquid and vapor (H225), demanding strict control of ignition sources and the use of appropriate protective clothing.[3][7]

  • Primary Routes of Exposure: The main risks to laboratory personnel are through inhalation of vapors, direct skin contact, and eye contact from splashes. Ingestion is a less common but still possible route of exposure.

Core Protective Measures: A Multi-Layered Defense System

A multi-layered approach, beginning with engineering controls and supplemented by robust PPE, is essential for safe handling. All operations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.Protects against splashes and vapors. Standard safety glasses are insufficient.[8]
Full-face shield (worn over goggles).Required for splash-prone activities like transfers of >50 mL or reactions under pressure.[9]
Hand Protection Double-gloving: Nitrile inner glove, Neoprene or Butyl rubber outer glove.Nitrile provides dexterity and splash protection. The outer glove offers extended resistance to halogenated organics. Always consult the glove manufacturer's compatibility data.
Body Protection Flame-Resistant (FR) lab coat.Protects against the compound's high flammability.[7]
Chemical-resistant apron (over lab coat).Recommended for handling larger quantities to provide an additional barrier against spills.[10]
Long pants and closed-toe, chemical-resistant shoes.Standard laboratory attire to protect skin from potential spills.[8]
Respiratory Protection Not required for standard use in a fume hood.An air-purifying respirator (APR) with organic vapor cartridges should be available for emergency situations like spills outside of a hood.[11]
Operational Plan: From Preparation to Decontamination

Procedural discipline is as crucial as the equipment itself. The following workflows ensure that PPE is used effectively to prevent exposure and cross-contamination.

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Emergency Equipment: Ensure unobstructed access to the nearest safety shower, eyewash station, and fire extinguisher.[9]

  • Assemble PPE: Lay out all required PPE for inspection before entering the designated work area.

  • Review SDS: Have the Safety Data Sheet readily available for immediate reference.[12]

Properly putting on (donning) and taking off (doffing) PPE is critical to avoid contaminating yourself and your workspace. The sequence is designed to contain contaminants.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat & Apron d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves (Neoprene/Butyl) d3->d4 f1 1. Outer Gloves (Peel off) f2 2. Face Shield & Goggles f1->f2 f3 3. Apron & Lab Coat f2->f3 f4 4. Inner Gloves (Peel off) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Figure 1. Standard workflow for donning and doffing PPE.
Emergency Response and Disposal Protocols

Preparedness for unexpected events is a cornerstone of laboratory safety.

  • Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[13][14]

  • Skin Contact: Move to a safety shower and remove all contaminated clothing while flushing the affected area with water for at least 15 minutes. Do not use salves or neutralizing agents. Seek medical attention.[13][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

The response to a spill depends entirely on its scale and location. All spill cleanup materials must be treated as hazardous waste.[15]

Spill_Response decision decision action_safe action_safe action_evac action_evac start Spill Occurs q1 Is the spill contained within the fume hood? start->q1 q2 Is the spill <100 mL and not actively reacting? q1->q2 Yes evacuate EVACUATE AREA. Alert others. Call Emergency Services (911). q1->evacuate No cleanup Don appropriate PPE. Use absorbent pads (vermiculite, sand). Collect waste in a sealed container. q2->cleanup Yes q2->evacuate No dispose Label waste as 'Halogenated Organic Waste' and process for disposal. cleanup->dispose

Figure 2. Decision-making flowchart for spill response.

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Decontamination: All non-disposable equipment, glassware, and surfaces should be decontaminated. A standard procedure involves rinsing with a suitable organic solvent (like acetone or ethyl acetate) into a designated halogenated waste container, followed by a wash with soap and water.[16]

  • Waste Segregation: this compound and any materials contaminated with it are classified as halogenated organic waste .[17][18] This waste stream must be kept separate from non-halogenated waste to ensure proper disposal, which is typically high-temperature incineration.[19][20]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Flammable," "Irritant").[18]

By adhering to these scientifically-grounded protocols, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while ensuring the highest standards of laboratory safety.

References

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Available at: [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. (1984, October). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Available at: [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Available at: [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Available at: [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Available at: [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Available at: [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Available at: [Link]

  • CUNY Graduate Center. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up. Available at: [Link]

  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Available at: [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Available at: [Link]

  • ResearchGate. (2024, December). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Available at: [Link]

  • Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012–4080. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.